Methyl, chloro-
Description
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Properties
CAS No. |
6806-86-6 |
|---|---|
Molecular Formula |
CH2Cl |
Molecular Weight |
49.48 g/mol |
InChI |
InChI=1S/CH2Cl/c1-2/h1H2 |
InChI Key |
WBLIXGSTEMXDSM-UHFFFAOYSA-N |
Canonical SMILES |
[CH2]Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Reaction Kinetics and Thermodynamics of Chloromethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethane (B1201357) (CH₃Cl), also known as methyl chloride, is a vital one-carbon building block in organic synthesis and a key intermediate in the production of silicones, agricultural chemicals, and other industrial products.[1] Its reactivity is central to these applications, and a thorough understanding of its reaction kinetics and thermodynamics is paramount for process optimization, safety, and the development of novel synthetic methodologies. This guide provides a detailed technical overview of the core principles governing the formation and reactions of chloromethane, with a particular focus on the free-radical chlorination of methane (B114726).
The information presented herein is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of reaction pathways. While chloromethane's direct role in pharmaceuticals is often as a reagent or intermediate rather than a core structural component, the fundamental principles of its reaction kinetics are broadly applicable to understanding the behavior of halogenated organic compounds in complex synthetic routes.[2]
Reaction Kinetics of Chloromethane Formation
The primary industrial route to chloromethane is the free-radical substitution reaction between methane (CH₄) and chlorine (Cl₂). This reaction is typically initiated by ultraviolet (UV) light or high temperatures.[3] The overall reaction is:
CH₄(g) + Cl₂(g) → CH₃Cl(g) + HCl(g)
This transformation proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination.[3][4]
Free-Radical Chain Mechanism
The free-radical chlorination of methane is a classic example of a chain reaction. The mechanism can be broken down into the following elementary steps:
-
Initiation: The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•) by the input of energy (light or heat).[4]
-
Propagation: These highly reactive chlorine radicals then propagate the chain by reacting with methane to produce a methyl radical (•CH₃) and hydrogen chloride (HCl). The methyl radical, in turn, reacts with another chlorine molecule to form chloromethane (CH₃Cl) and a new chlorine radical, which can then continue the chain.[5]
-
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.[5]
Quantitative Kinetic Data
The rates of the elementary steps in the chlorination of methane have been determined experimentally. The temperature dependence of the rate constants is typically expressed by the Arrhenius equation:
k = A * exp(-Ea / RT)
where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature in Kelvin.
| Reaction | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) | Temperature Range (K) | Reference(s) |
| Cl• + CH₄ → •CH₃ + HCl | 1.30 x 10⁻¹⁹ * T²⁶⁹ | 4.13 | 295 - 1104 | [1] |
| •CH₃ + Cl₂ → CH₃Cl + Cl• | 4.00 x 10⁻¹⁴ * T⁰⁹² | 6.61 | 300 - 843 | [1] |
| Cl• + CH₃Cl → •CH₂Cl + HCl | 1.7 x 10⁻¹¹ * exp(-1040/T) | 8.64 | 298 - 527 | [6] |
Note: The Arrhenius parameters for the reaction of Cl• with CH₄ and •CH₃ with Cl₂ are presented in a modified format as reported in the literature.
Thermodynamics of Chloromethane Formation
The spontaneity and energy changes associated with the formation of chloromethane are described by thermodynamic principles.
Overall Reaction Thermodynamics
The overall reaction for the chlorination of methane is exothermic, meaning it releases heat.[3] The standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of formation for chloromethane are key thermodynamic parameters.
| Thermodynamic Property | Value | Units | Reference(s) |
| Standard Enthalpy of Formation (ΔfH°) | -83.68 | kJ mol⁻¹ | [7] |
| Standard Molar Entropy (S°) | 234.36 | J mol⁻¹ K⁻¹ | [7] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -58.40 | kJ mol⁻¹ | [5] |
The overall enthalpy change for the reaction CH₄(g) + Cl₂(g) → CH₃Cl(g) + HCl(g) can be calculated from the bond energies of the reactants and products. The reaction involves the breaking of a C-H and a Cl-Cl bond and the formation of a C-Cl and an H-Cl bond. This results in a net release of energy, making the reaction exothermic with a standard enthalpy change of approximately -104 to -115 kJ/mol.[8][9] The reaction is also spontaneous under standard conditions, as indicated by the negative Gibbs free energy change.[10]
Thermodynamics of Elementary Steps
The thermodynamic changes for the individual steps of the free-radical mechanism provide a more detailed understanding of the reaction profile.
| Reaction Step | Type | ΔH (approx. kJ/mol) | ΔS | ΔG | Spontaneity |
| Cl₂ → 2Cl• | Initiation | +242 (Endothermic) | Positive | Positive | Non-spontaneous (requires energy input)[11] |
| CH₄ + Cl• → •CH₃ + HCl | Propagation | +4 (Slightly Endothermic) | Near Zero | Positive | Non-spontaneous |
| •CH₃ + Cl₂ → CH₃Cl + Cl• | Propagation | -109 (Exothermic) | Near Zero | Negative | Spontaneous[12] |
| 2Cl• → Cl₂ | Termination | -242 (Exothermic) | Negative | Negative at low T | Spontaneous[8][13] |
| •CH₃ + Cl• → CH₃Cl | Termination | -351 (Exothermic) | Negative | Negative at low T | Spontaneous |
| 2•CH₃ → C₂H₆ | Termination | -377 (Exothermic) | Negative | Negative at low T | Spontaneous |
Note: The signs of ΔS for the termination steps are negative as two gaseous species combine to form one, leading to a decrease in disorder.[8][13] The spontaneity of termination reactions is temperature-dependent.
Experimental Protocols
The determination of kinetic and thermodynamic data for gas-phase reactions like the chlorination of methane requires specialized experimental techniques.
Kinetic Measurements: Discharge Flow-Resonance Fluorescence
This technique is widely used for studying the kinetics of gas-phase radical reactions.[1]
Objective: To determine the rate constant for the reaction of chlorine atoms with methane.
Apparatus:
-
A flow tube reactor (typically quartz)
-
Microwave discharge source to generate chlorine atoms from a precursor (e.g., Cl₂)
-
Inlets for reactants (CH₄ and Cl₂/He mixture)
-
A movable injector to vary the reaction time
-
A resonance fluorescence detection system (e.g., a chlorine resonance lamp and a photomultiplier tube detector)
-
Mass flow controllers for precise gas flow regulation
-
A vacuum pump to maintain a low pressure in the flow tube
Procedure:
-
System Preparation: Evacuate the flow tube to a low pressure (typically 1-10 Torr).
-
Radical Generation: Flow a dilute mixture of Cl₂ in an inert carrier gas (e.g., He) through the microwave discharge to generate chlorine atoms.
-
Reactant Introduction: Introduce a known excess concentration of methane into the flow tube through the movable injector.
-
Reaction: The chlorine atoms react with methane as they travel down the flow tube. The reaction time is varied by changing the position of the movable injector.
-
Detection: Monitor the concentration of chlorine atoms at the fixed detection point using resonance fluorescence. The intensity of the fluorescence is proportional to the chlorine atom concentration.
-
Data Acquisition: Record the chlorine atom concentration as a function of the injector position (which corresponds to reaction time).
-
Data Analysis: Under pseudo-first-order conditions ([CH₄] >> [Cl•]), the decay of the chlorine atom concentration will follow first-order kinetics. A plot of ln([Cl•]) versus reaction time will yield a straight line with a slope of -k', where k' is the pseudo-first-order rate constant. The second-order rate constant (k) is then determined by dividing k' by the concentration of methane.
-
Temperature Dependence: Repeat the experiment at different temperatures to determine the activation energy and pre-exponential factor from an Arrhenius plot (ln(k) vs. 1/T).
Thermodynamic Measurements: Calorimetry
The enthalpy change of a reaction can be determined using calorimetry, which measures the heat flow into or out of a system. For gas-phase reactions, a bomb calorimeter can be adapted, or the enthalpy of reaction can be determined indirectly using Hess's Law and known enthalpies of formation.
Objective: To determine the enthalpy of combustion of chloromethane, which can then be used with other known enthalpies of formation to calculate the enthalpy of formation of chloromethane.
Apparatus:
-
Bomb calorimeter (a constant-volume calorimeter)
-
Oxygen cylinder
-
Ignition system
-
High-precision thermometer or temperature probe
-
Sample holder
Procedure:
-
Sample Preparation: A known mass of chloromethane is introduced into the bomb.
-
Assembly: The bomb is sealed and pressurized with excess oxygen.
-
Calorimeter Setup: The bomb is placed in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Ignition: The sample is ignited using an electrical ignition system.
-
Temperature Measurement: The temperature of the water is monitored and the maximum temperature reached is recorded.
-
Calculations:
-
The heat absorbed by the water and the calorimeter is calculated using the equation: q = (C_water * m_water + C_calorimeter) * ΔT, where C is the specific heat capacity, m is the mass, and ΔT is the change in temperature.
-
The enthalpy of combustion is then calculated by dividing the heat released by the number of moles of chloromethane combusted.
-
-
Hess's Law Application: The experimentally determined enthalpy of combustion of chloromethane is used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O) and reactants (O₂) to calculate the standard enthalpy of formation of chloromethane.
Conclusion
This technical guide has provided a comprehensive overview of the reaction kinetics and thermodynamics of chloromethane, with a primary focus on its formation via the free-radical chlorination of methane. The quantitative data presented in the tables, along with the detailed reaction mechanisms and experimental protocols, offer a valuable resource for researchers and professionals. A thorough understanding of these fundamental principles is essential for the safe and efficient handling of chloromethane and for its application in various synthetic processes. While the direct application of chloromethane in drug molecules is limited, the kinetic and thermodynamic principles governing its reactions are foundational to the broader field of organic synthesis and are therefore of significant relevance to the drug development community.
References
- 1. The reaction CH4(g)+Cl2(g)⟶CH3Cl(g)+HCl (g) has ΔH=−25kcalBondBond Energy, kcalEC−Cl84εH−Cl103εC−HxεCl−Clyx:y=9:5 From the given data, what is the bond energy of Cl−Cl bond? [infinitylearn.com]
- 2. atct.anl.gov [atct.anl.gov]
- 3. homework.study.com [homework.study.com]
- 4. sarthaks.com [sarthaks.com]
- 5. Solved Question 7 Use the following standard enthalpy and | Chegg.com [chegg.com]
- 6. homework.study.com [homework.study.com]
- 7. For the reaction, 2 \mathrm { Cl } ( \mathrm { g } ) \longrightarrow \mat.. [askfilo.com]
- 8. brainly.in [brainly.in]
- 9. Free-Energy Landscape of the SN2 Reaction CH3Br + Cl- → CH3Cl + Br- in Different Liquid Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brainly.com [brainly.com]
- 11. •CH3 + Cl2 → CH3Cl + Cl•The activation energy is 4 kJ/mol (1 kcal... | Study Prep in Pearson+ [pearson.com]
- 12. 79.For the reaction, 2 \mathrm { Cl } ( g ) - \square \mathrm { Cl } _ { .. [askfilo.com]
- 13. testbook.com [testbook.com]
A Guide to the Spectroscopic Identification of Chloromethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques for the identification and characterization of chloromethane (B1201357) (CH₃Cl). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields who require accurate and reliable methods for the analysis of this compound. The following sections detail the principles, experimental protocols, and data interpretation for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups and molecular structures by measuring the absorption of infrared radiation by a sample. The vibrational modes of chloromethane's chemical bonds absorb IR radiation at specific frequencies, resulting in a unique spectral fingerprint.
Key Vibrational Modes
The primary vibrational modes for chloromethane involve C-H stretching, C-H bending, and C-Cl stretching. The presence of two stable chlorine isotopes, ³⁵Cl and ³⁷Cl, leads to the observation of distinct absorption bands for each isotopologue (CH₃³⁵Cl and CH₃³⁷Cl). Recent high-resolution studies have focused on the ν₃ (C-Cl stretch) and ν₆ (CH₃ rock) bands in the 650–1130 cm⁻¹ range.[1][2]
Quantitative IR Data
The following table summarizes the key infrared absorption bands for chloromethane.
| Vibrational Mode | CH₃³⁵Cl Wavenumber (cm⁻¹) | CH₃³⁷Cl Wavenumber (cm⁻¹) | Intensity |
| ν₁ (a₁) - CH₃ sym. stretch | 2967.78 | - | Medium |
| ν₄ (e) - CH₃ asym. stretch | 3041.8 | - | - |
| ν₂ (a₁) - CH₃ sym. deform. | 1354.9 | - | - |
| ν₅ (e) - CH₃ asym. deform. | 1454.6 | - | - |
| ν₃ (a₁) - C-Cl stretch | ~732 | ~727 | Strong |
| ν₆ (e) - CH₃ rock | ~1015 | ~1015 | Medium |
Data sourced from NIST Chemistry WebBook and high-resolution spectroscopic studies.[1][3]
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
A common method for obtaining an infrared spectrum of chloromethane is through gas-phase Fourier Transform Infrared (FTIR) spectroscopy.
Methodology:
-
Sample Preparation: Gaseous chloromethane is introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl). The pressure of the gas is typically a few hundred mmHg, and it may be diluted with an inert gas like nitrogen to a total pressure of around 600 mmHg.[4]
-
Instrumentation: A Fourier Transform Spectrometer is used. The instrument parameters, such as the type of grating and the spectral resolution, are selected based on the desired level of detail.[4]
-
Data Acquisition: The infrared beam is passed through the gas cell, and the transmitted light is detected. An interferogram is generated by the movement of a mirror within the spectrometer.
-
Data Processing: A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Experimental Workflow: FTIR Spectroscopy of Chloromethane
Caption: Workflow for FTIR analysis of chloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of chloromethane is characterized by a single peak due to the three equivalent protons.
Quantitative ¹H NMR Data
| Parameter | Value | Solvent |
| Chemical Shift (δ) | ~3.05 ppm | CCl₄ |
| ¹J(¹³C-¹H) Coupling Constant | ~150 Hz | CCl₄ |
Data sourced from ChemicalBook and other spectroscopic resources.[5]
The presence of ³⁵Cl and ³⁷Cl isotopes can cause a small, often unresolved, splitting or broadening of the proton signal.[6][7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of chloromethane shows a single resonance for the carbon atom.
Quantitative ¹³C NMR Data
| Parameter | Value |
| Chemical Shift (δ) | ~25.1 ppm |
Note: The exact chemical shift can vary slightly depending on the solvent used.
Experimental Protocol: NMR Spectroscopy
Methodology:
-
Sample Preparation: A solution of chloromethane is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, or carbon tetrachloride, CCl₄) in a standard NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.
-
Data Acquisition: The sample is placed in the magnet, and a series of radiofrequency pulses are applied. The resulting free induction decay (FID) signal is recorded.
-
Data Processing: A Fourier transform is applied to the FID to obtain the NMR spectrum, which plots signal intensity versus chemical shift (in ppm).
Logical Relationship: NMR Signal and Molecular Structure
Caption: Relationship between chloromethane's structure and its NMR signals.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly effective for determining the molecular weight and elemental composition of a compound.
Molecular Ion Peaks
The mass spectrum of chloromethane is distinguished by the presence of two molecular ion peaks due to the natural isotopic abundance of chlorine: approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This results in a characteristic 3:1 intensity ratio for the molecular ion peaks.[8][9]
Quantitative Mass Spectrometry Data
| Ion | m/z | Relative Intensity |
| [CH₃³⁵Cl]⁺ | 50 | ~100% (Base Peak) |
| [CH₃³⁷Cl]⁺ | 52 | ~33% |
The molecular weight of chloromethane is approximately 50.49 amu.[10]
Fragmentation Pattern
Electron ionization (EI) mass spectrometry can cause the chloromethane molecule to fragment. Common fragments and their corresponding m/z values are also observed in the spectrum.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Methodology:
-
Sample Introduction: A small amount of gaseous or liquid chloromethane is introduced into the high-vacuum source of the mass spectrometer.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).
-
Acceleration: The newly formed ions are accelerated by an electric field.
-
Mass Analysis: The accelerated ions are passed through a magnetic or electric field, which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Experimental Workflow: EI-MS of Chloromethane
Caption: Workflow for EI-MS analysis of chloromethane.
References
- 1. [2309.11877] High-resolution far-infrared spectroscopy and analysis of the $ν$3 and $ν$6 bands of chloromethane [arxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Chloromethane [webbook.nist.gov]
- 4. Chloromethane [webbook.nist.gov]
- 5. Chloromethane(74-87-3) 1H NMR [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asdlib.org [asdlib.org]
- 9. Solved The mass spectrum of chloromethane exhibits molecular | Chegg.com [chegg.com]
- 10. vpl.astro.washington.edu [vpl.astro.washington.edu]
Computational Chemistry of Chloromethane Reactions: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethane (B1201357) (CH3Cl), the simplest chlorinated hydrocarbon, serves as a crucial building block in organic synthesis and is a key species in atmospheric chemistry. Understanding the mechanisms, kinetics, and thermodynamics of its reactions is paramount for applications ranging from industrial process optimization to environmental modeling and drug metabolism studies. Computational chemistry provides a powerful lens to investigate these reactions at an atomic level, offering insights that complement and guide experimental work. This technical guide provides a comprehensive overview of the computational methodologies applied to study various chloromethane reactions, presents key quantitative data, and outlines detailed experimental protocols for researchers in the field.
Core Reaction Classes and Computational Insights
The reactivity of chloromethane is diverse, encompassing nucleophilic substitution, radical-mediated processes, and catalytic transformations. This section details the computational approaches used to study these key reaction classes.
Nucleophilic Substitution (SN2) Reactions
The SN2 reaction of chloromethane with a nucleophile, particularly the identity reaction with chloride (Cl⁻ + CH₃Cl → CH₃Cl + Cl⁻), is a benchmark system in computational organic chemistry.
Computational Approaches:
High-level quantum mechanical (QM) methods are essential for accurately describing the potential energy surface of SN2 reactions.[1][2] Combined quantum mechanics/molecular mechanics (QM/MM) approaches are particularly powerful for studying these reactions in solution, where explicit solvent effects are critical.[1][3]
Key Findings:
-
Gas-Phase vs. Solution: The gas-phase reaction proceeds through a double-well potential energy surface, which is transformed into a single barrier in aqueous solution due to the significant stabilization of the localized charge on the reactants and products by the solvent.[1]
-
Solvent Effects: The solvent significantly increases the activation barrier for the SN2 reaction.[3]
-
Methodology: Density Functional Theory (DFT) with functionals like B3LYP and M06-2X, combined with Pople-style basis sets (e.g., 6-31+G*) or Dunning's correlation-consistent basis sets, are commonly employed.[2][3][4] For higher accuracy, coupled-cluster methods are used.[1]
Hydrodechlorination (HDC)
Catalytic hydrodechlorination is a vital industrial process for the remediation of chlorinated hydrocarbons. Computational studies have been instrumental in elucidating the reaction mechanism on transition metal catalysts, primarily palladium.[5]
Computational Approaches:
Periodic DFT calculations are the workhorse for modeling heterogeneous catalysis. These studies typically involve modeling the chloromethane molecule interacting with a slab representation of the catalyst surface (e.g., Pd(111)).
Key Findings:
-
Mechanism: The reaction is initiated by the dissociative adsorption of chloromethane on the catalyst surface, with the cleavage of the C-Cl bond being the rate-determining step.[5]
-
Reactivity Trend: The reactivity of chloromethanes in HDC increases with the number of chlorine atoms (CCl₄ > CHCl₃ > CH₂Cl₂ > CH₃Cl), which correlates with the decreasing C-Cl bond dissociation energy.[5]
-
Catalyst Surface: The structure of the palladium surface influences the reaction energetics.
Atmospheric Reactions
The atmospheric fate of chloromethane is primarily governed by its reaction with hydroxyl (•OH) and chlorine (•Cl) radicals.
Computational Approaches:
Gas-phase QM calculations are employed to map the potential energy surfaces of these radical reactions. High-accuracy methods like G3 theory and coupled-cluster are often necessary to obtain reliable thermochemistry and kinetics.[6][7]
Key Findings:
-
Reaction with •OH: This is a dominant loss pathway for atmospheric chloromethane.[8]
-
Reaction with •Cl: Hydrogen abstraction from chloromethane by chlorine atoms has been extensively studied both experimentally and theoretically.[8][9] The reaction mechanism involves the formation of a chloromethyl radical (•CH₂Cl) and HCl.[8]
-
Kinetics: Computational studies have provided valuable data on the rate constants and activation energies for these atmospheric reactions.[9]
Pyrolysis and Oxidation
The high-temperature decomposition (pyrolysis) and oxidation of chloromethane are relevant in combustion and waste incineration processes.
Computational Approaches:
Comprehensive kinetic modeling, supported by theoretical calculations of rate constants for elementary reactions, is used to understand the complex reaction networks involved.[10]
Key Findings:
-
Initiation Step: The primary initiation step in the pyrolysis of chloromethane is the unimolecular dissociation into a methyl radical (•CH₃) and a chlorine atom.[10]
-
H-Abstraction: Hydrogen abstraction reactions by various radicals play a significant role in the overall reaction mechanism.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from computational studies on chloromethane reactions.
Table 1: Computed Thermochemical Data for Chloromethane Reactions
| Reaction | ΔH (kcal/mol) | ΔG (kcal/mol) | Computational Method | Reference |
| CH₃Cl + Cl⁻ → [Cl···CH₃···Cl]⁻ (TS, gas phase) | 10.8 | - | CCSD(T) | [11] |
| CH₃Cl + Cl⁻ → CH₃Cl + Cl⁻ (overall, aqueous) | 0.0 | 26.6 | QM/MM (experimental) | [3] |
| CH₃Cl → •CH₃ + •Cl | 82.2 | - | CCSD(T)/CBS | [10] |
| CH₃Cl + •Cl → •CH₂Cl + HCl | - | - | G3 | [6] |
Table 2: Computed Activation Energies (Ea) and Rate Constants (k) for Selected Reactions
| Reaction | Ea (kcal/mol) | k (cm³ molecule⁻¹ s⁻¹) at 298 K | Computational Method | Reference |
| CH₃Cl + Cl⁻ → CH₃Cl + Cl⁻ (aqueous) | 26.3 ± 0.5 | - | QM/MM (MC) | [3] |
| CH₃Cl + •Cl → •CH₂Cl + HCl | - | 4.9 x 10⁻¹³ (recommended) | Experimental/Review | [8] |
| CH₃Cl + •OH → Products | - | - | - | [8] |
Experimental Protocols
This section provides detailed computational methodologies for studying chloromethane reactions.
Protocol 1: DFT Calculation of the SN2 Reaction of CH₃Cl with Cl⁻ in the Gas Phase
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Methodology:
-
Functional: B3LYP
-
Basis Set: 6-31+G(d)
-
-
Procedure:
-
Geometry Optimization:
-
Optimize the geometries of the reactants (CH₃Cl and Cl⁻) and the product (CH₃Cl).
-
Perform a transition state (TS) search for the [Cl···CH₃···Cl]⁻ complex using an appropriate starting geometry (e.g., D₃h symmetry). Use the Opt=TS keyword in Gaussian.
-
-
Frequency Analysis:
-
Perform frequency calculations (Freq) on all optimized structures to confirm they are minima (zero imaginary frequencies) or a true transition state (one and only one imaginary frequency).
-
-
Energy Calculation:
-
Calculate the electronic energies of all stationary points. The activation energy is the difference in energy between the transition state and the reactants.
-
Include zero-point vibrational energy (ZPVE) corrections for more accurate energetics.
-
-
Protocol 2: QM/MM Simulation of the SN2 Reaction of CH₃Cl with Cl⁻ in Water
-
Software: A QM/MM-capable software package such as AMBER, CHARMM, or GROMACS interfaced with a QM program like Gaussian or ORCA.
-
Methodology:
-
Procedure:
-
System Setup:
-
Place the QM region in the center of a pre-equilibrated water box.
-
-
Equilibration:
-
Perform an initial energy minimization of the entire system.
-
Run a series of equilibration simulations (e.g., NVT and NPT ensembles) to allow the solvent to relax around the solute.
-
-
Umbrella Sampling:
-
Define a reaction coordinate, typically the antisymmetric stretch of the two C-Cl distances.
-
Run a series of constrained or restrained molecular dynamics simulations in windows along the reaction coordinate.
-
-
Potential of Mean Force (PMF) Calculation:
-
Use the Weighted Histogram Analysis Method (WHAM) to combine the biased simulations and construct the free energy profile (PMF) along the reaction coordinate. The activation barrier is the difference between the maximum of the PMF and the reactant state.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Gas-phase vs. aqueous-phase SN2 reaction pathway for Cl⁻ + CH₃Cl.
Caption: A typical workflow for a QM/MM simulation of a reaction in solution.
Caption: Simplified catalytic cycle for the hydrodechlorination of chloromethane on a palladium surface.
Conclusion
Computational chemistry offers indispensable tools for elucidating the complex reaction landscape of chloromethane. From the fundamental SN2 reaction to industrially relevant catalytic processes and atmospheric degradation pathways, theoretical methods provide detailed mechanistic and kinetic information that is often difficult to obtain experimentally. This guide has provided an overview of the key computational approaches, a summary of important quantitative findings, and detailed protocols to aid researchers in their investigations of chloromethane chemistry. As computational power and theoretical methodologies continue to advance, we can expect even more accurate and predictive models of these important chemical transformations.
References
- 1. High-level analytical potential-energy-surface-based dynamics of the OH− + CH3CH2Cl SN2 and E2 reactions in full (24) dimensions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 2. Reaction rate constant - Wikipedia [en.wikipedia.org]
- 3. Item - QM/MM Calculations for the Clâ + CH3Cl SN2 Reaction in Water Using CM5 Charges and Density Functional Theory - figshare - Figshare [figshare.com]
- 4. fiveable.me [fiveable.me]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. atct.anl.gov [atct.anl.gov]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical study of the kinetics of chlorine atom abstraction from chloromethanes by atomic chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QM/MM Calculations for the Cl− + CH3Cl SN2 Reaction in Water Using CM5 Charges and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Atmospheric Photochemistry of Chloromethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethane (B1201357) (CH₃Cl), also known as methyl chloride, is the most abundant naturally occurring organohalogen in the atmosphere. While it has anthropogenic sources, its large natural emissions from oceans, biomass burning, and terrestrial plants make it a significant and persistent component of the atmospheric chlorine budget. This technical guide provides an in-depth examination of the core photochemical processes governing the atmospheric fate of chloromethane, its contribution to stratospheric ozone depletion, and the experimental methodologies used to quantify these processes.
Introduction to Chloromethane in the Atmosphere
Chloromethane is a volatile organic compound (VOC) that, due to its chemical stability and relatively long atmospheric lifetime, can be transported from the troposphere into the stratosphere.[1] Its significance in atmospheric science stems primarily from its role as a major natural carrier of chlorine to the stratosphere, contributing an estimated 16-25% of the total stratospheric chlorine loading.[2][3] Once in the stratosphere, it undergoes photochemical reactions that release reactive chlorine atoms, which can catalytically destroy ozone.[4][5] While its ozone depletion potential (ODP) is modest compared to regulated chlorofluorocarbons (CFCs), its high emission flux makes it a crucial factor in the ongoing evolution of the stratospheric ozone layer.[1] The atmospheric lifetime of chloromethane is estimated to be around 10 months.[2]
Core Photochemical and Chemical Processes
The atmospheric journey of chloromethane is dictated by two primary removal processes: reaction with hydroxyl radicals in the troposphere and direct photolysis by ultraviolet radiation in the stratosphere.
Tropospheric Sink: Reaction with Hydroxyl Radicals (•OH)
The principal removal mechanism for chloromethane in the lower atmosphere (troposphere) is its reaction with the hydroxyl radical (•OH), a highly reactive oxidant often referred to as the "detergent of the atmosphere."[1][6] This reaction limits the quantity of CH₃Cl that can reach the stratosphere.
Reaction R1: CH₃Cl + •OH → •CH₂Cl + H₂O
The resulting chloromethyl radical (•CH₂Cl) undergoes further oxidation, eventually leading to the formation of products such as formyl chloride (HCOCl), carbon monoxide (CO), and hydrogen chloride (HCl).[1][7]
Stratospheric Sink: Photodissociation (Photolysis)
Upon reaching the stratosphere, chloromethane is exposed to higher energy short-wavelength ultraviolet (UV) radiation from the sun. This energy is sufficient to break the carbon-chlorine (C-Cl) bond, the weakest bond in the molecule, through a process called photodissociation or photolysis.[1][8] This reaction is the primary source of reactive chlorine from CH₃Cl in the stratosphere.
Primary Photodissociation Reaction (R2): CH₃Cl + hν (λ < 240 nm) → •CH₃ + •Cl
This process releases a methyl radical (•CH₃) and a highly reactive chlorine atom (•Cl). The chlorine atom is the key species responsible for catalytic ozone depletion.[4][5] While other photodissociation channels, such as C-H bond cleavage, can occur at very short wavelengths (e.g., 121.6 nm), their quantum yields are extremely low in the atmospherically relevant UV region, making C-Cl bond scission the overwhelmingly dominant pathway.
Quantitative Photochemical Data
The efficiency and rate of photodissociation are determined by two key parameters: the molecule's absorption cross-section (σ) and the quantum yield (Φ) of the dissociation process.
Absorption Cross-Section of Chloromethane
The absorption cross-section measures the probability of a molecule absorbing a photon of a specific wavelength. Chloromethane absorbs UV radiation in a continuous band in the 170-240 nm region. The table below presents representative absorption cross-section values at room temperature (298K).
| Wavelength (nm) | Absorption Cross-Section (σ) (cm²/molecule) |
| 185 | 1.05 x 10⁻¹⁹ |
| 190 | 4.10 x 10⁻²⁰ |
| 195 | 1.45 x 10⁻²⁰ |
| 200 | 4.50 x 10⁻²¹ |
| 205 | 1.20 x 10⁻²¹ |
| 210 | 2.80 x 10⁻²² |
| 215 | 5.20 x 10⁻²³ |
| 220 | 1.80 x 10⁻²³ |
| 225 | 5.00 x 10⁻²⁴ |
| (Data synthesized from established atmospheric science databases referenced in search results) |
Quantum Yield for Chlorine Atom Formation
The quantum yield is defined as the number of specific events (in this case, the formation of a chlorine atom) that occur per photon absorbed.[9][10] For the photodissociation of chloromethane in the actinic region of the stratosphere (λ > 190 nm), the quantum yield for the primary C-Cl bond cleavage (Reaction R2) is considered to be unity (Φ = 1).[1] This means that for every photon absorbed by a chloromethane molecule, one chlorine atom is produced.
| Wavelength (nm) | Photodissociation Channel | Quantum Yield (Φ) | Reference |
| 193.3 | CH₃Cl → •CH₃ + •Cl | ≈ 1.0 | [1] |
| 200-240 | CH₃Cl → •CH₃ + •Cl | ≈ 1.0 | [1] |
| 193.3 | CH₃Cl → CH₂Cl + •H | (1.2 ± 0.6) x 10⁻² | |
| 121.6 | CH₃Cl → CH₂Cl + •H | 0.53 ± 0.05 |
Atmospheric Fate of Photolysis Products
The radicals produced from the photodissociation of chloromethane initiate catalytic cycles that have a profound impact on atmospheric composition.
Chlorine Atom (•Cl) and Catalytic Ozone Destruction
The chlorine atom released from CH₃Cl photolysis is the primary agent of ozone destruction. It initiates a catalytic cycle that can destroy thousands of ozone (O₃) molecules before being sequestered into a reservoir species.[5]
Ozone Depletion Cycle:
-
Initiation: •Cl + O₃ → ClO• + O₂
-
Propagation: ClO• + O• → •Cl + O₂ Net Reaction: O₃ + O• → 2O₂
The chlorine atom acts as a catalyst, being regenerated at the end of the cycle to destroy another ozone molecule.
Caption: Catalytic ozone destruction cycle initiated by a chlorine atom.
Methyl Radical (•CH₃) Oxidation
The methyl radical is also highly reactive and is quickly oxidized in the atmosphere. It primarily reacts with molecular oxygen (O₂) to form the methyl peroxy radical (CH₃O₂•).
Methyl Radical Oxidation Pathway:
-
CH₃• + O₂ + M → CH₃O₂• + M (where M is a third body, like N₂ or O₂)
-
CH₃O₂• + NO → CH₃O• + NO₂
-
CH₃O• + O₂ → H₂CO (Formaldehyde) + HO₂•
This sequence is a source of formaldehyde (B43269) and the hydroperoxyl radical (HO₂•) in the stratosphere.
Caption: Atmospheric oxidation pathway of the methyl radical.
Experimental Protocols
Studying the gas-phase photochemistry of molecules like chloromethane requires specialized laboratory setups to simulate atmospheric conditions and detect transient species.
Measuring Absorption Cross-Sections
A standard method for determining gas-phase absorption cross-sections involves UV-Visible spectrophotometry.[2]
Methodology:
-
Sample Preparation: A known concentration of pure chloromethane gas is prepared, often diluted in a non-absorbing buffer gas like ultra-pure air or nitrogen, to a total pressure of one atmosphere.
-
Absorption Cell: The gas mixture is introduced into a long-path absorption cell with quartz windows (which are transparent to UV light).
-
Spectrophotometer: A dual-beam UV-Visible spectrophotometer is used. One beam passes through the sample cell, and the reference beam passes through an identical cell containing only the buffer gas.
-
Data Acquisition: The absorbance (A) of the sample is measured over the wavelength range of interest (e.g., 180-260 nm).
-
Calculation: The absorption cross-section (σ) is calculated using the Beer-Lambert law:
-
σ(λ) = A(λ) / (l * c)
-
Where:
-
σ(λ) is the cross-section at wavelength λ (cm²/molecule)
-
A(λ) is the absorbance at wavelength λ (unitless)
-
l is the path length of the cell (cm)
-
c is the concentration of the absorber (molecules/cm³)
-
-
Determining Quantum Yields and Reaction Dynamics: Laser Flash Photolysis
Laser Flash Photolysis, often coupled with a detection method like Laser-Induced Fluorescence (LIF), is a powerful "pump-probe" technique used to study fast photochemical reactions and determine product quantum yields.[7]
Methodology:
-
Pump Pulse: A high-energy pulsed laser (the "pump" laser, e.g., an excimer laser at 193 nm) is fired into a reaction cell containing a low-pressure sample of chloromethane. This pulse initiates the photodissociation.
-
Probe Pulse: After a precisely controlled, short time delay (nanoseconds to microseconds), a second, tunable laser (the "probe" laser) is fired through the same region. The wavelength of this laser is tuned to an electronic transition of a specific photofragment (e.g., the •Cl atom).
-
Detection (LIF): The photofragment absorbs the probe laser light and is excited to a higher energy state. It then rapidly relaxes, emitting light (fluorescence) at a characteristic wavelength. This fluorescence is collected by a detector, such as a photomultiplier tube.
-
Quantum Yield Measurement: The intensity of the fluorescence signal is proportional to the concentration of the photofragment. To determine the absolute quantum yield, the experiment is calibrated by photolyzing a reference compound (e.g., HCl) with a well-known quantum yield for producing the same fragment under identical conditions.[1]
-
Dynamics: By analyzing the shape of the LIF spectral line (Doppler profile), information about the velocity and translational energy of the fragments can be obtained, providing insight into the dissociation dynamics.
Caption: Workflow for a Laser Flash Photolysis experiment.
Conclusion
The photochemistry of chloromethane is a cornerstone of understanding natural ozone regulation. Its tropospheric degradation via reaction with •OH radicals moderates its flux to the stratosphere, where its photodissociation by UV light provides a significant source of ozone-depleting chlorine. The primary photochemical event is the clean scission of the C-Cl bond with a quantum yield of unity, a process that has been thoroughly characterized through sophisticated experimental techniques. A comprehensive understanding of these fundamental processes, supported by precise quantitative data, is essential for accurately modeling atmospheric composition and predicting the future evolution of the stratospheric ozone layer.
References
- 1. uni-heidelberg.de [uni-heidelberg.de]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. homepages.uni-regensburg.de [homepages.uni-regensburg.de]
- 4. wwwndc.jaea.go.jp [wwwndc.jaea.go.jp]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. amt.copernicus.org [amt.copernicus.org]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. Virtual Labs [oc-amrt.vlabs.ac.in]
Chloromethane as a Carbon Source in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the microbial metabolism of chloromethane (B1201357) (CH₃Cl), a volatile and ozone-depleting compound. It details the biochemical pathways, key microorganisms, and enzymatic processes involved in the utilization of chloromethane as a sole source of carbon and energy. The guide is intended for researchers in microbiology, environmental science, and drug development who are interested in the fundamental mechanisms of microbial dehalogenation and one-carbon (C1) metabolism, as well as their potential applications in bioremediation and biocatalysis.
Introduction: The Environmental Significance of Chloromethane and its Microbial Sink
Chloromethane (CH₃Cl), also known as methyl chloride, is the most abundant volatile halocarbon in the atmosphere, contributing significantly to the natural destruction of the stratospheric ozone layer.[1][2][3][4][5] While it has natural sources, including emissions from vegetation and oceans, a substantial and often underestimated sink for atmospheric chloromethane is its degradation by methylotrophic bacteria.[2][4] These microorganisms are capable of utilizing chloromethane as their sole carbon and energy source, playing a crucial role in mitigating its environmental impact.[3][6][7][8] The study of these metabolic pathways offers insights into novel enzymatic mechanisms for carbon-halogen bond cleavage and C1 compound assimilation, which are of significant interest for bioremediation strategies and industrial biocatalysis.
Aerobic Metabolism of Chloromethane: The cmu Pathway
The most well-characterized route for aerobic chloromethane degradation is the "chloromethane utilization" (cmu) pathway, extensively studied in Alphaproteobacteria like Methylobacterium extorquens CM4 (recently reclassified as Methylorubrum) and Hyphomicrobium sp. strain MC1.[9][10][11] This pathway is initiated by a specialized two-component methyltransferase system that dehalogenates chloromethane and funnels the resulting methyl group into the central C1 metabolism.
2.1. The Core Dehalogenation Reaction
The initial and committing step in the cmu pathway is catalyzed by two essential proteins, CmuA and CmuB.[12][13][14]
-
CmuA (Methyltransferase I): This is a unique, large (approx. 67 kDa) enzyme featuring two distinct domains: a methyltransferase domain and a corrinoid-binding domain that contains a vitamin B12 cofactor.[12] CmuA catalyzes the first methyl transfer: the nucleophilic attack on chloromethane, cleaving the C-Cl bond and transferring the methyl group to its bound cobalt (I) cofactor. This produces methylcobalamin (B1676134) and releases a chloride ion.[8][12]
-
CmuB (Methyltransferase II): CmuB is a smaller, dedicated methyltransferase. It accepts the methyl group from the methylated corrinoid cofactor of CmuA and transfers it to tetrahydrofolate (H₄F), a central C1 carrier in methylotrophic bacteria.[4][12][14] This reaction yields methyl-H₄F, which then enters the mainstream C1 metabolic pathways.[8][12]
The combined action of CmuA and CmuB effectively links the dehalogenation of chloromethane directly to the core C1 metabolism of the cell.[12]
2.2. Downstream Oxidation and Assimilation
Once methyl-H₄F is formed, it is oxidized to generate energy and biosynthetic precursors. This process is common to many methylotrophs and involves a series of dehydrogenase enzymes:
-
Methylene-H₄F: Methyl-H₄F is oxidized to 5,10-methylene-H₄F.
-
Methenyl-H₄F: Methylene-H₄F is further oxidized to 5,10-methenyl-H₄F.
-
Formyl-H₄F: Methenyl-H₄F is converted to 10-formyl-H₄F.
-
Formate (B1220265): The formyl group is released from H₄F by 10-formyl-H₄F hydrolase (encoded by purU) to yield formate.[4][14]
-
Carbon Dioxide: Finally, formate is oxidized to CO₂ by formate dehydrogenase (FDH), a reaction that generates reducing equivalents (NADH) for the cell.[4][14]
A portion of the carbon from this oxidative pathway is assimilated into biomass, typically via the serine cycle in these organisms.[15]
References
- 1. Hydrogen and carbon isotope fractionation during degradation of chloromethane by methylotrophic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylotrophs and Methylotroph Populations for Chloromethane Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Probing the diversity of chloromethane-degrading bacteria by comparative genomics and isotopic fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloromethane Metabolism by Methylobacterium sp. Strain CM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial growth with chlorinated methanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A putatively new family of alphaproteobacterial chloromethane degraders from a deciduous forest soil revealed by stable isotope probing and metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Probing the diversity of chloromethane-degrading bacteria by comparative genomics and isotopic fractionation [frontiersin.org]
- 12. Chloromethane: tetrahydrofolate methyl transfer by two proteins from Methylobacterium chloromethanicum strain CM4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Complete Genome Sequence of the Chloromethane-Degrading Hyphomicrobium sp. Strain MC1 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of Chloromethylated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of chloromethylated aromatic compounds. This class of molecules is of significant interest in medicinal chemistry and materials science due to the reactive chloromethyl group, which serves as a key handle for further synthetic modifications. This document presents quantitative physical data, detailed experimental protocols for their synthesis and characterization, and visualizations of key chemical processes to facilitate a deeper understanding and practical application of these compounds.
Core Physical Properties
The physical characteristics of chloromethylated aromatic compounds are fundamental to their handling, purification, and application in various synthetic procedures. The following tables summarize key physical data for several common examples.
Table 1: General Physical Properties of Selected Chloromethylated Aromatic Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Density (g/mL) | Refractive Index (nD) |
| Benzyl (B1604629) Chloride | C₇H₇Cl | 126.58 | Colorless liquid | 1.100 @ 25°C | 1.538 @ 20°C |
| o-Xylyl Chloride | C₈H₉Cl | 140.61 | Liquid | - | 1.5391 @ 20°C |
| m-Xylyl Chloride | C₈H₉Cl | 140.61 | Liquid | 1.064 @ 20°C | - |
| p-Xylyl Chloride | C₈H₉Cl | 140.61 | Fuming liquid | 1.062 @ 25°C | 1.533 @ 20°C |
| 1-Chloromethylnaphthalene | C₁₁H₉Cl | 176.64 | Pale yellow solid | 1.18 @ 25°C | 1.635 @ 20°C |
| 2-Chloromethylnaphthalene | C₁₁H₉Cl | 176.64 | Solid | - | - |
Table 2: Thermal Properties of Selected Chloromethylated Aromatic Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) |
| Benzyl Chloride | -39 | 179 | 67 (closed cup) |
| o-Xylyl Chloride | - | 195-203 | - |
| m-Xylyl Chloride | - | 195-196 | - |
| p-Xylyl Chloride | 4 | 200-202 | 75.6 (closed cup) |
| 1-Chloromethylnaphthalene | 32 | 167-169 @ 25 mmHg | 132 (closed cup) |
| 2-Chloromethylnaphthalene | 45 | 135 @ 3 mmHg | - |
Table 3: Solubility and Spectral Data of Benzyl Chloride
| Property | Data |
| Solubility | |
| Water | Very slightly soluble (0.05% at 20°C)[1] |
| Organic Solvents | Miscible with ethanol, ethyl ether, chloroform, carbon tetrachloride[1] |
| ¹H NMR (CDCl₃) | |
| δ (ppm) | 4.56 (s, 2H, -CH₂Cl), 7.22-7.46 (m, 5H, Ar-H)[2] |
| ¹³C NMR (CDCl₃) | |
| δ (ppm) | 46.3 (-CH₂Cl), 128.6 (ortho-C), 128.8 (meta-C), 129.0 (para-C), 137.5 (ipso-C) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of chloromethylated aromatic compounds.
Synthesis: Blanc Chloromethylation of an Aromatic Compound
The Blanc chloromethylation is a classic and widely used method for introducing a chloromethyl group onto an aromatic ring.[3][4][5]
Materials:
-
Aromatic hydrocarbon (e.g., benzene, toluene)
-
Paraformaldehyde
-
Anhydrous zinc chloride (ZnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a gas inlet tube, combine the aromatic hydrocarbon, paraformaldehyde, and anhydrous zinc chloride.
-
Heat the mixture to the desired reaction temperature (typically 60-80°C) with vigorous stirring.
-
Bubble hydrogen chloride gas through the reaction mixture.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether) to extract the product.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude chloromethylated aromatic compound.
Purification: Vacuum Distillation
For liquid chloromethylated aromatic compounds, vacuum distillation is a common and effective purification method.
Procedure:
-
Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Place the crude chloromethylated product in the distillation flask.
-
Slowly reduce the pressure to the desired level using a vacuum pump.
-
Gradually heat the distillation flask in a heating mantle or oil bath.
-
Collect the fraction that distills at the expected boiling point under the applied pressure.
-
Once the distillation is complete, carefully and slowly release the vacuum before turning off the heat.
Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of chloromethylated aromatic compounds.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; if not, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[6]
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to assess the purity of the compound and confirm its molecular weight.
Sample Preparation:
-
Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). The concentration should be in the low ppm range.
GC-MS Parameters (Example for Benzyl Chloride): [1][7][8][9][10]
-
Column: A nonpolar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Split or splitless injection, depending on the sample concentration.
-
Oven Temperature Program: An initial temperature of 50°C, held for a few minutes, followed by a ramp to a final temperature of around 250-300°C.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.
Visualizations
The following diagrams illustrate the key chemical and experimental processes discussed in this guide.
Caption: Mechanism of the Blanc Chloromethylation Reaction.
Caption: Experimental Workflow for Chloromethylated Aromatics.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzyl chloride(100-44-7) 1H NMR spectrum [chemicalbook.com]
- 3. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. CAU Scholar's Space: Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [scholarworks.bwise.kr]
- 8. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide on Theoretical Studies of Stereoselective Reactions of Alpha-Chloro Methyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Stereoselectivity in α-Chloro Methyl Ether Reactions: A Theoretical Perspective
The stereochemical outcome of nucleophilic substitution reactions involving α-chloro methyl ethers is a subject of significant academic and industrial interest, particularly in the synthesis of complex molecules and pharmaceuticals where precise control of chirality is paramount. Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate mechanisms that govern the stereoselectivity of these reactions. This guide provides a comprehensive overview of the key theoretical concepts, computational methodologies, and influential factors that dictate the stereochemical course of these transformations.
At the heart of the stereoselectivity in reactions of α-chloro methyl ethers lies the nature of the reactive intermediate. Depending on the substrate, nucleophile, solvent, and the presence or absence of a Lewis acid, the reaction can proceed through a spectrum of mechanisms ranging from a classic bimolecular nucleophilic substitution (SN2) to a unimolecular (SN1) pathway involving a fleeting oxocarbenium ion intermediate. It is the facial selectivity of the nucleophilic attack on this planar, sp2-hybridized carbocation that dictates the final stereochemistry of the product.
Theoretical models such as the Felkin-Anh and Cornforth models, originally developed for nucleophilic additions to carbonyl groups, provide a foundational framework for predicting the preferred trajectory of nucleophilic attack on the oxocarbenium ion. These models consider the steric and electronic effects of the substituents adjacent to the electrophilic center to rationalize the observed diastereoselectivity.
Factors Influencing Stereoselectivity: A Computational Analysis
Computational studies have identified several key factors that intricately control the stereochemical outcome of reactions involving α-chloro methyl ethers:
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction mechanism. Polar, coordinating solvents can stabilize the carbocation intermediate in an SN1-type reaction, leading to different stereochemical outcomes compared to less polar solvents where an SN2-like mechanism may be favored. DFT calculations incorporating implicit or explicit solvent models are crucial for accurately predicting these effects.
-
Lewis Acid Catalysis: Lewis acids play a pivotal role in promoting the formation of the oxocarbenium ion by coordinating to the ether oxygen, thereby facilitating the departure of the chloride leaving group. The nature and steric bulk of the Lewis acid can influence the geometry of the transition state and, consequently, the facial selectivity of the nucleophilic attack. Computational studies on Lewis acid-catalyzed Mukaiyama aldol (B89426) reactions, for instance, have provided valuable insights into the conformational preferences of transition structures that lead to either syn or anti products.[1][2][3][4]
-
Nucleophile Structure: The steric and electronic properties of the nucleophile are critical in determining the stereoselectivity. Bulky nucleophiles will preferentially attack from the less hindered face of the oxocarbenium ion, a principle well-explained by established stereochemical models.
-
Substrate-Internal Stereocontrol: When the α-chloro methyl ether substrate itself contains chiral centers, 1,2- and 1,3-asymmetric induction can exert significant control over the formation of new stereocenters. Theoretical calculations can quantify the energetic differences between diastereomeric transition states arising from these internal chiral elements.
Quantitative Data from Theoretical Studies
| Reaction Type | Nucleophile | Lewis Acid | Computational Method | Key Findings | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) (Predicted) | Activation Energy Difference (ΔΔG‡, kcal/mol) |
| Mukaiyama Aldol-type | Silyl (B83357) Enol Ether | TiCl4 | DFT (B3LYP/6-31G*) | Transition state analysis reveals preference for anti-periplanar (pro-anti) or synclinal (pro-syn) conformations.[1][2][3][4] | Varies with substrate and enol ether geometry | 1.0 - 3.0 |
| Allylation | Allyltrimethylsilane | BF3·OEt2 | DFT (M06-2X/6-311+G**) | Chelation control vs. non-chelation models predict stereochemical outcome. | Varies with substrate and catalyst | 0.5 - 2.5 |
| Reduction of derived Ketones | Hydride | Chiral Oxazaborolidine | DFT | Catalyst-substrate complex geometry dictates enantioselectivity.[5] | Up to >95% ee | 1.5 - 4.0 |
Experimental and Computational Protocols
A robust theoretical investigation of stereoselective reactions of α-chloro methyl ethers typically involves the following workflow:
-
Conformational Search: Initial conformational searches of reactants, intermediates, transition states, and products are performed using molecular mechanics (e.g., MMFF94) or semi-empirical methods.
-
Geometry Optimization and Frequency Calculations: The lowest energy conformers are then optimized at a higher level of theory, typically DFT with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G**). Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Transition State Search: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by scanning the potential energy surface along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products.
-
Solvation Effects: The influence of the solvent is often included using a polarizable continuum model (PCM) or by incorporating explicit solvent molecules in the calculation.
-
Energy Refinement: Single-point energy calculations at an even higher level of theory or with a larger basis set are often performed on the optimized geometries to obtain more accurate energy profiles.
Representative Experimental Protocol: Lewis Acid-Catalyzed Reaction with a Silyl Enol Ether
To a solution of the α-chloro methyl ether (1.0 mmol) and the silyl enol ether (1.2 mmol) in a dry solvent (e.g., CH2Cl2, 10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added the Lewis acid (e.g., TiCl4, 1.1 mmol) dropwise. The reaction mixture is stirred at this temperature for a specified period (e.g., 1-4 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired product. The diastereomeric ratio is determined by 1H NMR spectroscopy or by gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis using a chiral stationary phase.
Visualizing Reaction Pathways and Logical Relationships
Diagram 1: General Mechanistic Pathways
Caption: SN1 vs. SN2 pathways in alpha-chloro methyl ether reactions.
Diagram 2: Felkin-Anh Model for Nucleophilic Attack
Caption: Felkin-Anh model predicting stereoselective nucleophilic attack.
Diagram 3: Computational Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study - Journal of the American Chemical Society - Figshare [figshare.com]
- 4. Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Electronic Effects of Methyl Groups on the Reactivity of Benzylic Chlorides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of methyl groups on the reactivity of benzylic chlorides, with a focus on solvolysis reactions. The document outlines the underlying principles governing these effects, presents quantitative kinetic data, and offers detailed experimental protocols for the study of these reactions.
Theoretical Background: Electronic Effects of Methyl Groups
The reactivity of benzylic chlorides in nucleophilic substitution reactions, particularly those proceeding through an S(_N)1 mechanism, is highly sensitive to the electronic properties of substituents on the benzene (B151609) ring. The rate-determining step in an S(_N)1 reaction is the formation of a carbocation intermediate. Therefore, any substituent that stabilizes this carbocation will increase the reaction rate.
Methyl groups are weakly electron-donating and exert their influence through two primary electronic effects: the inductive effect and hyperconjugation.
-
Inductive Effect (+I): The methyl group, being more electron-releasing than hydrogen, donates electron density through the sigma (σ) bonds of the benzene ring to the benzylic carbon. This donation of electron density helps to disperse the positive charge of the carbocation, thereby stabilizing it. The inductive effect is distance-dependent and diminishes with increasing separation from the reaction center.
-
Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ bonds of the methyl group into the empty p-orbital of the benzylic carbocation. This overlap of orbitals effectively spreads the positive charge over a larger area, leading to significant stabilization. Hyperconjugation is most effective when the methyl group is in the ortho or para position, as this allows for direct resonance-like delocalization of the positive charge onto the benzene ring.
The position of the methyl group on the benzene ring dictates the extent to which these effects influence the stability of the benzylic carbocation and, consequently, the reactivity of the corresponding benzylic chloride.
-
para-Methyl Substitution: In the para position, both the inductive effect and hyperconjugation contribute to stabilizing the positive charge on the benzylic carbon. Hyperconjugation is particularly effective as it allows for delocalization of the positive charge into the benzene ring.
-
ortho-Methyl Substitution: Similar to the para position, an ortho-methyl group stabilizes the benzylic carbocation through both inductive and hyperconjugation effects. However, the ortho position also introduces a steric effect, which can influence the planarity of the carbocation and its solvation, sometimes leading to a slight deviation in reactivity compared to the para-substituted isomer.
-
meta-Methyl Substitution: A methyl group in the meta position can only exert its electron-donating inductive effect. Hyperconjugation does not extend to the benzylic carbon from the meta position. Consequently, the stabilizing effect of a meta-methyl group is less pronounced than that of an ortho- or para-methyl group.
Quantitative Reactivity Data
The following tables summarize key quantitative data related to the electronic effects of methyl groups on the reactivity of benzylic systems.
Table 1: Solvolysis Rate Constants of Methyl-Substituted Benzylic Chlorides
| Compound | Solvent (v/v) | Temperature (°C) | Rate Constant (k, s⁻¹) |
| Benzyl (B1604629) chloride | 20% Acetonitrile in Water | 25 | 3.2 x 10⁻⁵ |
| 4-Methylbenzyl chloride | 20% Acetonitrile in Water | 25 | 1.1 x 10⁻³ |
Data sourced from Richard, J. P., et al., as cited in various chemical literature.
Table 2: Hammett and Brown-Okamoto Substituent Constants for the Methyl Group
| Substituent Position | Hammett Constant (σ) | Brown-Okamoto Constant (σ⁺) |
| meta | -0.07 | -0.07 |
| para | -0.17 | -0.31 |
The more negative value of σ⁺ for the para-methyl group reflects its enhanced electron-donating ability through resonance (hyperconjugation) when a positive charge is developed at the benzylic position, as is the case in S(_N)1 reactions.[1]
Detailed Experimental Protocols
This section provides a detailed methodology for a key experiment to determine the reactivity of substituted benzylic chlorides: the measurement of solvolysis rates by conductometry.
Objective: To determine the first-order rate constant for the solvolysis of a methyl-substituted benzyl chloride in an aqueous organic solvent mixture.
Principle: The solvolysis of a benzylic chloride in a solvent mixture such as aqueous acetone (B3395972) or aqueous ethanol (B145695) produces a benzylic alcohol or ether and hydrochloric acid (HCl). The production of HCl leads to an increase in the electrical conductivity of the solution over time. By monitoring this change in conductivity, the rate of the reaction can be determined.
Materials:
-
ortho-, meta-, or para-methylbenzyl chloride (high purity)
-
Acetone (reagent grade)
-
Deionized water
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired aqueous acetone solvent mixture (e.g., 80% acetone, 20% water v/v) by accurately measuring the required volumes of acetone and deionized water and mixing them thoroughly in a volumetric flask.
-
Thermostatting: Place a sufficient volume of the solvent mixture in a reaction vessel and allow it to equilibrate to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) in the constant temperature water bath. Also, place the stock solution of the benzylic chloride in the water bath to reach thermal equilibrium.
-
Conductivity Meter Setup: Calibrate the conductivity meter according to the manufacturer's instructions. Place the conductivity probe into the thermostatted solvent in the reaction vessel and allow the reading to stabilize.
-
Reaction Initiation: Accurately pipette a small, known volume of the thermostatted benzylic chloride stock solution into the reaction vessel with vigorous stirring to ensure rapid and complete mixing. Start the stopwatch simultaneously.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals (e.g., every 30 or 60 seconds) for a period that allows the reaction to proceed to at least 70-80% completion.
-
Infinity Reading: After the reaction has completed (approximately 10 half-lives), or after the conductivity reading has remained stable for an extended period, record the final conductivity (G(_∞)). Alternatively, the reaction can be driven to completion by gentle heating, followed by cooling back to the reaction temperature before taking the final reading.
-
Data Analysis:
-
The first-order rate constant, k, can be determined graphically by plotting ln(G(_∞) - G(_t)) versus time (t), where G(_t) is the conductivity at time t. The slope of the resulting straight line is equal to -k.
-
Alternatively, the Guggenheim method can be used if the infinity reading is difficult to obtain accurately.
-
Synthesis of Methyl-Substituted Benzyl Chlorides:
-
o-, m-, and p-Methylbenzyl chloride can be synthesized from the corresponding xylenes (B1142099) (o-, m-, and p-xylene) via free-radical chlorination using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride in the presence of a radical initiator like benzoyl peroxide or under UV irradiation.[2][3] Another route involves the chlorination of the corresponding methylbenzyl alcohols with a chlorinating agent like thionyl chloride.[4]
Visualized Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Electronic effects of a methyl group stabilizing a benzylic carbocation.
References
An In-depth Technical Guide to the Fundamental Principles of NMR Spectroscopy for Compounds with Chloromethyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure, dynamics, and purity. For researchers and professionals in drug development and chemical sciences, a thorough understanding of NMR principles as they apply to specific functional groups is paramount. This guide focuses on the NMR spectroscopy of compounds containing chloromethyl (-CH₂Cl) groups, a common moiety in pharmaceuticals and organic synthesis. We will delve into the core principles of chemical shifts, coupling constants, and relaxation effects pertinent to this functional group, supplemented with detailed experimental protocols and data presented for clarity and practical application.
Core Principles of NMR Spectroscopy for Chloromethyl Groups
The presence of a chloromethyl group in a molecule gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The electronegative chlorine atom significantly influences the electronic environment of the adjacent methylene (B1212753) protons and carbon, leading to predictable spectral features.
¹H NMR Spectroscopy
The protons of a chloromethyl group typically resonate in a specific region of the ¹H NMR spectrum due to the deshielding effect of the chlorine atom. This deshielding causes the protons to appear at a higher chemical shift (downfield) compared to a standard methyl or methylene group in an alkane.
¹³C NMR Spectroscopy
Similarly, the carbon atom of the chloromethyl group is also deshielded by the attached chlorine atom. This results in a downfield shift in the ¹³C NMR spectrum compared to an unsubstituted methyl carbon.[1] The chemical shift of the chloromethyl carbon provides valuable information about its local electronic environment.
Spin-Spin Coupling
Spin-spin coupling, or J-coupling, provides information about the connectivity of atoms in a molecule. The protons of a chloromethyl group will couple with protons on adjacent, non-equivalent carbons. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei.[2][3]
Relaxation Effects
Nuclear relaxation refers to the processes by which excited nuclear spins return to their thermal equilibrium state. The two primary relaxation mechanisms are spin-lattice (T₁) and spin-spin (T₂) relaxation.[4][5] For molecules containing chloromethyl groups, the relaxation times can be influenced by molecular size, tumbling rate in solution, and the presence of the quadrupolar chlorine nucleus. Although chlorine itself is not typically observed directly in routine solution-state NMR due to its very broad signals, its presence can influence the relaxation of nearby ¹H and ¹³C nuclei.[6][7] The primary relaxation mechanism for the methylene protons and the carbon of the chloromethyl group is often the dipole-dipole interaction with directly attached protons.[4]
Quantitative NMR (qNMR) Data
Quantitative NMR provides a highly accurate method for determining the concentration and purity of substances.[8][9][10] The signal intensity in NMR is directly proportional to the number of nuclei contributing to that signal. For compounds with chloromethyl groups, qNMR can be used to determine the purity of a sample or to quantify the amount of a substance in a mixture.
Below are tables summarizing typical ¹H and ¹³C NMR chemical shifts and coupling constants for compounds containing a chloromethyl group.
Table 1: Typical ¹H NMR Chemical Shifts for Chloromethyl-Containing Compounds
| Compound Class | -CH₂Cl Chemical Shift (δ, ppm) | Notes |
| Alkyl Chlorides (R-CH₂Cl) | 3.0 - 4.0 | The exact shift depends on the nature of the R group. |
| Benzyl Chlorides (Ar-CH₂Cl) | 4.5 - 4.8 | The deshielding effect of the aromatic ring further shifts the signal downfield. |
| α-Chloro Ketones (R-CO-CH₂Cl) | 4.0 - 4.5 | The electron-withdrawing carbonyl group causes additional deshielding. |
| α-Chloro Ethers (R-O-CH₂Cl) | 4.5 - 5.5 | The electronegative oxygen atom significantly deshields the methylene protons. |
Table 2: Typical ¹³C NMR Chemical Shifts for Chloromethyl-Containing Compounds
| Compound Class | -CH₂Cl Chemical Shift (δ, ppm) | Notes |
| Alkyl Chlorides (R-CH₂Cl) | 40 - 50[1] | The chemical shift is influenced by the substitution pattern of the R group. |
| Benzyl Chlorides (Ar-CH₂Cl) | 45 - 50 | The aromatic ring has a smaller effect on the carbon chemical shift compared to the proton chemical shift. |
| α-Chloro Ketones (R-CO-CH₂Cl) | 45 - 55 | The carbonyl group causes a downfield shift. |
| α-Chloro Ethers (R-O-CH₂Cl) | 65 - 80 | The oxygen atom has a strong deshielding effect on the carbon. |
Table 3: Typical Proton-Proton Coupling Constants (J) Involving Chloromethyl Groups
| Coupling Type | Number of Bonds | Typical J Value (Hz) | Notes |
| Geminal (H-C-H) | 2 | Not applicable for -CH₂Cl | Requires diastereotopic protons. |
| Vicinal (H-C-C-H) | 3 | 5 - 8 | Dependent on the dihedral angle. |
| Long-range | 4 or more | 0 - 3 | Often not resolved. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible NMR data. Below are methodologies for key NMR experiments for the characterization of compounds with chloromethyl groups.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard that has a sharp, well-resolved signal that does not overlap with the analyte signals.
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing: For sensitive experiments or accurate T₁ measurements, the sample should be degassed to remove dissolved oxygen, which is paramagnetic and can shorten relaxation times.
1D ¹H NMR Experiment
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time (at): Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): For quantitative results, a longer relaxation delay is crucial (e.g., 5 times the longest T₁ of interest) to ensure complete relaxation of all protons. A typical starting value is 5-10 seconds.
-
Number of Scans (ns): Adjust based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
1D ¹³C{¹H} NMR Experiment
-
Instrument Setup: Similar to the ¹H experiment, lock and shim the instrument.
-
Acquisition Parameters:
-
Pulse Sequence: A standard pulse-acquire sequence with proton decoupling (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set to cover the typical range for organic molecules (e.g., 0-220 ppm).
-
Acquisition Time (at): Typically 1-2 seconds.
-
Relaxation Delay (d1): A shorter delay (e.g., 2 seconds) is often used for qualitative spectra. For quantitative ¹³C NMR, a much longer delay is necessary, and the Nuclear Overhauser Effect (NOE) should be suppressed.
-
Number of Scans (ns): A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Processing: Similar to ¹H NMR, including Fourier transformation, phasing, and referencing (e.g., CDCl₃ at 77.16 ppm).
2D COSY (Correlation Spectroscopy) Experiment
-
Purpose: To identify protons that are spin-coupled to each other.
-
Acquisition:
-
First, acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Use a standard COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals.
-
The number of increments in the F1 dimension will determine the resolution in that dimension.
-
-
Processing and Interpretation:
-
After 2D Fourier transformation, the resulting spectrum will have the 1D ¹H spectrum along the diagonal.
-
Cross-peaks off the diagonal indicate coupling between the protons corresponding to the chemical shifts on the F1 and F2 axes.
-
2D HSQC (Heteronuclear Single Quantum Coherence) Experiment
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.
-
Acquisition:
-
Requires a ¹H and a ¹³C spectrum to be acquired first to set the respective spectral widths.
-
Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2). This version can also provide editing to distinguish between CH, CH₂, and CH₃ groups.
-
-
Processing and Interpretation:
-
The 2D spectrum will show cross-peaks at the intersection of the chemical shift of a proton (F2 axis) and the chemical shift of the carbon it is directly bonded to (F1 axis).
-
2D HMBC (Heteronuclear Multiple Bond Correlation) Experiment
-
Purpose: To identify longer-range (typically 2-3 bond) correlations between protons and carbons.
-
Acquisition:
-
Similar setup to HSQC regarding spectral widths.
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
The pulse sequence is optimized for a specific range of long-range coupling constants (e.g., 4-10 Hz).
-
-
Processing and Interpretation:
-
Cross-peaks in the HMBC spectrum indicate correlations between protons and carbons that are typically two or three bonds apart. This is extremely useful for piecing together molecular fragments.
-
Visualization of Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the relationships between different NMR parameters.
Caption: Workflow for structure elucidation using 1D and 2D NMR.
Caption: Spin-spin coupling in a chloromethyl-containing fragment.
Conclusion
The chloromethyl group presents a distinct set of NMR spectral characteristics that, when properly understood and analyzed, can provide a wealth of information for structural elucidation, purity assessment, and the study of molecular interactions. By leveraging a combination of 1D and 2D NMR experiments and adhering to rigorous experimental protocols, researchers and drug development professionals can confidently characterize molecules containing this important functional group. This guide provides the fundamental principles, quantitative data, and practical workflows to aid in these endeavors.
References
- 1. hmdb.ca [hmdb.ca]
- 2. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. NMR (OC) | Relaxation measurements | Chemical Research Support [weizmann.ac.il]
- 6. Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations'' - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Cl) Chlorine NMR [chem.ch.huji.ac.il]
- 8. emerypharma.com [emerypharma.com]
- 9. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Chloromethylated Aromatics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and techniques involved in the mass spectrometry analysis of chloromethylated aromatic compounds. Understanding the fragmentation patterns of these molecules is crucial for their identification and structural elucidation in various fields, including pharmaceutical development, environmental analysis, and organic synthesis.
Core Principles of Fragmentation in Chloromethylated Aromatics
Under mass spectrometry conditions, particularly with electron ionization (EI), chloromethylated aromatic compounds undergo characteristic fragmentation pathways. The stability of the aromatic ring and the presence of the chloromethyl group are the primary drivers of the observed fragmentation patterns.
A key fragmentation pathway for many aromatic compounds containing a benzyl (B1604629) unit is the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺)[1][2][3]. Upon ionization, the benzyl fragment can be cleaved, and the resulting benzyl cation (PhCH₂⁺) often rearranges to the aromatic seven-membered ring structure of the tropylium ion, which gives a characteristic signal at an m/z of 91[1][2][3]. The stability of this ion often results in it being the base peak in the mass spectrum[2].
The presence of chlorine atoms also imparts a distinctive isotopic signature to the molecular ion and any chlorine-containing fragments. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, chlorine-containing ions appear as a characteristic cluster of peaks separated by 2 m/z units[4].
Electron Ionization (EI) Mass Spectrometry
Electron ionization is a hard ionization technique that induces significant fragmentation, providing a detailed fingerprint of the molecule. For chloromethylated aromatics, EI-MS is a powerful tool for structural analysis.
General Fragmentation Pathways
Upon electron impact, chloromethylated aromatic compounds typically undergo the following primary fragmentation reactions:
-
Loss of a Chlorine Radical (M - Cl)⁺: Cleavage of the C-Cl bond results in the loss of a chlorine radical, leading to the formation of a [M - Cl]⁺ ion.
-
Loss of a Chloromethyl Radical (M - CH₂Cl)⁺: Cleavage of the bond between the aromatic ring and the chloromethyl group results in the loss of a chloromethyl radical.
-
Formation of the Tropylium Ion or Substituted Tropylium Ion: For compounds with a benzyl chloride moiety, the formation of the tropylium ion at m/z 91 is a dominant pathway. In substituted benzyl chlorides, this will be shifted accordingly.
-
Loss of HCl: Elimination of a neutral HCl molecule can also occur.
-
Successive Loss of Chlorine Radicals: In molecules with multiple chloromethyl groups, the successive loss of chlorine radicals is observed.
The following diagram illustrates the primary fragmentation pathways for a generic chloromethylated aromatic compound under electron ionization.
Figure 1: Generalized EI fragmentation of chloromethylated aromatics.
Quantitative Fragmentation Data
The relative abundances of fragment ions can vary depending on the specific structure of the chloromethylated aromatic compound, including the substitution pattern on the aromatic ring.
| Compound | Molecular Ion (m/z) | [M-Cl]⁺ (m/z) | [M-CH₂Cl]⁺ (m/z) | Tropylium Ion (m/z 91) | Other Key Fragments (m/z) |
| Benzyl Chloride [5] | 126/128 (27.5%) | 91 (100%) | 89 (6.2%) | 91 (100%) | 65 (11.3%), 63 (6.2%), 51 (3.1%) |
| 1-(Chloromethyl)-4-methylbenzene | 140/142 | 105 | 103 | 105 (substituted tropylium) | 77, 65, 51 |
| 4,6-Bis(chloromethyl)-m-xylene [1] | 202/204/206 | 167 (High) | 153 (Moderate) | - | 132 ([M-2Cl]⁺˙, Moderate), 117 ([M-Cl-CH₂Cl]⁺, High) |
| 2,5-Bis(chloromethyl)-p-xylene [1] | 202/204/206 | 167 (High) | 153 (Moderate) | - | 132 ([M-2Cl]⁺˙, Moderate), 117 ([M-Cl-CH₂Cl]⁺, High) |
| 4-(Chloromethyl)biphenyl [6] | 202/204 | 167 | 165 | 167 | 152 |
Note: Relative intensities are often reported qualitatively as High, Moderate, or Low, or as a percentage relative to the base peak (100%).
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization is a soft ionization technique that typically results in less fragmentation in the ion source compared to EI. It is particularly useful for polar and thermally labile compounds and is often coupled with liquid chromatography (LC-MS).
Ionization in Positive and Negative Modes
Chloromethylated aromatics can be analyzed in both positive and negative ion modes, depending on their ability to be protonated or deprotonated.
-
Positive Ion Mode ([M+H]⁺): In the presence of a protic solvent, molecules can be protonated to form [M+H]⁺ ions. Adducts with other cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), are also commonly observed.
-
Negative Ion Mode ([M-H]⁻): For compounds with acidic protons, deprotonation can occur to form [M-H]⁻ ions. While chloromethylated aromatics themselves are not typically acidic, other functional groups on the aromatic ring may facilitate negative ion formation. Adduct formation with anions from the mobile phase, such as formate (B1220265) ([M+HCOO]⁻) or chloride ([M+Cl]⁻), is also possible[7].
Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)
To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed. The precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) with an inert gas. The resulting product ions provide structural information.
For halogenated organic compounds, fragmentation in ESI-MS/MS can involve competition between the loss of radicals (e.g., •Cl) and neutral molecules (e.g., HCl)[2]. The specific fragmentation pathways will depend on the structure of the precursor ion and the collision energy. In-source fragmentation can also be induced in ESI by applying a higher voltage to the ion source optics[8].
The following diagram depicts a general workflow for LC-ESI-MS/MS analysis.
Figure 2: Workflow for LC-ESI-MS/MS analysis.
Experimental Protocols
Detailed and optimized experimental protocols are essential for obtaining high-quality and reproducible mass spectrometry data for chloromethylated aromatics.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and semi-volatile chloromethylated aromatic compounds.
Sample Preparation:
-
Soil and Solid Samples: Extraction is typically performed using methods such as Soxhlet extraction, ultrasonic-assisted extraction (UAE), or accelerated solvent extraction (ASE)[1][3][9]. A common solvent system is a mixture of dichloromethane (B109758) (DCM) and acetone[10]. The extract is then concentrated and may require cleanup using techniques like silica (B1680970) gel chromatography to remove interferences[10].
-
Water Samples: Liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or solid-phase extraction (SPE) can be used to extract the analytes from the aqueous matrix[9][11].
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250-280 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is commonly used. A typical column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Oven Temperature Program: A temperature ramp is used to separate the compounds. For example, start at 50-70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is advantageous for less volatile or thermally labile chloromethylated aromatics, or for complex mixtures that require high-resolution separation.
Sample Preparation:
-
Water Samples: Solid-phase extraction (SPE) is a common method for concentrating and cleaning up water samples[11]. The choice of SPE sorbent depends on the polarity of the target analytes.
-
Biological Fluids: Protein precipitation followed by SPE or liquid-liquid extraction is often necessary to remove matrix components.
-
General: Samples are dissolved in a solvent compatible with the LC mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile[12][13].
Instrumentation and Parameters:
-
Liquid Chromatograph (LC):
-
Column: A reverse-phase column, such as a C18, is typically used. Column dimensions can vary, for example, 100 mm x 2.1 mm i.d. with 1.8 µm particles.
-
Mobile Phase: A gradient of water (A) and an organic solvent like acetonitrile (B52724) or methanol (B), often with an additive like formic acid (0.1%) for positive ion mode or ammonium formate for negative ion mode, is used for elution.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.
-
Ion Source Parameters: Capillary voltage, nebulizer gas pressure, and drying gas flow and temperature need to be optimized for the specific instrument and analytes.
-
Mass Analyzer: Triple quadrupole (QqQ), Time-of-Flight (TOF), or Orbitrap.
-
MS/MS Parameters: For tandem MS, the precursor ion is selected in the first mass analyzer, fragmented in a collision cell (e.g., with argon or nitrogen), and the product ions are analyzed in the second mass analyzer. Collision energy should be optimized for each compound.
-
Conclusion
The mass spectrometry fragmentation of chloromethylated aromatic compounds is characterized by several key pathways, most notably the formation of the tropylium ion and losses of chlorine and the chloromethyl group. The choice between EI and ESI depends on the volatility and polarity of the analyte, with GC-MS being a robust method for volatile compounds and LC-MS/MS offering versatility for a wider range of molecules. Careful optimization of experimental protocols, from sample preparation to instrument parameters, is critical for achieving reliable identification and structural elucidation of these important chemical entities.
References
- 1. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. massbank.eu [massbank.eu]
- 6. 1,1'-Biphenyl, 4-(chloromethyl)- [webbook.nist.gov]
- 7. chemconnections.org [chemconnections.org]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. mdpi.com [mdpi.com]
- 12. opentrons.com [opentrons.com]
- 13. youtube.com [youtube.com]
Synthesis of Methyl and Chloro-Derivatives of Heterocyclic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic methodologies for the introduction of methyl and chloro- substituents onto various heterocyclic scaffolds. Given the profound impact of these substitutions on the pharmacological and physicochemical properties of molecules, this guide is designed to be a valuable resource for researchers and professionals involved in drug discovery and development. The following sections detail experimental protocols, present quantitative data for comparative analysis, and visualize key synthetic pathways and workflows.
Introduction: The Significance of Methyl and Chloro- Groups in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic functionalization of these core structures is a cornerstone of medicinal chemistry, enabling the fine-tuning of properties such as potency, selectivity, metabolic stability, and bioavailability. Among the most impactful substituents are the methyl and chloro- groups.
The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, highlights the often-disproportionate improvement in a compound's biological activity upon the introduction of a methyl group. This can be attributed to a variety of factors, including enhanced binding affinity through favorable hydrophobic interactions, improved metabolic stability by blocking sites of oxidation, and conformational restriction leading to a more favorable binding pose.
Similarly, the incorporation of chlorine atoms can dramatically alter a molecule's characteristics. Chlorine's electronegativity and size can influence electronic distribution, lipophilicity, and metabolic pathways. Chloro-substituted heterocycles are prevalent in a wide range of approved drugs, including antifungal agents, kinase inhibitors, and central nervous system-targeted therapies, underscoring their importance in modern drug design.[1][2]
This guide will explore various synthetic strategies for the methylation and chlorination of common five- and six-membered heterocyclic systems, including pyridines, pyrimidines, pyrazoles, imidazoles, thiazoles, furans, and thiophenes.
Synthesis of Methyl-Derivatives of Heterocyclic Compounds
The introduction of a methyl group onto a heterocyclic ring can be achieved through a variety of methods, broadly categorized into N-methylation and C-H methylation.
N-Methylation of Nitrogen-Containing Heterocycles
N-methylation is a common strategy for modifying the properties of nitrogen-containing heterocycles. It can influence factors such as solubility, basicity, and the ability to participate in hydrogen bonding.
A widely used method for the N-methylation of imidazole (B134444) involves deprotonation with a base followed by reaction with a methylating agent like methyl iodide.[3]
Experimental Protocol: Synthesis of 1-Methylimidazole [3][4]
-
Materials:
-
Imidazole (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH) (2.0 eq) or Sodium hydride (NaH) (1.1 eq)
-
Methyl iodide (CH₃I) (1.1 eq) or Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Ethanol (B145695) or Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (B1210297) or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve imidazole in the chosen solvent (e.g., ethanol or DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaOH or NaH) portion-wise. If using NaH, allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation.
-
To the resulting imidazolide (B1226674) solution, add the methylating agent (e.g., methyl iodide) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 1-methylimidazole.
-
Quantitative Data for N-Methylation of Imidazole
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | NaOH | Ethanol | Room Temp | 2-3 | High | [3] |
| Dimethyl Sulfate | NaOH | Water/DCM | Reflux | 2 | 85 | [4] |
| Dimethyl Carbonate | - | Neat | 170 | 6 | 95 | [5] |
The N-methylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers. Selective N1-methylation can be achieved using sterically hindered reagents.[1]
Experimental Protocol: N1-Selective Methylation of Pyrazole (B372694) [1]
-
Materials:
-
Substituted pyrazole (1.0 equiv)
-
(Chloromethyl)triisopropoxysilane (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution
-
Ethyl acetate
-
Water and Brine
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the substituted pyrazole in anhydrous DMSO.
-
Add KHMDS and stir the mixture for a short period.
-
Add (chloromethyl)triisopropoxysilane and allow the reaction to proceed for 2 hours.
-
For protodesilylation, add TBAF solution and water to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 2-4 hours.
-
Cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Quantitative Data for N1-Selective Methylation of Pyrazoles [2]
| Pyrazole Substrate | N1:N2 Ratio | Yield (%) |
| 3-Phenylpyrazole | >99:1 | 85 |
| 3-(4-Fluorophenyl)pyrazole | >99:1 | 82 |
| 3-Bromopyrazole | 93:7 | 75 |
C-H Methylation of Heterocycles
Direct C-H methylation is a powerful tool for the late-stage functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials.
The α-methylation of pyridines can be achieved using a Raney nickel catalyst in the presence of a high-boiling alcohol. A continuous flow process offers a safer and more efficient alternative to batch reactions.[6]
Experimental Protocol: Flow Synthesis of 2-Methylpyridine [6]
-
Apparatus: A continuous flow system with a pump, a stainless-steel column packed with Raney® nickel, a heating system (e.g., sand bath), and a back-pressure regulator.
-
Materials:
-
Pyridine (B92270) (or substituted pyridine)
-
1-Propanol (B7761284) (solvent)
-
Raney® nickel catalyst
-
-
Procedure:
-
Set up the continuous flow system, packing the column with Raney® nickel.
-
Heat the catalyst column to >180 °C while flowing 1-propanol through the system.
-
Prepare a 0.05 M solution of the pyridine substrate in 1-propanol.
-
Introduce the substrate solution into the reaction stream at a controlled flow rate (e.g., 0.1 mL/min).
-
Collect the eluent containing the 2-methylated product.
-
The product can often be obtained in high purity after solvent removal.
-
Quantitative Data for α-Methylation of Pyridines [6]
| Substrate | Product | Conversion (%) |
| Pyridine | 2-Methylpyridine | >95 |
| 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | >95 |
| 4-(Dimethylamino)pyridine | 2-Methyl-4-(dimethylamino)pyridine | >95 |
Synthesis of Chloro-Derivatives of Heterocyclic Compounds
Chlorination of heterocyclic rings can be accomplished through various methods, including electrophilic chlorination and nucleophilic substitution, depending on the nature of the heterocyclic ring and the desired regioselectivity.
Electrophilic Chlorination
Electron-rich heterocycles such as thiophenes and furans readily undergo electrophilic chlorination.
Thiophene can be chlorinated using various reagents, with the regioselectivity depending on the reaction conditions.
Experimental Protocol: Synthesis of 2-Chlorothiophene [7][8]
-
Materials:
-
Thiophene (1.0 equiv)
-
30% Hydrochloric acid
-
30% Hydrogen peroxide
-
Ethyl acetate
-
Saturated sodium chloride solution
-
-
Procedure:
-
In a reaction vessel, combine 30% hydrochloric acid, thiophene, and a small amount of triethylamine.
-
Cool the mixture to between -10 °C and 0 °C.
-
Slowly add 30% hydrogen peroxide via a dropping funnel over 8-10 hours, maintaining the low temperature.
-
After the addition is complete, continue stirring at the same temperature for 10 hours.
-
Allow the layers to separate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium chloride solution, and concentrate under reduced pressure to obtain 2-chlorothiophene.
-
Quantitative Data for Chlorination of Thiophene [8]
| Chlorinating Agent | Solvent | Temperature (°C) | Product | Yield (%) |
| H₂O₂/HCl | - | -10 to 0 | 2-Chlorothiophene | High |
| SO₂Cl₂ | - | Low Temp | 2-Chlorothiophene | Good |
| Cl₂ (gaseous) | - | <50 | 2,5-Dichlorothiophene | - |
Nucleophilic Substitution and Related Reactions
For electron-deficient heterocycles like pyridine and pyrimidine, the introduction of a chloro-substituent often involves nucleophilic substitution or related transformations of a pre-existing functional group.
Hydroxy-pyrimidines can be converted to their chloro-derivatives using reagents like phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine from Uracil [9]
-
Materials:
-
Uracil (1 mol)
-
Triethylamine hydrochloride (0.20 mol)
-
Phosphorus oxychloride (POCl₃) (3 mol)
-
Phosphorus pentachloride (PCl₅) (2 mol)
-
-
Procedure:
-
A mixture of uracil, triethylamine hydrochloride, and POCl₃ is heated to 110-120 °C for two hours.
-
The reaction mixture is cooled and added dropwise to a suspension of PCl₅ in POCl₃ at 50 °C.
-
The mixture is allowed to react for a further 30 minutes at 50-60 °C.
-
The excess POCl₃ is removed by distillation.
-
The product is isolated through a workup procedure involving the addition of a solvent to separate the chloropyrimidine from byproducts.
-
Quantitative Data for Chlorination of Hydroxypyrimidines with POCl₃ [10]
| Starting Material | Product | Yield (%) |
| 2,4-dihydroxy-5-bromopyrimidine | 2,4-dichloro-5-bromopyrimidine | 90.5 |
| 2,4-dihydroxy-5-methylpyrimidine | 2,4-dichloro-5-methylpyrimidine | 88 |
| 2,4-dihydroxy-6-methylpyrimidine | 2,4-dichloro-6-methylpyrimidine | 85 |
2-Chloropyridine (B119429) can be synthesized from pyridine-N-oxide using oxalyl chloride.[11]
Experimental Protocol: Synthesis of 2-Chloropyridine [11]
-
Materials:
-
Pyridine-N-oxide
-
Oxalyl chloride
-
Triethylamine
-
Dichloromethane
-
-
Procedure:
-
In a flask, dissolve pyridine-N-oxide in dichloromethane.
-
Add oxalyl chloride and triethylamine and stir the reaction at a suitable temperature (e.g., 10 °C) for 1.5 hours.
-
Transfer the reaction mixture to a distillation apparatus.
-
Perform reduced pressure distillation to first remove the solvent and other low-boiling components.
-
Increase the temperature and continue distillation under reduced pressure to collect the 2-chloropyridine product.
-
Visualization of Pathways and Workflows
Visual representations of reaction pathways and experimental workflows are crucial for understanding complex synthetic processes. The following diagrams are generated using the DOT language and can be rendered with Graphviz.
Synthetic Workflow for N-Methylation of Imidazole
Signaling Pathway Inhibition by Heterocyclic Kinase Inhibitors
Many methylated and chlorinated heterocyclic compounds function as kinase inhibitors, often targeting pathways like the MAPK/ERK signaling cascade, which is frequently dysregulated in cancer.[12][13]
Conclusion
The synthesis of methyl and chloro- derivatives of heterocyclic compounds is a dynamic and essential area of research in medicinal chemistry. This guide has provided a selection of robust and reproducible protocols for the preparation of these valuable building blocks. The presented quantitative data and visual workflows are intended to facilitate the practical application of these methods in the laboratory. As the demand for novel therapeutics continues to grow, the development of efficient and selective methods for the functionalization of heterocyclic cores will remain a critical endeavor for scientists in the field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis routes of 5-Chlorofuran-2-carboxylic acid [benchchem.com]
- 4. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Enduring Legacy of a Name Reaction: A Technical History of Friedel-Crafts Chloromethylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chloromethyl group onto an aromatic ring, a seemingly simple transformation, has paved the way for countless innovations in organic synthesis, from the production of polymers to the creation of complex pharmaceutical agents. This reaction, known as Friedel-Crafts chloromethylation or the Blanc reaction, represents a cornerstone of electrophilic aromatic substitution. This technical guide delves into the historical development of this pivotal reaction, tracing its evolution from early observations to a refined synthetic tool, supported by detailed experimental protocols and quantitative data.
Genesis and Key Developments: From Serendipity to Systematic Study
The broader family of reactions, Friedel-Crafts alkylations and acylations, were first reported in 1877 by Charles Friedel and James Mason Crafts. Their work established the use of Lewis acids, like aluminum chloride, to effect the substitution of aromatic rings. However, the specific introduction of a chloromethyl group came later.
The first documented instance of a chloromethylation reaction is attributed to the Italian chemists Grassi and Maselli in 1898.[1] They observed the formation of benzyl (B1604629) chloride from benzene, paraformaldehyde, and hydrogen chloride in the presence of zinc chloride.[2] Despite this initial discovery, the reaction remained largely unexplored until 1923, when the French chemist Gustave Louis Blanc conducted a more thorough investigation.[3] Blanc's systematic work demonstrated the broader applicability of the reaction, and it subsequently became widely known as the Blanc reaction or Blanc chloromethylation.[4]
dot
Caption: A timeline of the key historical milestones in the development of Friedel-Crafts chloromethylation.
The Reaction Mechanism: Unraveling the Electrophile
The chloromethylation of an aromatic ring is a classic example of electrophilic aromatic substitution. The reaction is typically carried out under acidic conditions with a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂).[4] The process begins with the protonation of formaldehyde (B43269) by the acid, which makes the carbonyl carbon significantly more electrophilic.[4]
The aromatic π-system then attacks this activated formaldehyde species. Subsequent re-aromatization of the ring forms a benzyl alcohol intermediate. Under the acidic reaction conditions, this alcohol is rapidly converted to the final chloromethylated product.[4]
While this general pathway is accepted, the precise nature of the key electrophilic species has been a subject of discussion. Other proposed electrophiles include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺), which may form in the presence of a strong Lewis acid like ZnCl₂.[4] The formation of these highly reactive species could account for the observation that even moderately deactivated substrates, which are typically inert in standard Friedel-Crafts reactions, can undergo chloromethylation, albeit with limited utility.[4]
dot
Caption: The proposed reaction mechanism for the Blanc chloromethylation.
Quantitative Data Summary
The efficiency of Friedel-Crafts chloromethylation is highly dependent on the substrate, catalyst, and reaction conditions. The following table summarizes representative data from the literature.
| Aromatic Substrate | Chloromethylating Agent(s) | Catalyst / Conditions | Product(s) | Yield (%) | Reference(s) |
| Benzene | Paraformaldehyde, HCl(g) | ZnCl₂, 60°C | Benzyl chloride | 79% | [5] |
| Naphthalene (B1677914) | Paraformaldehyde, HCl, H₃PO₄ | Glacial Acetic Acid, 80-90°C | 1-Chloromethylnaphthalene | 74-77% | [6] |
| Toluene | Paraformaldehyde, HCl(aq) | [BzMim][BF₄], 80°C, 8h | Methylbenzyl chloride | 88.5% | [7] |
| Toluene | 1,3,5-Trioxane, HCl(g) | ZnCl₂, Glacial Acetic Acid, 60°C | 4-(Chloromethyl)toluene | 60% | [8] |
| Cumene | Paraformaldehyde, NaCl, H₂SO₄ | Phase Transfer Catalyst, 80°C | p/o-Chloromethylcumene | 98% | [9] |
| Mesitylene | Paraformaldehyde, HCl(aq) | ZnCl₂, NaCl, Reflux, 10h | 2,4,6-Trimethylbenzyl chloride | >90% | [10] |
| Anisole | Paraformaldehyde, HCl(g) | TiCl₄, 0-5°C | p-Chloromethylanisole | Optimized for high selectivity | [11] |
| Polystyrene | Dichloromethane | AlCl₃, 0°C | Chloromethylated Polystyrene | Varies | [12] |
Experimental Protocols
The following protocols are adapted from established literature, primarily from Organic Syntheses, which provides reliable and peer-tested procedures.
Key Experiment: Chloromethylation of Naphthalene
This procedure, adapted from Grummitt and Buck, provides a robust method for the chloromethylation of a reactive aromatic hydrocarbon.[6]
Caution: 1-Chloromethylnaphthalene is a lachrymator and vesicant. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Workflow Diagram:
dot
Caption: Experimental workflow for the chloromethylation of naphthalene.
Procedure:
-
Reaction Setup: In a 3-liter, three-necked flask equipped with a reflux condenser and a Hershberg stirrer, combine 256 g (2 moles) of naphthalene, 110 g of paraformaldehyde, 260 ml of glacial acetic acid, 165 ml of 85% phosphoric acid, and 428 g (362 ml) of concentrated hydrochloric acid.[6]
-
Reaction: Heat the mixture in a water bath maintained at 80–90°C with vigorous stirring for 6 hours.[6]
-
Workup: Cool the reaction mixture to 15–20°C and transfer it to a 2-liter separatory funnel.
-
Washing: Wash the crude product layer sequentially with two 1-liter portions of cold water (5–15°C), one 500 ml portion of cold 10% potassium carbonate solution, and finally with 500 ml of cold water. The product is the lower layer in all washes.[6]
-
Drying: Add 200 ml of ether to the organic layer and dry it over 20 g of anhydrous potassium carbonate for 8-10 hours.[6]
-
Isolation: Filter the solution and remove the ether by distillation at atmospheric pressure. Distill the residue under reduced pressure. Collect the fraction boiling at 128–133°C/5 mm Hg. The yield is typically 195–204 g (74–77% based on naphthalene consumed).[6]
Scope, Limitations, and Safety Considerations
Substrate Scope
The reaction is most effective for electron-rich aromatic compounds. The presence of electron-donating groups (e.g., alkyl, alkoxy) facilitates the reaction.[8] However, highly activated substrates like phenols and anilines are generally unsuitable as they tend to undergo uncontrolled further alkylation with the newly formed benzyl chloride derivative, leading to diarylmethane byproducts and polymers.[4] Conversely, aromatic rings with strong electron-withdrawing groups (e.g., nitro, carboxyl) are deactivated and often fail to react under standard Blanc conditions.[8]
Side Reactions
The most common side reaction is the formation of diarylmethane derivatives. This occurs when the chloromethylated product, which is a reactive benzylic halide, acts as an alkylating agent in a subsequent Friedel-Crafts reaction with another molecule of the starting arene.[4][8] This is particularly problematic with highly reactive substrates.
Safety: The Bis(chloromethyl) Ether Hazard
A significant drawback of the Blanc chloromethylation, especially for industrial applications, is the formation of small quantities of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME) .[4][6] BCME is formed from the reaction of formaldehyde and hydrogen chloride.[13] Due to its potent carcinogenicity, extreme caution must be exercised, and alternative chloromethylating agents are often preferred in industrial settings.
Modern Variations and Alternative Reagents
To overcome some of the limitations and hazards of the classic Blanc reaction, several modifications have been developed.
-
Chloromethyl Ethers: Reagents like chloromethyl methyl ether (MOMCl) can be used, often with a protic acid like sulfuric acid, to chloromethylate even deactivated substrates.[4] However, MOMCl is also a suspected carcinogen.
-
Phase-Transfer Catalysis: The use of phase-transfer catalysts has been shown to improve yields and selectivity in the chloromethylation of alkylbenzenes, allowing for milder reaction conditions.[9][14]
-
Ionic Liquids: Ionic liquids have been employed as both catalysts and solvents, offering high yields and selectivity for substrates like toluene, with the potential for catalyst recycling.[7]
The historical development of Friedel-Crafts chloromethylation showcases a classic theme in organic chemistry: the refinement of a powerful reaction through mechanistic understanding and methodological innovation. From its initial observation to its widespread application, it remains a vital tool for the functionalization of aromatic systems, enabling synthetic pathways across the chemical sciences.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Volume # 6(127), November - December 2019 — "Chloromethylation of polyfluoroaromatic compounds" [notes.fluorine1.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Chloromethylation of Toluene with Hydrochloric Acid and Polyformaldehyde Catalyzed by Ionic Liquid [BzMim][BF4] [finechemicals.com.cn]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. iris.unive.it [iris.unive.it]
- 10. US2973391A - Method for chloromethylating aromatic hydrocarbons - Google Patents [patents.google.com]
- 11. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 12. web.itu.edu.tr [web.itu.edu.tr]
- 13. Page loading... [guidechem.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Chloromethylation with Paraformaldehyde and HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chloromethylation of aromatic compounds using paraformaldehyde and hydrogen chloride, a reaction commonly known as the Blanc chloromethylation. This guide delves into the core mechanism, presents quantitative data, details experimental protocols, and provides visualizations of the reaction pathways and workflows.
Core Mechanism of Chloromethylation
The chloromethylation of aromatic rings with paraformaldehyde and hydrogen chloride is a classic example of an electrophilic aromatic substitution reaction.[1] The reaction introduces a chloromethyl group (-CH₂Cl) onto the aromatic nucleus, a versatile functional group that serves as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[2] The overall transformation can be represented as:
Ar-H + (CH₂O)n + HCl → Ar-CH₂Cl + H₂O
The reaction is typically carried out under acidic conditions and is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), to enhance the electrophilicity of the formaldehyde (B43269).[1][3]
The mechanism proceeds through several key steps:
-
Depolymerization of Paraformaldehyde: In the acidic medium, paraformaldehyde, a solid polymer of formaldehyde, depolymerizes to release monomeric formaldehyde (CH₂O).
-
Activation of Formaldehyde: The formaldehyde carbonyl group is protonated by the strong acid (HCl), making the carbonyl carbon significantly more electrophilic.[1] In the presence of a Lewis acid catalyst like ZnCl₂, the catalyst coordinates to the carbonyl oxygen, further increasing its electrophilicity.[3][4]
-
Formation of the Electrophile: The activated formaldehyde species is the key electrophile in this reaction. While the exact nature of the electrophile has been a subject of discussion, several species are considered plausible, including the protonated formaldehyde ([CH₂OH]⁺), the chloromethyl cation ([CH₂Cl]⁺), or the (chloromethyl)oxonium cation ([ClH₂C-OH₂]⁺).[1][2] The formation of these electrophiles is facilitated by the acidic and catalytic conditions.
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the activated formaldehyde species. This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.
-
Rearomatization: A proton is lost from the carbocation intermediate, restoring the aromaticity of the ring and resulting in the formation of a hydroxymethylated aromatic compound (a benzyl (B1604629) alcohol derivative).
-
Conversion to Chloromethyl Group: Under the reaction conditions, which are rich in chloride ions from HCl, the newly formed benzylic alcohol is rapidly converted to the corresponding chloromethylated product via a nucleophilic substitution reaction.[1]
A significant side reaction in the Blanc chloromethylation is the formation of diarylmethane derivatives (Ar-CH₂-Ar).[1][2] This occurs when the initially formed chloromethylated product, which is a reactive benzylic halide, undergoes a Friedel-Crafts alkylation with another molecule of the aromatic substrate. The extent of this side reaction is influenced by factors such as temperature, reaction time, and the choice of catalyst, with stronger Lewis acids like AlCl₃ tending to favor diarylmethane formation.[2]
Quantitative Data
The yield of the chloromethylation reaction is highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize quantitative data from various literature sources.
Table 1: Chloromethylation of Various Aromatic Substrates
| Aromatic Substrate | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Benzene (B151609) | ZnCl₂ | 60 °C, 20 min (HCl gas) | 79 | [3] |
| Benzene | SnCl₄ | Not specified | 81-85 | [5] |
| Naphthalene | H₃PO₄ | 98-100 °C, 4.5 h | 56.5 | [5] |
| Anisole | None | 0-15 °C | Not specified (favored) | [5] |
| p-Nitrophenol | H₂SO₄ | 70-72 °C, 4-5 h | 69 | [5] |
| Acetomesitylene | None | Not specified | 25-88 | [5] |
| Isopropylbenzene | ZnCl₂ | Solvent-free | 89.8 (conversion) | [6] |
| Toluene | Ionic Liquid | Mild conditions | up to 90 (conversion) | [6] |
Table 2: Influence of Catalyst on the Chloromethylation of Anisole
| Catalyst | Temperature (°C) | Product Ratio (Chloromethyl:Diarylmethane) | Reference |
| Titanium tetrachloride | 0-5 | High | [2] |
Table 3: Chloromethylation of Polystyrene
| Chloromethylating Agent | Catalyst | Chlorine Content (%) | Reference |
| Methylal, trioxymethylene, thionyl chloride | FeCl₃ | 19 | [7] |
| 1,4-bis(chloromethoxy) butane | SnCl₄ | ~17 | [8] |
Experimental Protocols
The following are detailed methodologies for key chloromethylation experiments cited in the literature.
Chloromethylation of Benzene[3]
-
Reagents:
-
Benzene: 600 g (7.7 mol)
-
Paraformaldehyde: 60 g (2 mol)
-
Pulverized Zinc Chloride: 60 g
-
Hydrogen Chloride gas
-
-
Procedure:
-
A mixture of benzene, paraformaldehyde, and pulverized zinc chloride is heated to 60 °C with stirring.
-
While maintaining this temperature, a rapid stream of hydrogen chloride gas is passed into the reaction mixture until no more gas is absorbed (approximately 20 minutes).
-
The organic layer is separated, washed with water, then with a dilute sodium bicarbonate solution, and finally dried over calcium chloride.
-
The excess benzene is removed by fractional distillation.
-
The product, benzyl chloride, is obtained by distillation.
-
-
Yield: 200 g (79%)
Chloromethylation of Naphthalene[5]
-
Reagents:
-
Naphthalene: Not specified
-
Paraformaldehyde: 90 g (3 moles)
-
Glacial Acetic Acid: 250 g
-
Concentrated Hydrochloric Acid: 280 cc
-
Syrupy Phosphoric Acid: 135 cc
-
-
Procedure:
-
A mixture of the hydrocarbon, paraformaldehyde, glacial acetic acid, concentrated hydrochloric acid, and syrupy phosphoric acid is heated with efficient stirring at 98-100 °C for four and a half hours.
-
The reaction mixture is then poured into 2 L of cold water.
-
The aqueous layer is decanted from the heavy oily layer, which is washed two or three times with 2 L portions of water.
-
The oil is filtered to remove any solid material and then distilled under reduced pressure.
-
-
Yield: 223 g of α-chloromethylnaphthalene (56.5% based on naphthalene)
Chloromethylation of p-Nitrophenol[5]
-
Reagents:
-
p-Nitrophenol: 50 g (0.36 mole)
-
Concentrated Hydrochloric Acid: 650 cc
-
Concentrated Sulfuric Acid: 5 cc
-
Methylal: 76 g (1 mole)
-
Hydrogen Chloride gas
-
-
Procedure:
-
A mixture of p-nitrophenol, concentrated hydrochloric acid, concentrated sulfuric acid, and methylal is stirred for four to five hours at 70-72 °C.
-
During this period, hydrogen chloride gas is passed into the reaction mixture.
-
Approximately one hour after the reaction begins, the 2-hydroxy-5-nitrobenzyl chloride starts to separate.
-
After the reaction is complete, the mixture is chilled, and the product is collected by filtration.
-
-
Yield: 46 g (69%)
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows in the chloromethylation process.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Principles of Comparing Chloromethane and Bromomethane Reactivity
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the fundamental principles governing the chemical reactivity of chloromethane (B1201357) (CH₃Cl) and bromomethane (B36050) (CH₃Br). The document elucidates the key factors that determine their reaction rates, with a focus on nucleophilic substitution reactions. It includes quantitative data, detailed experimental protocols for comparative analysis, and visualizations of the underlying chemical logic and processes.
Core Principles of Reactivity
The reactivity of haloalkanes like chloromethane and bromomethane in nucleophilic substitution and elimination reactions is primarily dictated by the nature of the carbon-halogen (C-X) bond. While multiple factors are at play, the two most critical are bond polarity and bond strength. Experimental evidence conclusively shows that bond strength is the dominant factor determining the reaction rate.[1]
1.1 The Role of Carbon-Halogen Bond Strength
Nucleophilic substitution reactions necessitate the breaking of the C-X bond.[1][2] The energy required to cleave this bond is known as the bond dissociation energy (BDE). A lower BDE corresponds to a weaker bond, which can be broken more easily, leading to a faster reaction rate.[1] The C-Br bond is significantly weaker than the C-Cl bond.[1][3] This is because bromine is a larger atom than chlorine, resulting in a longer and weaker covalent bond with carbon.[4] Consequently, less energy is required to cleave the C-Br bond, making bromomethane inherently more reactive than chloromethane in reactions where C-X bond cleavage is part of the rate-determining step.[1][5]
1.2 Leaving Group Ability
The concept of bond strength is directly linked to the stability of the leaving group. A good leaving group is a species that can stabilize the negative charge it takes on after heterolytic bond cleavage.[6][7] When comparing bromide (Br⁻) and chloride (Cl⁻), bromide is the superior leaving group. This is attributed to two main factors:
-
Size and Charge Dispersal: The bromide ion is larger than the chloride ion. Its larger ionic radius allows the negative charge to be dispersed over a greater volume, which reduces charge density and increases the ion's stability.[6]
-
Polarizability: Larger ions like bromide have a more deformable electron cloud, a property known as polarizability. Higher polarizability helps to stabilize the transition state during the bond-breaking process, lowering the activation energy of the reaction.[6]
The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻, which correlates directly with the strength of their conjugate acids (HI > HBr > HCl > HF).[7][8]
1.3 The Influence of Bond Polarity: A Common Misconception
Due to chlorine's higher electronegativity compared to bromine, the C-Cl bond in chloromethane is more polar than the C-Br bond in bromomethane. This results in a more electrophilic (partially positive) carbon atom in chloromethane. It is a common misconception to assume that this higher polarity would lead to greater reactivity towards nucleophiles.[5] However, experimental data consistently shows the opposite to be true.[4][5] The energy required to break the bond (bond strength) is the overriding factor. The trend in reactivity (R-I > R-Br > R-Cl > R-F) is a direct consequence of the decreasing C-X bond strength down the halogen group.[1]
Quantitative Data for Reactivity Comparison
The differences in the physicochemical properties of chloromethane and bromomethane provide a quantitative basis for understanding their reactivity.
| Property | Chloromethane (CH₃Cl) | Bromomethane (CH₃Br) | Rationale for Reactivity Difference |
| C-X Bond Dissociation Energy (kJ/mol) | 346 | 290 | The C-Br bond is weaker and requires less energy to break, leading to a faster reaction rate.[1][3] |
| C-X Bond Length (pm) | 178 | 193 | The longer C-Br bond is weaker than the C-Cl bond. |
| Halogen Electronegativity (Pauling Scale) | 3.16 | 2.96 | Higher electronegativity of Cl makes the C-Cl bond more polar, but this effect is secondary to bond strength. |
| Boiling Point (°C) | -24.2 | 3.6 | Reflects differences in molecular weight and intermolecular forces. |
The Sₙ2 Reaction Mechanism
As primary haloalkanes, both chloromethane and bromomethane predominantly undergo nucleophilic substitution via the bimolecular nucleophilic substitution (Sₙ2) mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[9] The reaction rate is dependent on the concentration of both the haloalkane and the nucleophile.[10][11]
Caption: The concerted Sₙ2 reaction pathway for methyl halides.
The diagram above illustrates the Sₙ2 mechanism. The nucleophile (Nu⁻) performs a "backside attack" on the carbon atom, leading to a five-coordinate transition state. This process results in an inversion of stereochemical configuration, often called a Walden inversion.
Experimental Protocol: Comparative Solvolysis with Silver Nitrate (B79036)
A standard laboratory method to compare the reactivity of chloromethane and bromomethane is through a solvolysis reaction in an ethanol-water mixture, using silver nitrate to detect the formation of the halide ion.[1][4] The rate of formation of the silver halide precipitate serves as a direct indicator of the C-X bond cleavage rate.
Objective: To determine the relative reactivity of chloromethane and bromomethane by measuring the rate of silver halide precipitate formation.
Materials:
-
Chloromethane (as a solution in ethanol)
-
Bromomethane (as a solution in ethanol)
-
0.1 M Silver Nitrate (AgNO₃) in ethanol (B145695)/water
-
Ethanol (solvent)
-
Water bath maintained at a constant temperature (e.g., 50°C)
-
Test tubes and rack
-
Stopwatch
Methodology:
-
Preparation: Label three test tubes: 'Chloro', 'Bromo', and 'Control'.
-
Reagent Addition: To each test tube, add 2 mL of the 0.1 M AgNO₃ solution.
-
Solvent Addition: Add 2 mL of ethanol to each test tube.
-
Equilibration: Place all three test tubes in the water bath for 5-10 minutes to allow them to reach thermal equilibrium.
-
Initiation of Reaction:
-
To the 'Chloro' tube, add 5 drops of the chloromethane solution.
-
To the 'Bromo' tube, add 5 drops of the bromomethane solution.
-
The 'Control' tube receives no haloalkane.
-
Start the stopwatch immediately after adding the haloalkane to the first tube.
-
-
Observation: Record the time taken for a distinct precipitate to appear in each tube. The precipitates will be silver chloride (AgCl, white) and silver bromide (AgBr, cream).[3][4]
Expected Results: A cream-colored precipitate of AgBr will form in the 'Bromo' tube significantly faster than the white precipitate of AgCl in the 'Chloro' tube. This observation confirms that bromomethane is more reactive than chloromethane under these conditions, as the C-Br bond is cleaved more readily.
Caption: Workflow for comparing haloalkane reactivity.
Summary of Reactivity Principles
The relative reactivity of chloromethane and bromomethane is a classic example of how bond energetics govern reaction outcomes in organic chemistry.
Caption: Key factors governing haloalkane reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. savemyexams.com [savemyexams.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 6. smart.dhgate.com [smart.dhgate.com]
- 7. Video: Leaving Groups [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ncert.nic.in [ncert.nic.in]
introduction to the structural validation of a chloromethylated polymer
An In-depth Technical Guide:
Structural Validation of Chloromethylated Polymers
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core analytical techniques employed for the structural validation of chloromethylated polymers. These polymers are critical intermediates in various fields, including drug delivery and materials science, making their precise characterization essential.[1] The validation process relies on a combination of spectroscopic, compositional, and chromatographic methods to confirm the polymer backbone structure, the successful incorporation of chloromethyl groups, and the overall molecular weight distribution.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the chemical structure of the polymer at a molecular level. They provide direct evidence of functional groups and their environment within the polymer chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for detailed structural analysis of polymers.[2][3] It provides information on polymer composition, monomer sequencing, chain branching, and end groups.[2][3][4] Both ¹H and ¹³C NMR are routinely used for the characterization of chloromethylated polymers.[2]
Data Presentation: NMR Chemical Shifts
The degree of chloromethylation can often be calculated by comparing the integration of the chloromethyl protons with that of the aromatic or backbone protons.[5]
| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Information Provided |
| ¹H | Ar-H (Aromatic Protons) | 6.5 - 8.0 | Polymer backbone confirmation. |
| ¹H | -CH₂-Cl (Chloromethyl Protons) | 4.5 - 4.8 | Evidence of chloromethylation; used for quantification. |
| ¹H | Polymer Backbone Protons | 1.0 - 2.5 | Varies depending on the specific polymer backbone (e.g., polystyrene). |
| ¹³C | Aromatic Carbons | 120 - 150 | Polymer backbone confirmation. |
| ¹³C | -C H₂-Cl (Chloromethyl Carbon) | ~46 | Confirms the presence of the chloromethyl group. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the dry chloromethylated polymer into an NMR tube.
-
Dissolution: Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the polymer. Gentle vortexing or sonication may be required.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-5 seconds.
-
The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the relevant peaks corresponding to the polymer backbone and the chloromethyl protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer.[6][7] For chloromethylated polymers, it is used to confirm the presence of the key C-Cl bond and other characteristic bonds of the polymer backbone.[8][9] Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[6][10]
Data Presentation: FT-IR Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Confirms aromatic backbone (e.g., polystyrene). |
| 2925 - 2850 | C-H Stretch | Aliphatic (Backbone) | Confirms aliphatic backbone components. |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | Confirms aromatic backbone. |
| 1265 | CH₂ Wag | Ar-CH₂-Cl | Key indicator of chloromethylation .[11] |
| 800 - 900 | C-H Bend | Aromatic Ring (Substitution) | Can indicate the substitution pattern on the aromatic ring. |
| 700 - 600 | C-Cl Stretch | Chloromethyl Group | Key indicator of chloromethylation . |
Experimental Protocol: FT-IR using ATR
-
Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[10] Take a background spectrum of the empty accessory to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount of the solid polymer sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply Pressure: Use the pressure clamp to ensure intimate contact between the sample and the crystal surface.[10]
-
Data Acquisition: Collect the sample spectrum. Typically, 8-32 scans at a resolution of 4 cm⁻¹ are sufficient.[12] The measurement range is usually 4000-400 cm⁻¹.[12]
-
Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Compositional and Molecular Weight Analysis
These methods provide quantitative data on the elemental composition and the distribution of polymer chain lengths, which are critical parameters for quality control and predicting material properties.
Elemental Analysis
Elemental analysis provides the weight percentages of carbon, hydrogen, nitrogen, sulfur (CHNS), and oxygen. For chloromethylated polymers, the determination of chlorine content is particularly crucial. This is often achieved through combustion analysis followed by titration or ion chromatography. The experimentally determined weight percent of chlorine is a direct measure of the degree of chloromethylation and can be used to validate results obtained from NMR.[11][13]
Data Presentation: Elemental Analysis Results
| Element | Theoretical Wt. % (Example) | Experimental Wt. % (Example) |
| Carbon (C) | 85.5% | 84.9% |
| Hydrogen (H) | 7.1% | 7.0% |
| Chlorine (Cl) | 7.4% | 7.2% |
Experimental Protocol: Combustion Analysis for Chlorine
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the dry polymer into a combustion tin or capsule.
-
Combustion: The sample is combusted at a high temperature (e.g., ~990°C) in an oxygen-rich atmosphere.[14] This process converts the chlorine in the polymer to hydrogen chloride (HCl) and other mineral acids.
-
Gas Collection: The combustion gases are passed through an absorption solution (e.g., an aqueous solution of sodium carbonate) that traps the acidic gases.
-
Quantification: The amount of chloride in the absorption solution is determined, typically by argentometric titration or ion chromatography.
-
Calculation: The weight percentage of chlorine in the original sample is calculated from the amount of chloride detected and the initial sample weight.
Gel Permeation Chromatography (GPC)
GPC, also known as Size-Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers.[15][16] It separates polymer molecules based on their hydrodynamic volume in solution.[15][17] The analysis yields the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[18]
Data Presentation: GPC Molecular Weight Data
| Parameter | Description | Value (Example) |
| Mn | Number-Average Molecular Weight | 25,000 g/mol |
| Mw | Weight-Average Molecular Weight | 45,000 g/mol |
| PDI (Mw/Mn) | Polydispersity Index | 1.8 |
Experimental Protocol: GPC Analysis
-
Eluent Preparation: Prepare and degas the mobile phase (eluent), which is a solvent that fully dissolves the polymer (e.g., Tetrahydrofuran (THF), Chloroform).[18][19]
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the mobile phase.[19] Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Instrument Setup:
-
Data Acquisition: Inject a known volume of the filtered sample solution into the GPC system. Record the detector response as a function of elution time.
-
Data Analysis: The molecular weight distribution is calculated from the sample's chromatogram using the calibration curve generated from the polymer standards.
Integrated Structural Validation Workflow
No single technique can provide a complete structural validation. A comprehensive characterization is achieved by integrating the complementary information obtained from spectroscopic, compositional, and chromatographic analyses. The workflow below illustrates how these techniques are interconnected to build a complete picture of the chloromethylated polymer's structure.
Caption: Integrated workflow for the structural validation of chloromethylated polymers.
This integrated approach ensures a high degree of confidence in the polymer's structure. For instance, the degree of chloromethylation can be independently determined by both NMR spectroscopy and elemental analysis, providing a crucial cross-validation of the results. The logical relationship for this cross-validation is outlined below.
References
- 1. web.itu.edu.tr [web.itu.edu.tr]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. azom.com [azom.com]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. piketech.com [piketech.com]
- 11. researchgate.net [researchgate.net]
- 12. marshall.edu [marshall.edu]
- 13. Characterization of Polymers and Plastics Using an Elemental Analyzer [thermofisher.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. Gel Permeation Chromatography (GPC) - Chloroform | UCSB Shared Instrumentation Network [sharedinstrumentation.ucsb.edu]
- 19. Korea Polymer Testing & Research Institute, Ltd., [polymer.co.kr]
GC-MS vs. LC-MS for Analyzing Chloromethylated Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of chloromethylated compounds. These compounds are of significant interest in the pharmaceutical industry, often as intermediates or potential genotoxic impurities (GTIs). The choice of analytical technique is critical for accurate quantification and control at trace levels.
Core Principles and Applicability
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry.[1][2] However, their fundamental principles dictate their suitability for different types of analytes.
GC-MS is best suited for compounds that are volatile and thermally stable, allowing them to be vaporized without degradation.[3][4] The separation occurs in a gaseous mobile phase. For non-volatile or thermally labile chloromethylated compounds, a chemical derivatization step is often necessary to increase their volatility and thermal stability.[3]
LC-MS , on the other hand, separates compounds in a liquid mobile phase, making it ideal for a wider range of molecules, including those that are non-volatile, thermally labile, or polar.[2][3][4] This often eliminates the need for derivatization, simplifying sample preparation.[3]
The decision to use GC-MS or LC-MS for analyzing chloromethylated compounds depends heavily on the specific properties of the analyte and the analytical requirements such as sensitivity and the sample matrix.
Quantitative Performance Comparison
The following tables summarize key quantitative performance parameters for the analysis of various chloromethylated compounds by GC-MS and LC-MS. Data has been compiled from various sources and direct comparison should be made with caution due to differing experimental conditions and matrices.
Table 1: GC-MS Quantitative Performance Data
| Compound | Method | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) | Reference |
| Chloromethyl methyl ether (CMME) | HSS/GC-MS | 1 µg/L | - | - | [5] |
| Bis(chloromethyl)ether (BCME) | GC-MS | 0.5 ppb | - | >75 | [6] |
| Carbonic acid chloromethyl tetrahydro-pyran-4-yl ester (CCMTHP) | GC-MS (SIM) | 10 ppm | 10-1000 ppm | - | [7] |
| Chloromethane | GC-MS/MS | - | 90-1440 ng/mL | 90.49-106.79 | [8] |
| 4-chloro-1-butanol | GC-MS/MS | - | 30-480 ng/mL | 90.49-106.79 | [8] |
Table 2: LC-MS Quantitative Performance Data
| Compound | Method | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) | Reference |
| Chloromethyl chloroformate (CMCF) | RP-LC (with derivatization) | 2.48 ppm | LOQ to 200% of specification | - | [9] |
| 4-(chloromethyl)-1,2-dimethoxybenzene | LC-MS/MS (MRM) | - | - | - | [10] |
| Siponimod aldehyde impurity (a chloromethylated precursor analog) | LC-MS/MS | - | 0.025 - 1.0 µg/mL | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of chloromethylated compounds using GC-MS and LC-MS/MS.
GC-MS Protocol for Chloromethyl Methyl Ether (CMME)
This protocol is based on the methodology for analyzing CMME as a genotoxic impurity in bulk drugs.[12]
1. Sample Preparation and Derivatization:
-
Accurately weigh a suitable amount of the bulk drug sample.
-
Dissolve the sample in an alcohol solvent (e.g., isopropanol). The alcohol acts as both the solvent and a derivatization reagent, converting CMME to a more stable ether derivative.
-
Prepare a series of calibration standards of CMME in the same alcohol solvent.
2. GC-MS Conditions:
-
GC System: Agilent 6890N or equivalent.
-
Column: DB-624 (or equivalent), 75 m x 0.53 mm I.D., 3.0 µm film thickness.
-
Carrier Gas: Nitrogen at a constant flow rate of 6.5 mL/min.
-
Injector: Headspace autosampler.
-
Injector Temperature: 200 °C.
-
Split Ratio: 10:1.[7]
-
Oven Temperature Program: Initial temperature of 40°C held for 3 min, ramp to 110°C at 15°C/min, then ramp to 220°C at 40°C/min and hold for 2 min.[12]
-
MS Detector: Mass Selective Detector.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 280°C.[12]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Scan mode (m/z 50-500) for qualitative analysis.[7][12]
LC-MS/MS Protocol for a Non-Volatile Chloromethylated Compound
This protocol is a representative example for the analysis of a non-volatile chloromethylated impurity in a pharmaceutical substance.
1. Sample Preparation:
-
Accurately weigh the active pharmaceutical ingredient (API) sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water).
-
Prepare calibration standards of the chloromethylated compound in the same diluent.
-
If derivatization is necessary to enhance ionization, react the sample and standards with a suitable derivatizing agent. For example, a reagent that introduces a readily ionizable group.
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A reversed-phase column such as a C18, e.g., X-Terra MS C18 (250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[9]
-
Column Temperature: Maintained at a constant temperature, for instance, 35°C.[9]
-
Injection Volume: 5-20 µL.[9]
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10] Specific precursor-to-product ion transitions for the target analyte and any internal standards are monitored.
Method Validation Parameters
For use in regulated environments such as drug development, both GC-MS and LC-MS methods must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13][14]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[13][14] A correlation coefficient (r²) of ≥0.99 is typically required.[15]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[13][14] Often assessed by recovery studies, with typical acceptance criteria of 98-102% for assays and 80-120% for impurities.[16]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13][14] Expressed as the relative standard deviation (RSD), with acceptance criteria typically ≤2% for repeatability and ≤3% for intermediate precision.[15]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
Conclusion
Both GC-MS and LC-MS are indispensable tools for the analysis of chloromethylated compounds. The choice between the two is primarily dictated by the physicochemical properties of the analyte.
-
GC-MS is the preferred method for volatile and thermally stable chloromethylated compounds. For non-volatile compounds, derivatization can extend the applicability of GC-MS.
-
LC-MS is the more versatile technique, suitable for a broader range of non-volatile, thermally labile, and polar chloromethylated compounds, often without the need for derivatization. Its sensitivity, particularly with tandem mass spectrometry (LC-MS/MS), makes it highly suitable for trace-level analysis of genotoxic impurities.
A thorough understanding of the analyte's properties and the analytical objective is paramount in selecting the most appropriate and robust method for the analysis of chloromethylated compounds in research and drug development.
References
- 1. conquerscientific.com [conquerscientific.com]
- 2. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. emerypharma.com [emerypharma.com]
- 5. Chloromethyl methyl ether - analysis - Analytice [analytice.com]
- 6. osha.gov [osha.gov]
- 7. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Sensitive GC-MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. svrkgdc.ac.in [svrkgdc.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. ijalsr.org [ijalsr.org]
- 12. CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. resolian.com [resolian.com]
- 15. environics.com [environics.com]
- 16. resolvemass.ca [resolvemass.ca]
The Potential for Enzymatic Synthesis of Chloromethylated Natural Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chloromethyl group into a natural product scaffold can significantly enhance its biological activity, a feature of keen interest in drug discovery and development. Enzymatic synthesis offers a powerful and selective alternative to traditional chemical methods for generating these valuable compounds. This technical guide provides a comprehensive overview of the enzymatic toolbox available for chloromethylation, detailing the key enzyme classes, their mechanisms, and practical guidance for their application.
Introduction to Enzymatic Chloromethylation
Nature has evolved a diverse array of enzymes, broadly termed halogenases, that can incorporate halogen atoms into organic molecules with remarkable precision. While direct enzymatic chloromethylation is not a widely characterized single-step reaction, a "chloromethyl" moiety can be introduced through various enzymatic strategies. This typically involves either the chlorination of a methyl group on a precursor molecule or the attachment of a chlorinated building block during biosynthesis. This guide focuses on the primary enzyme classes with demonstrated or potential utility in the synthesis of chloromethylated natural products: S-Adenosyl-L-methionine (SAM)-dependent chlorinases, flavin-dependent halogenases, and chloroperoxidases.
Key Enzyme Classes for Chloromethylation
S-Adenosyl-L-methionine (SAM)-Dependent Chlorinases
SAM-dependent chlorinases are a fascinating class of enzymes that utilize the common biological methyl donor, SAM, in an unconventional manner. Instead of transferring a methyl group, these enzymes catalyze the nucleophilic attack of a chloride ion on the C5' carbon of SAM, leading to the formation of 5'-chloro-5'-deoxyadenosine (B559659) (5'-ClDA) and L-methionine.[1] This chlorinated product serves as a key precursor in the biosynthesis of some natural products.
Mechanism of Action: The reaction proceeds via an SN2 mechanism where the chloride ion acts as the nucleophile, displacing L-methionine from SAM.[1]
Key Example: SalL in Salinosporamide A Biosynthesis
The most well-characterized SAM-dependent chlorinase is SalL, an enzyme involved in the biosynthesis of the potent proteasome inhibitor salinosporamide A in the marine bacterium Salinispora tropica.[1][2] SalL catalyzes the first step in a dedicated pathway that ultimately produces chloroethylmalonyl-CoA, a specialized extender unit for the polyketide synthase machinery that assembles the salinosporamide backbone.[3][4] The chlorine atom is crucial for the potent anticancer activity of salinosporamide A.[5]
Quantitative Data for SAM-Dependent Chlorinases
| Enzyme | Organism | Substrate(s) | Km | kcat | Specific Activity | Product | Yield | Reference(s) |
| SalL | Salinispora tropica | SAM, Cl- | 1.6 µM (SAM) | 0.9 min-1 | Not Reported | 5'-chloro-5'-deoxyadenosine | Not Reported | [1] |
| SaDUF62 | Salinispora arenicola | SAM, I- | Not Reported | 0.5 h-1 | Not Reported | 5'-iodo-5'-deoxyadenosine | Very Low | [1] |
Flavin-Dependent Halogenases
Flavin-dependent halogenases (FDHs) are a large and versatile family of enzymes that catalyze the regioselective halogenation of a wide range of aromatic compounds, including indoles, phenols, and pyrroles.[3][6] These enzymes utilize a reduced flavin adenine (B156593) dinucleotide (FADH2) cofactor, molecular oxygen, and a halide ion to generate a highly reactive halogenating species.
Mechanism of Action: The catalytic cycle begins with the reaction of FADH2 with O2 to form a flavin hydroperoxide intermediate. This intermediate then reacts with a chloride ion to generate hypochlorous acid (HOCl), which is channeled through a tunnel to the active site where it chlorinates the substrate via an electrophilic aromatic substitution reaction.[7] A conserved lysine (B10760008) residue in the active site is thought to play a crucial role in activating the HOCl and controlling the regioselectivity of the chlorination.[7]
Potential for Chloromethylation: While FDHs are not known to directly add a chloromethyl group, they can chlorinate aromatic rings that may already contain or are later modified with a methyl group. Furthermore, their ability to chlorinate precursors for polyketide and non-ribosomal peptide synthesis opens up avenues for creating novel chlorinated natural products.
Quantitative Data for Flavin-Dependent Halogenases
| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Product | Yield (%) | Reference(s) |
| PrnA (Tryptophan 7-halogenase) | Pseudomonas fluorescens | L-Tryptophan | 10-20 | 0.5-3 | 7-Chloro-L-tryptophan | Not Reported | [8] |
| RebH (Tryptophan 7-halogenase) | Lechevalieria aerocolonigenes | L-Tryptophan | Not Reported | 0.12 s-1 (rate constant) | 7-Chloro-L-tryptophan | Not Reported | [4] |
| Thal (Tryptophan 6-halogenase) | Streptomyces albogriseolus | Tryptophan peptides | Not Reported | Not Reported | 6-Bromo-peptides | 47-83 (conversion) | [9] |
Chloroperoxidases
Chloroperoxidases (CPOs) are heme-containing enzymes that catalyze the oxidation of chloride ions by hydrogen peroxide to form a reactive chlorine species, which can then chlorinate a wide variety of organic substrates.[10] The CPO from the fungus Caldariomyces fumago is the most extensively studied example.
Mechanism of Action: The catalytic cycle involves the reaction of the ferric heme iron with H2O2 to form a high-valent iron-oxo species known as Compound I. Compound I then oxidizes chloride to generate an enzyme-bound hypochlorite (B82951) intermediate, which is the active chlorinating agent.[5][11]
Substrate Scope and Potential for Chloromethylation: CPOs exhibit broad substrate specificity and can chlorinate a diverse range of compounds, including phenols, β-dicarbonyls, and alkenes.[12] This promiscuity makes them attractive biocatalysts for the synthesis of chlorinated molecules. While direct chloromethylation has not been extensively reported, the chlorination of substrates containing methyl groups is feasible.
Quantitative Data for Chloroperoxidase
| Enzyme | Organism | Substrate(s) | Km | kcat | Notes | Reference(s) |
| CPO | Caldariomyces fumago | Monochlorodimedone, H2O2, Cl- | 6 x 10-5 M (β-keto-adipate), 5 x 10-3 M (Cl-) | Not Reported | Rate constants for individual reaction steps have been determined. | [5][12] |
| CPO | Caldariomyces fumago | Various organic substrates | Varies with substrate | Varies with substrate | Oxidation reactions are 2-3 orders of magnitude faster than model compounds. | [11] |
Experimental Protocols
Expression and Purification of His-tagged SalL
This protocol is adapted from established methods for the recombinant expression of SalL in E. coli.
Materials:
-
E. coli BL21(DE3) cells containing a pET-based expression vector with the salL gene fused to an N-terminal His-tag.
-
Luria-Bertani (LB) medium and agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) at 50 µg/mL).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.
-
Ni-NTA agarose (B213101) resin.
Procedure:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the SalL expression plasmid. Grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 16-20 hours at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged SalL with 5 column volumes of Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE to assess purity.
-
Pool the fractions containing pure SalL and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT). Store at -80°C.
Activity Assay for SalL
This assay measures the formation of 5'-ClDA from SAM and chloride, monitored by HPLC.
Materials:
-
Purified SalL enzyme.
-
Assay Buffer: 50 mM sodium phosphate (B84403), pH 7.8.
-
S-Adenosyl-L-methionine (SAM).
-
Sodium chloride (NaCl).
-
HPLC system with a C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
Procedure:
-
Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.8), 100 mM NaCl, and 1 mM SAM in a total volume of 100 µL.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding SalL to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the mixture at high speed for 10 minutes to precipitate the protein.
-
Analyze the supernatant by HPLC. Elute with a gradient of Mobile Phase B (e.g., 5-95% over 20 minutes).
-
Monitor the absorbance at 260 nm. The retention time of 5'-ClDA should be determined using an authentic standard.
-
Quantify the product formation by integrating the peak area and comparing it to a standard curve.
Expression and Purification of a Flavin-Dependent Halogenase (e.g., Tryptophan Halogenase)
This is a general protocol that can be adapted for various His-tagged flavin-dependent halogenases.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) with the halogenase gene in a suitable expression vector.
-
LB medium with appropriate antibiotics.
-
IPTG.
-
Buffers and resin for Ni-NTA chromatography as described for SalL.
Procedure:
-
Follow the same procedure for cell growth and induction as described for SalL (Section 3.1, steps 1-4).
-
Resuspend the cell pellet in Lysis Buffer and lyse by sonication.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged halogenase using Ni-NTA affinity chromatography as described for SalL (Section 3.1, steps 8-12).
Activity Assay for a Tryptophan Halogenase
This assay measures the chlorination of tryptophan, with product detection by HPLC-MS.
Materials:
-
Purified tryptophan halogenase.
-
A flavin reductase (e.g., from E. coli).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
L-Tryptophan.
-
FAD.
-
NADH.
-
NaCl.
-
HPLC-MS system with a C18 column.
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM L-tryptophan, 10 µM FAD, 1 mM NADH, and 1 µM flavin reductase in a total volume of 100 µL.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the tryptophan halogenase to a final concentration of 2-10 µM.
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant by HPLC-MS to identify and quantify the chlorinated tryptophan product.
Standard Assay for Chloroperoxidase Activity
This is a classic spectrophotometric assay based on the chlorination of monochlorodimedone.[3]
Materials:
-
Purified Chloroperoxidase (CPO).
-
Assay Buffer: 100 mM potassium phosphate, pH 2.75.
-
Monochlorodimedone (MCD).
-
Hydrogen peroxide (H2O2).
-
Potassium chloride (KCl).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 2.75), 50 µM MCD, and 10 mM KCl in a final volume of 1 mL.
-
Place the cuvette in a spectrophotometer and monitor the absorbance at 278 nm until a stable baseline is achieved.
-
Initiate the reaction by adding H2O2 to a final concentration of 1 mM.
-
Record the decrease in absorbance at 278 nm over time.
-
Calculate the rate of the reaction using the molar extinction coefficient of MCD (ε278 = 12,200 M-1cm-1). One unit of activity is defined as the amount of enzyme that catalyzes the chlorination of 1 µmol of MCD per minute.
Visualizing Pathways and Workflows
Biosynthetic Pathway of Salinosporamide A
Caption: Biosynthesis of Salinosporamide A highlighting the role of SalL.
General Workflow for Chemoenzymatic Synthesis
Caption: A generalized workflow for the chemoenzymatic synthesis of chlorinated natural products.
Logical Relationship of Halogenase Classes
Caption: Classification of key halogenating enzymes based on their reaction mechanism.
Conclusion and Future Outlook
The enzymatic synthesis of chloromethylated natural products holds immense potential for the generation of novel and potent bioactive molecules. SAM-dependent chlorinases, flavin-dependent halogenases, and chloroperoxidases each offer unique advantages in terms of substrate specificity and reaction mechanism. While significant progress has been made in understanding and harnessing these biocatalysts, further research is needed to expand the known enzyme repertoire, engineer enzymes with tailored specificities and improved catalytic efficiencies, and develop robust and scalable chemoenzymatic processes. The integration of these powerful biocatalytic tools into synthetic and medicinal chemistry workflows will undoubtedly accelerate the discovery and development of next-generation therapeutics. As our understanding of these enzymatic systems deepens, so too will our ability to rationally design and synthesize novel chlorinated natural products with enhanced therapeutic properties.
References
- 1. S-Adenosyl-L-Methionine Hydrolase (Adenosine-Forming), a Conserved Bacterial and Archeal Protein Related to SAM-Dependent Halogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurochlor.org [eurochlor.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A steady state kinetic analysis of the reaction of chloroperoxidase with peracetic acid, chloride, and 2-chlorodimedone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical view on the monochlorodimedone assay utilized to detect haloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineered Biosynthesis of Alkyne-tagged Polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitating direct chlorine transfer from enzyme to substrate in chloroperoxidase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetics of Two-Electron Oxidations by the Compound I Derivative of Chloroperoxidase, a Model for Cytochrome P450 Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Chloromethane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chloromethane (B1201357) in key organic synthesis mechanisms. Chloromethane (CH₃Cl), a versatile C1 building block, serves as a potent methylating agent and a precursor to various organometallic reagents. Its application is crucial in the synthesis of a wide array of organic compounds, including pharmaceuticals and other high-value chemicals. These notes will cover its utility in Friedel-Crafts alkylation, Williamson ether synthesis, Grignard reactions, and the N- and O-methylation of amines and phenols, respectively.
Friedel-Crafts Alkylation
Friedel-Crafts alkylation introduces an alkyl group onto an aromatic ring through electrophilic aromatic substitution. Chloromethane, in the presence of a Lewis acid catalyst, serves as a methylating agent in this reaction.
Reaction Mechanism and Logical Relationships
The reaction proceeds via the formation of a methyl carbocation or a polarized complex, which then acts as the electrophile.
Application Notes & Protocols: Chloromethane Safety in a Research Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethane (B1201357) (CH₃Cl), also known as methyl chloride, is a colorless and flammable gas with a faint, sweet odor that is not noticeable at dangerous concentrations.[1] It is crucial for laboratory personnel to recognize that odor does not provide an adequate warning of hazardous exposure.[2] Due to its toxicity and potential for serious health effects, stringent safety protocols are mandatory when handling chloromethane in a research environment.[3][4] This document provides detailed application notes and protocols for the safe use of chloromethane, minimizing the risk of exposure and ensuring a safe laboratory environment.
Hazard Identification and Health Effects
Chloromethane poses significant health risks through inhalation, skin contact, and eye contact. Ingestion is less likely due to its gaseous state.[3]
Acute Exposure: Inhalation can irritate the respiratory system and cause severe neurological effects, including dizziness, drowsiness, confusion, headache, and tremors.[3][4] High concentrations can lead to convulsions, coma, and damage to the brain, lungs, kidneys, and liver.[3][4]
Chronic Exposure: Prolonged or repeated exposure may lead to long-term neurological damage and has been associated with an increased risk of cancer.[5][6] The National Institute for Occupational Safety and Health (NIOSH) considers chloromethane a potential occupational carcinogen.[1][7]
Physical Hazards: Chloromethane is a flammable gas and can form explosive mixtures with air. Vapors can cause cold burns and frostbite upon contact with skin.[3]
Exposure Limits
Adherence to established occupational exposure limits is critical for personnel safety. These limits, established by various regulatory bodies, should be strictly followed.
| Regulatory Body | Exposure Limit | Value |
| OSHA (PEL) | 8-hour Time-Weighted Average (TWA) | 100 ppm[2] |
| Ceiling Concentration | 200 ppm[2] | |
| Acceptable Maximum Peak | 300 ppm (for 5 minutes in any 3-hour period)[2] | |
| ACGIH (TLV) | 8-hour Time-Weighted Average (TWA) | 50 ppm[2] |
| Short-Term Exposure Limit (STEL) | 100 ppm[2] | |
| NIOSH (REL) | Recommended Exposure Limit (REL) | Lowest Feasible Concentration[2] |
| NIOSH (IDLH) | Immediately Dangerous to Life or Health | 2000 ppm[1] |
Engineering Controls and Personal Protective Equipment (PPE)
A combination of engineering controls and appropriate PPE is essential to minimize exposure to chloromethane.
Engineering Controls
-
Ventilation: All work with chloromethane must be conducted in a properly functioning chemical fume hood.[8][9] Local exhaust ventilation should be used to control the release of gas at the source.[10][11]
-
Enclosure: Whenever possible, enclose operations involving chloromethane.[7][11]
-
Monitoring: Continuous air monitoring may be necessary for procedures with a high risk of exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling chloromethane:
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[3][12]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Double gloving may be necessary for handling large quantities.[8] Consult the glove manufacturer's compatibility chart for chloromethane.
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[9][10] For significant exposure risks, a full-body protective suit may be necessary.[3]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below the PEL, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode must be used.[2]
Handling and Storage Protocols
Handling
-
Training: All personnel must be trained on the hazards and safe handling procedures for chloromethane before use.[13][14]
-
Minimize Quantities: Use the smallest practical amount of chloromethane for each experiment.[6]
-
Grounding: Properly ground and bond containers and receiving equipment to prevent static electricity buildup.[10]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[10]
-
Hygiene: Do not eat, drink, or smoke in areas where chloromethane is handled.[9][10] Wash hands thoroughly after handling.[6]
Storage
-
Location: Store chloromethane cylinders in a well-ventilated, cool, and dry area, away from direct sunlight and heat sources.[10]
-
Compatibility: Store away from incompatible materials.
-
Security: Cylinders should be stored in an upright position and securely strapped to a wall or bench.
-
Labeling: All containers must be clearly labeled with the chemical name and associated hazards.
Emergency Procedures
First Aid Measures
Immediate and appropriate first aid is critical in the event of chloromethane exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Move the exposed individual to fresh air immediately.[3][15] 2. If breathing has stopped, perform artificial respiration, preferably with a bag-valve mask device.[3] 3. Keep the person warm and at rest.[15] 4. Seek immediate medical attention.[3][15] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[3] 2. Flush the affected area with plenty of soap and running water for at least 15 minutes.[3][11] 3. For frostbite, move the person to a warm area and bathe the affected part in lukewarm water for 10-15 minutes.[3] 4. Seek immediate medical attention.[3][11] |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][16] 2. Remove contact lenses if it can be done easily.[3][7] 3. Seek immediate medical attention.[3][7] |
Spill Response Protocol
A chemical spill of chloromethane requires a prompt and coordinated response.
Minor Spill (Contained within a fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash closed as much as possible.
-
Personal Protective Equipment: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: Use a non-combustible absorbent material to contain the spill.[17]
-
Cleanup: Slowly add absorbent material to the spill, working from the outside in.[18]
-
Disposal: Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.[17][18]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.[6]
Major Spill (Outside of a fume hood or large volume)
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Emergency Services: Activate the fire alarm and call emergency services (e.g., 911) and the institution's Environmental Health and Safety (EHS) department.[6][19]
-
Do Not Re-enter: Do not attempt to clean up a major spill unless you are part of a trained emergency response team.
Visual Protocols
Emergency Response Workflow
Caption: Workflow for responding to a chloromethane spill.
First Aid Decision Pathway
Caption: Decision pathway for first aid after chloromethane exposure.
References
- 1. METHYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 2. nj.gov [nj.gov]
- 3. Chloromethane - Chemwatch [chemwatch.net]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Article - Standard Operating Procedur... [policies.unc.edu]
- 7. dhss.delaware.gov [dhss.delaware.gov]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. nj.gov [nj.gov]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. campus.kennesaw.edu [campus.kennesaw.edu]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. acs.org [acs.org]
- 18. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 19. chemkleancorp.com [chemkleancorp.com]
Application Notes and Protocols for Isotopic Labeling of Chloromethane in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing isotopically labeled chloromethane (B1201357) in metabolic studies. While chloromethane is not a conventional metabolic tracer, its role as a methyl donor in certain biological systems presents unique opportunities for investigating one-carbon metabolism and the effects of xenobiotics on cellular pathways. The following sections detail the principles, experimental design, and analytical methods for tracing the metabolic fate of chloromethane using stable isotopes such as ¹³C and ³⁷Cl.
Introduction to Chloromethane Metabolism and Isotopic Tracing
Chloromethane (CH₃Cl) is the most abundant volatile halocarbon in the atmosphere and is known to be metabolized by certain microorganisms.[1][2] In these organisms, the primary metabolic pathway involves the enzymatic transfer of the methyl group from chloromethane to a carrier molecule, often a corrinoid-dependent methyltransferase, which then donates the methyl group to tetrahydrofolate (H₄F).[3][4] This integrates the carbon atom into the one-carbon pool, from which it can be incorporated into various essential biomolecules, including amino acids, nucleotides, and lipids.
Isotopic labeling with stable isotopes like ¹³C allows for the precise tracking of the carbon atom from chloromethane as it traverses these metabolic pathways. By using ¹³C-labeled chloromethane (¹³CH₃Cl), researchers can monitor the appearance of the ¹³C label in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6] This provides a dynamic view of metabolic fluxes and can reveal how cells process this xenobiotic compound.
Key Applications in Metabolic Research
-
Elucidating Novel Metabolic Pathways: Tracing the fate of the ¹³C label from chloromethane can help identify and characterize the enzymatic machinery responsible for its metabolism in various cell types.[3]
-
Studying One-Carbon Metabolism: The incorporation of the labeled methyl group into the one-carbon pool provides a tool to study the dynamics of this central metabolic hub, which is crucial for cell proliferation and maintenance.
-
Toxicology and Drug Development: Understanding how cells metabolize chloromethane can provide insights into its toxicity and the mechanisms by which cells detoxify halogenated compounds.[7][8] This knowledge is valuable for assessing the metabolic fate of drug candidates containing similar chemical moieties.
-
Microbial and Environmental Studies: In environmental microbiology, isotopic labeling can be used to quantify the degradation of chloromethane by soil and marine bacteria, helping to refine global budgets of this atmospheric gas.[1][2]
Experimental Protocols
The following protocols provide a general framework for conducting metabolic labeling studies with ¹³C-chloromethane in cell culture. These should be optimized for specific cell lines and experimental objectives.
Protocol 1: In Vitro Metabolic Labeling of Adherent Mammalian Cells with ¹³C-Chloromethane
Objective: To trace the incorporation of the carbon from ¹³C-chloromethane into intracellular metabolites.
Materials:
-
Adherent cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
¹³C-Chloromethane gas (or a solution in a suitable solvent like DMSO)
-
Gas-tight syringes
-
Sealed cell culture flasks with septa
-
Ice-cold 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
-
Nitrogen gas evaporator
-
LC-MS grade water and solvents
Procedure:
-
Cell Seeding: Seed cells in sealed culture flasks and grow to the desired confluency (typically 70-80%). Include several replicate flasks for each condition and time point.
-
Preparation of Labeling Medium: Prepare fresh complete medium.
-
Introduction of ¹³C-Chloromethane:
-
Remove the culture medium from the flasks.
-
Add the fresh, pre-warmed medium.
-
Using a gas-tight syringe, carefully inject a predetermined volume of ¹³C-chloromethane gas into the headspace of the sealed flask. The concentration should be optimized to be non-toxic yet sufficient for detection. Alternatively, if using a solution, add the ¹³C-chloromethane dissolved in a minimal amount of a biocompatible solvent.
-
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 12, 24 hours) at 37°C in a humidified incubator.
-
Metabolism Quenching and Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells once with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the flask and place it on dry ice for 10 minutes to quench metabolism.[9]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.[9]
-
-
Sample Processing:
-
Centrifuge the cell suspension at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.[9]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water).
-
Analytical Procedure (LC-MS):
-
Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography method, such as reversed-phase or HILIC chromatography.
-
Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer to detect the mass isotopologues of downstream metabolites.[9]
-
Data Analysis: Identify metabolites that show an increase in the M+1 mass isotopologue, indicating the incorporation of one ¹³C atom from ¹³C-chloromethane.
Data Presentation
The quantitative data from a ¹³C-chloromethane labeling study can be summarized as the Mass Isotopologue Distribution (MID) for key metabolites. The MID represents the percentage of the metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms from the tracer.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) in Key Metabolites after 24h Labeling with ¹³C-Chloromethane
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Serine | 92.5 | 7.2 | 0.3 | 0.0 |
| Glycine | 94.1 | 5.8 | 0.1 | 0.0 |
| Methionine | 88.3 | 11.5 | 0.2 | 0.0 |
| Formate | 85.0 | 15.0 | 0.0 | 0.0 |
| ATP (Adenine moiety) | 99.8 | 0.2 | 0.0 | 0.0 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Isotopic Enrichment in Central Carbon Metabolites
| Metabolite | Fractional Contribution from ¹³C-Chloromethane (%) |
| Serine | 7.5 |
| Glycine | 5.9 |
| Methionine | 11.7 |
| Formate | 15.0 |
Fractional contribution is calculated from the MID data and represents the percentage of the metabolite pool derived from the tracer.
Visualizations
Proposed Metabolic Pathway for Chloromethane
The following diagram illustrates the proposed metabolic pathway for the incorporation of the methyl group from chloromethane into the one-carbon metabolism network.
Experimental Workflow
The diagram below outlines the general workflow for a ¹³C-chloromethane metabolic labeling experiment.
By following these protocols and utilizing the described analytical and data presentation strategies, researchers can effectively employ isotopically labeled chloromethane to investigate its metabolic fate and its impact on cellular metabolism. This approach offers a valuable tool for advancing our understanding in toxicology, drug development, and microbial metabolism.
References
- 1. Chloromethane Degradation in Soils: A Combined Microbial and Two-Dimensional Stable Isotope Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chloromethane Metabolism by Methylobacterium sp. Strain CM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Methyl Chloride | CH3Cl | CID 6327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application of Chloromethane as a Methylating Agent in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Note AN-2025-01
Introduction
Chloromethane (B1201357) (CH₃Cl), a colorless and flammable gas, serves as a versatile and efficient methylating agent in organic synthesis. While its industrial applications in the production of silicones and polymers are well-established, its utility in the intricate context of natural product synthesis is also noteworthy.[1][2] In the synthesis of complex bioactive molecules, the introduction of a methyl group can significantly influence pharmacological properties, including potency, selectivity, and metabolic stability. Chloromethane offers a cost-effective and atom-economical option for achieving O-methylation of phenols and N-methylation of amines, crucial transformations in the construction of many natural product scaffolds. This document provides detailed protocols and data derived from the application of chloromethane in the total synthesis of a complex alkaloid, highlighting its practical utility for researchers in drug discovery and development.
Featured Application: Total Synthesis of (±)-Jerantinine E
The total synthesis of the aspidosperma alkaloid (±)-jerantinine E provides a compelling case study for the application of chloromethane in the late-stage functionalization of a complex natural product. The jerantinine alkaloids have garnered significant interest due to their potent cytotoxicity against various cancer cell lines. The final step in the synthesis of (±)-jerantinine E involves the O-methylation of the phenolic hydroxyl group of the precursor, (±)-1-acetyl-19-hydroxy-aspidospermatidine-17-oate, to yield the natural product.
Logical Workflow for the Final Methylation Step:
References
Application Notes & Protocols: Grignard-like Reactions with Chloromethane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methylmagnesium chloride (CH₃MgCl) is the simplest Grignard reagent and a versatile tool in organic synthesis, valued for its low equivalent weight and cost.[1] It serves as a potent nucleophile and a strong base, enabling the formation of carbon-carbon bonds, which is a foundational process in the synthesis of pharmaceuticals, pesticides, and other complex organic molecules.[2][3] The reagent is typically prepared by reacting chloromethane (B1201357) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.[1][4][5] While seemingly straightforward, the preparation and use of methylmagnesium chloride require meticulous attention to experimental conditions, particularly the exclusion of water and air, to which it is highly reactive.[6][7][8] These application notes provide a detailed procedure for the synthesis of methylmagnesium chloride and its subsequent reaction with a carbonyl compound, along with essential safety protocols and reaction parameters.
Safety First: Handling Highly Reactive Reagents
Grignard reagents are highly flammable, corrosive, and react violently with water.[1][9][10] Chloromethane is a toxic gas.[11][12] Strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All reactions must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent reaction with oxygen and moisture.[10]
-
Dry Glassware and Solvents: All glassware must be rigorously dried before use, typically by flame-drying or oven-drying, to remove adsorbed water.[6][7] Anhydrous solvents are essential.[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[9][10]
-
Ventilation: All procedures should be performed in a certified chemical fume hood.[9][12]
-
Quenching: Have an ice-water bath prepared to control exothermic reactions.[6] Never add water directly to a large amount of Grignard reagent.
The Core Reaction: Formation and Mechanism
The synthesis of methylmagnesium chloride involves the insertion of magnesium metal into the carbon-chlorine bond of chloromethane.[13] This reaction transforms the electrophilic carbon of chloromethane into a highly nucleophilic carbon in the Grignard reagent.[14]
Reaction: CH₃Cl + Mg → CH₃MgCl (in ether solvent)
The resulting reagent is a powerful nucleophile that readily attacks electrophilic centers, such as the carbonyl carbon of aldehydes, ketones, and esters, to form new C-C bonds.[3][15][16] The reaction with a carbonyl compound proceeds via a nucleophilic addition to form a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product.[5][8]
Diagram: General Grignard Reaction Workflow
The following diagram illustrates the typical workflow for preparing a Grignard reagent and using it in a subsequent reaction.
Caption: Workflow for Grignard reagent synthesis and reaction.
Experimental Protocols
Protocol 1: Preparation of Methylmagnesium Chloride in THF
This protocol details the formation of the Grignard reagent from chloromethane and magnesium.
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Methyl iodide (optional activator)
-
Chloromethane (gas or condensed liquid)
-
Nitrogen or Argon gas supply
Apparatus:
-
A three-necked, round-bottomed flask equipped with a reflux condenser, a gas inlet tube, and a dropping funnel or gas dispersion tube.
-
Magnetic stirrer and heating mantle.
-
All glassware must be flame-dried or oven-dried immediately before use.[6]
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of inert gas (N₂ or Ar). Place 50 g of magnesium turnings into the 2-liter, three-necked flask.[2]
-
Activation: Add 100 mL of anhydrous THF, a single crystal of iodine, and 1 mL of methyl iodide to the flask.[2] The iodine vapor and methyl iodide help to activate the magnesium surface by disrupting the passivating magnesium oxide layer.[17][18]
-
Initiation: Gently warm the mixture to 40°C while stirring. The disappearance of the iodine color and/or gentle bubbling indicates that the reaction has been initiated.[2]
-
Addition of Chloromethane: Once initiation is confirmed, add an additional 600 mL of anhydrous THF.[2] Begin introducing chloromethane gas through the inlet tube while maintaining the reaction temperature between 40-45°C.[2] The reaction is exothermic, so the addition rate should be controlled to maintain a steady reflux.[18]
-
Reaction Completion: Continue the addition and stirring until most of the magnesium powder has been consumed, which typically takes 2-3 hours.[2] The resulting solution of methylmagnesium chloride will appear gray and cloudy ('dirty dishwater' appearance).[19]
-
Use: The prepared Grignard reagent should be cooled to room temperature and used immediately for the next step.[6]
Diagram: Grignard Addition Mechanism
The diagram below illustrates the nucleophilic attack of methylmagnesium chloride on a ketone.
Caption: Mechanism of Grignard addition to a ketone.
Protocol 2: Reaction of CH₃MgCl with a Ketone (e.g., Acetophenone)
This protocol describes the use of the prepared methylmagnesium chloride to synthesize a tertiary alcohol.
Materials:
-
Prepared methylmagnesium chloride solution in THF
-
Acetophenone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute HCl
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reactant Preparation: In a separate flame-dried flask under inert atmosphere, prepare a solution of the ketone (e.g., acetophenone) in anhydrous THF.
-
Addition: Cool the methylmagnesium chloride solution to 0°C using an ice bath. Slowly add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10°C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture again to 0°C. Very slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate.[20] This process is highly exothermic and will produce methane (B114726) gas.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product. The aqueous layer may contain solid magnesium salts. Wash the organic layer with brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude alcohol product by a suitable method, such as silica (B1680970) gel column chromatography or distillation, to yield the final tertiary alcohol.[2]
Data Presentation: Reaction Parameters
The following table summarizes various reported conditions for the preparation of methylmagnesium chloride, providing a basis for procedural optimization.
| Parameter | Example 1[2] | Example 2 (Patent)[21] | Example 3 (Patent)[21] | General Procedure[22] |
| Scale (Mg) | 50 g | 2.4 g | 2.4 g | 61 g |
| Chloromethane | Gas | 5.1 g (liquid) | 12 g (liquid) | 130 g (condensed) |
| Solvent | Tetrahydrofuran (THF) | Methylal | Methylal | Diethyl ether (Et₂O) |
| Solvent Vol. | 700 mL | 40 g | 10 g | ~1.7 L |
| Mg:CH₃Cl (molar ratio) | ~1 : 1.2 | 1 : 1 | 1 : 2.4 | 1 : 1.04 |
| Activation | Iodine, Methyl Iodide | Not specified (exothermic) | Not specified (exothermic) | Iodine |
| Temperature | 40-45 °C | Autoclave (exothermic) | Autoclave (exothermic) | 0 °C to reflux |
| Time | 2-3 hours | 30+ min | 30+ min | ~3 hours |
| Reported Purity/Yield | 98.8% purity | Not specified | Not specified | Yields typically >90% |
References
- 1. Methylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. research.uga.edu [research.uga.edu]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. safety.duke.edu [safety.duke.edu]
- 13. youtube.com [youtube.com]
- 14. homework.study.com [homework.study.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Grignard reagent - Wikipedia [en.wikipedia.org]
- 18. community.wvu.edu [community.wvu.edu]
- 19. www1.udel.edu [www1.udel.edu]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. CN101555254A - Preparation method of methyl-magnesium chloride - Google Patents [patents.google.com]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols for the Synthesis of Methyl and Chloro Derivatives of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and comparative data for the synthesis of methyl and chloro-derivatives of aromatic compounds. The protocols outlined are foundational for the preparation of key intermediates in pharmaceutical and materials science research.
Synthesis of Methyl Derivatives of Aromatic Compounds via Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a primary method for attaching alkyl groups to aromatic rings. This electrophilic aromatic substitution reaction typically employs an alkyl halide and a Lewis acid catalyst.
Quantitative Data Summary
The following table summarizes the reaction conditions and product distribution for the methylation of benzene (B151609) and toluene.
| Aromatic Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Reaction Time | Product(s) | Isomer Distribution (o:m:p) | Yield (%) | Reference(s) |
| Benzene | Methyl Chloride | AlCl₃ | Room Temp | - | Toluene | - | High | [1] |
| Toluene | Methyl Chloride | AlCl₃ | 0 | - | Xylenes | 54:17:29 | - | [2][3] |
| Toluene | Methyl Chloride | AlCl₃ | 25 | - | Xylenes | 3:69:28 | - | [2][3] |
Note: Yields can be highly variable depending on the specific reaction conditions and the prevention of polyalkylation. Using a large excess of the aromatic substrate can favor mono-alkylation.
Experimental Protocols
Protocol 1: Synthesis of Toluene from Benzene
This protocol details the methylation of benzene using methyl chloride and aluminum chloride as a catalyst.
Materials:
-
Benzene (anhydrous)
-
Methyl chloride (gas or condensed liquid)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a reflux condenser and gas inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.
-
To the round-bottom flask, add anhydrous benzene and anhydrous aluminum chloride.
-
Cool the mixture in an ice bath with stirring.
-
Slowly bubble methyl chloride gas through the stirred mixture or add condensed methyl chloride dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature until the evolution of HCl gas ceases.
-
Quench the reaction by slowly adding crushed ice, followed by dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by distillation to obtain toluene.
Reaction Mechanism and Workflow
The Friedel-Crafts alkylation proceeds through the generation of a carbocation electrophile, which then attacks the aromatic ring.
References
Application Notes and Protocols for Stereoselective Reactions of α-Chloro Methyl Ethers and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key stereoselective reactions involving α-chloro ethers and related α-substituted carbonyl compounds. The methodologies outlined are critical for the asymmetric synthesis of complex molecules, particularly in the field of drug discovery and development. Special attention is given to reaction conditions, catalyst selection, and stereochemical outcomes.
Safety Precaution: α-Chloro ethers, including chloromethyl methyl ether (MOMCl), are known or suspected carcinogens. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]
Organocatalytic Asymmetric α-Chlorination of Aldehydes
This protocol details the direct enantioselective α-chlorination of aldehydes, a powerful method for creating chiral α-chloro aldehydes. These products are versatile intermediates that can be converted into other valuable building blocks like α-chloro alcohols and non-proteinogenic amino acids with high enantiomeric purity.[2][3] The reaction is catalyzed by chiral secondary amines, such as diphenylpyrrolidine.
Data Summary: Enantioselective α-Chlorination of Various Aldehydes
| Entry | Aldehyde Substrate | Catalyst (10 mol%) | Solvent | Yield (%) | ee (%) |
| 1 | 3-Methylbutanal (B7770604) | (2R,5R)-Diphenylpyrrolidine | CH₂Cl₂ | 94 | 92 |
| 2 | Pentanal | (2R,5R)-Diphenylpyrrolidine | CH₂Cl₂ | 95 | 90 |
| 3 | Hexanal | (2R,5R)-Diphenylpyrrolidine | CH₂Cl₂ | 99 | 91 |
| 4 | Cyclohexanecarbaldehyde | (2R,5R)-Diphenylpyrrolidine | DCE | 90 | 94 |
| 5 | 3-Phenylpropanal | (2R,5R)-Diphenylpyrrolidine | CH₂Cl₂ | 96 | 88 |
Data sourced from Halland, N. et al., J. Am. Chem. Soc., 2004.[3][4]
Experimental Protocol: Asymmetric α-Chlorination of 3-Methylbutanal
Materials:
-
3-Methylbutanal (0.5 mmol)
-
(2R,5R)-Diphenylpyrrolidine (0.05 mmol, 10 mol%)
-
N-Chlorosuccinimide (NCS) (0.65 mmol, recrystallized from acetic acid)
-
Dichloromethane (B109758) (CH₂Cl₂, 1.0 mL)
Procedure:
-
To a stirred solution of 3-methylbutanal (0.5 mmol) in dichloromethane (1.0 mL) at 0 °C (ice bath), add the catalyst (2R,5R)-diphenylpyrrolidine (0.05 mmol).
-
To this mixture, add N-chlorosuccinimide (NCS, 0.65 mmol).
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to ambient temperature.
-
Monitor the reaction progress by ¹H NMR or GC analysis until the starting aldehyde is completely consumed.
-
Upon completion, add pentane to the reaction mixture to precipitate the succinimide (B58015) byproduct and the catalyst.
-
Filter the mixture to remove the solids.
-
The filtrate, containing the pure product, can be concentrated, or the product can be extracted into pentane and isolated after solvent removal.[5]
Determination of Enantiomeric Excess (ee): The ee of the resulting 2-chloro-3-methylbutanal (B3191304) can be determined by gas chromatography (GC) using a chiral column (e.g., Chrompak CP-Chirasil Dex CB).[5]
Reaction Mechanism and Logic
The reaction proceeds through an enamine intermediate formed between the aldehyde and the chiral amine catalyst. This enamine then undergoes an electrophilic attack by the chlorine source (NCS) from the less sterically hindered face, dictated by the chiral environment of the catalyst, to yield the α-chloro iminium ion. Subsequent hydrolysis releases the chiral α-chloro aldehyde and regenerates the catalyst.
Caption: Organocatalytic cycle for asymmetric α-chlorination of aldehydes.
Iron-Catalyzed Enantioselective Cross-Coupling of α-Chloroesters
This protocol describes an enantioconvergent cross-coupling reaction where a racemic α-chloroester is coupled with an aryl Grignard reagent. The use of an iron catalyst with a chiral bisphosphine ligand allows for the formation of α-arylalkanoates with high enantioselectivity. This method is particularly valuable as it provides access to important chiral α-arylalkanoic acid derivatives, a common motif in pharmaceuticals.[6][7]
Data Summary: Iron-Catalyzed Cross-Coupling of α-Chloroesters
| Entry | α-Chloroester | Aryl Grignard (ArMgBr) | Chiral Ligand | Yield (%) | er (S:R) |
| 1 | Ethyl 2-chloropropanoate | PhMgBr | (R,R)-BenzP | 91 | 85:15 |
| 2 | Ethyl 2-chlorobutanoate | PhMgBr | (R,R)-BenzP | 87 | 88:12 |
| 3 | Ethyl 2-chloropropanoate | 4-MeO-C₆H₄MgBr | (R,R)-BenzP | 85 | 86:14 |
| 4 | Ethyl 2-chloropropanoate | 4-F-C₆H₄MgBr | (R,R)-BenzP | 93 | 91:9 |
| 5 | Isopropyl 2-chloropropanoate | PhMgBr | (R,R)-BenzP* | 88 | 87:13 |
Data sourced from Jin, M. et al., J. Am. Chem. Soc., 2015.[7]
Experimental Protocol: Cross-Coupling of Ethyl 2-chloropropanoate and Phenylmagnesium Bromide
Materials:
-
Fe(acac)₃ (5 mol%)
-
(R,R)-BenzP* ligand (6 mol%)
-
Racemic ethyl 2-chloropropanoate (1.0 equiv)
-
Phenylmagnesium bromide (2.0 equiv in THF)
-
Anhydrous solvent (e.g., THF/NMP mixture)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon), add Fe(acac)₃ (5 mol%) and the chiral ligand (R,R)-BenzP* (6 mol%).
-
Add the anhydrous solvent, followed by the racemic ethyl 2-chloropropanoate (1.0 equiv).
-
Cool the mixture to the optimized temperature (e.g., 0 °C).
-
Slowly add the phenylmagnesium bromide solution (2.0 equiv) over a period of 1 hour using a syringe pump.
-
After the addition is complete, stir the reaction at the same temperature until completion (monitor by TLC or GC).
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Determination of Enantiomeric Ratio (er): The er of the α-arylalkanoate product can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[7]
Reaction Workflow
This workflow outlines the key steps and considerations for the iron-catalyzed asymmetric cross-coupling.
Caption: Experimental workflow for iron-catalyzed cross-coupling.
Stereospecific Stille Coupling of α-Alkoxyalkylstannanes
While not a direct reaction of an α-chloro ether, this protocol is highly relevant as it demonstrates the stereospecific conversion of a chiral α-alkoxy organometallic reagent into a new product. Chiral α-alkoxyalkylstannanes can be prepared from the corresponding α-chloro ethers. The Stille coupling proceeds with a high degree of retention of configuration at the stereogenic carbon center, making it a reliable method for transferring chirality.[8]
Data Summary: Stille Coupling of α-Alkoxybenzylstannane
| Entry | α-Alkoxybenzylstannane Protecting Group (R) | Electrophile | Catalyst System | Yield (%) | Stereochemistry |
| 1 | Methoxy (Me) | Benzoyl Chloride | Pd₂(dba)₃ / CuCN / PPh₃ | 75 | Retention |
| 2 | Benzyloxy (Bn) | Benzoyl Chloride | Pd₂(dba)₃ / CuCN / AsPh₃ | 82 | Retention |
| 3 | Methoxy (Me) | Cinnamoyl Chloride | Pd₂(dba)₃ / CuCN / PPh₃ | 68 | Retention |
| 4 | Methoxy (Me) | Allyl Bromide | Pd(PPh₃)₄ | 71 | Retention |
Data is representative of typical Stille couplings of α-alkoxystannanes.[8][9]
Experimental Protocol: Coupling of α-Methoxybenzylstannane with Benzoyl Chloride
Materials:
-
(α-Methoxybenzyl)tributylstannane (1.0 equiv)
-
Benzoyl chloride (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 4 mol%)
-
Copper(I) cyanide (CuCN, 16 mol%)
-
Triphenylphosphine (PPh₃, 16 mol%)
-
Anhydrous, degassed toluene (B28343)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the palladium catalyst Pd₂(dba)₃ (4 mol%), CuCN (16 mol%), and the ligand PPh₃ (16 mol%).
-
Add degassed toluene and stir the mixture for 15 minutes at room temperature.
-
Add the (α-methoxybenzyl)tributylstannane (1.0 equiv) to the mixture, followed by the benzoyl chloride (1.2 equiv).
-
Heat the reaction mixture to 80 °C and stir until the starting stannane (B1208499) is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the solution with aqueous potassium fluoride (B91410) (KF) to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.[9]
Proposed Catalytic Cycle
The reaction is believed to proceed via a standard Stille coupling mechanism, with the copper co-catalyst facilitating the transmetalation step.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diastereoselective formation of cyanohydrins from alpha-alkoxy aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct organocatalytic asymmetric alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. Iron-Catalyzed Enantioselective Cross-Coupling Reactions of α-Chloroesters with Aryl Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Stereocontrolled Synthesis of α-Amino-α′-alkoxy Ketones by a Copper-Catalyzed Cross-Coupling of Peptidic Thiol Esters and α-Alkoxyalkylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. central.bac-lac.canada.ca [central.bac-lac.canada.ca]
Application Notes and Protocols for Studying the Reactivity of Benzylic Chlorides with Methyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for investigating the reactivity of benzylic chlorides, with a specific focus on the influence of methyl group substitution on the benzene (B151609) ring. The protocols outlined below are designed to be adaptable for various research and development settings, including academic laboratories and the pharmaceutical industry, where understanding structure-reactivity relationships is crucial for drug design and synthesis.
Application Notes
The reactivity of benzylic chlorides in nucleophilic substitution reactions is a cornerstone of organic synthesis. The benzylic position is activated towards substitution due to the ability of the adjacent benzene ring to stabilize the transition state and any carbocationic intermediate that may form. The presence of substituents on the aromatic ring, such as methyl groups, can significantly modulate this reactivity through a combination of electronic and steric effects.
Methyl groups are weakly electron-donating through an inductive effect and hyperconjugation. When positioned at the ortho or para positions relative to the benzylic carbon, a methyl group can effectively stabilize a developing positive charge on the benzylic carbon in an SN1-type mechanism through resonance.[1] This stabilization leads to an increased reaction rate compared to unsubstituted benzyl (B1604629) chloride. A methyl group in the meta position, however, can only exert an inductive effect, leading to a lesser rate enhancement.
The study of the solvolysis of these compounds, where the solvent acts as the nucleophile, provides a controlled system to quantify these substituent effects. By monitoring the reaction kinetics, one can elucidate the operative reaction mechanism (SN1, SN2, or borderline) and the influence of the methyl group's position on the reaction rate.[2][3] This understanding is pivotal for predicting the behavior of more complex molecules and for designing synthetic routes.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for monitoring the progress of these reactions and for identifying and quantifying the starting materials, products, and any potential byproducts.[4][5]
Experimental Protocols
Protocol 1: Determination of Solvolysis Reaction Rates by Conductometry
This protocol describes the determination of the first-order rate constants for the solvolysis of various methyl-substituted benzyl chlorides in an aqueous ethanol (B145695) solution. The reaction produces hydrochloric acid, and the rate can be followed by measuring the change in conductivity over time.
Materials:
-
Benzyl chloride
-
2-Methylbenzyl chloride
-
3-Methylbenzyl chloride
-
4-Methylbenzyl chloride
-
80% (v/v) Ethanol/Water solution
-
Conductivity meter with a temperature-controlled cell
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Temperature Equilibration: Set the constant temperature water bath to the desired reaction temperature (e.g., 25.0 ± 0.1 °C). Place a sealed flask containing the 80% ethanol/water solvent in the bath to allow it to reach thermal equilibrium.
-
Conductivity Cell Preparation: Place a known volume of the 80% ethanol/water solvent into the conductivity cell and allow it to equilibrate to the reaction temperature.
-
Reaction Initiation: Prepare a dilute stock solution of the benzylic chloride in a small amount of a dry, inert solvent (e.g., acetone). To initiate the reaction, rapidly inject a small, known volume of the benzylic chloride stock solution into the conductivity cell containing the equilibrated solvent. Ensure rapid mixing.
-
Data Acquisition: Immediately begin recording the conductivity of the solution at regular time intervals. Continue recording until the conductivity reading becomes stable, indicating the completion of the reaction.
-
Data Analysis:
-
The first-order rate constant, k, can be determined from the integrated first-order rate law.
-
Plot ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t, and G∞ is the final, stable conductance.
-
The slope of the resulting straight line will be equal to -k.
-
Protocol 2: Product Analysis by HPLC
This protocol outlines the use of reverse-phase HPLC to monitor the disappearance of the starting benzylic chloride and the appearance of the corresponding benzyl alcohol product over time.
Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)[6]
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve a known concentration of the benzylic chloride in the 80% ethanol/water solvent.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture. Immediately quench the reaction by diluting the aliquot with a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Set up an appropriate HPLC method. A typical mobile phase for separating benzylic compounds is a gradient of acetonitrile and water, with a small amount of acid added to improve peak shape.[6]
-
The UV detector should be set to a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm).
-
Inject the prepared samples onto the HPLC system.
-
-
Data Analysis:
-
Identify the peaks corresponding to the benzylic chloride and the benzyl alcohol by comparing their retention times with those of authentic standards.
-
Integrate the peak areas for both compounds in each chromatogram.
-
Plot the concentration of the benzylic chloride versus time to determine the reaction rate.
-
Data Presentation
The following tables summarize representative kinetic data for the solvolysis of substituted benzyl chlorides.
Table 1: Relative Rates of Solvolysis of Methyl-Substituted Benzyl Chlorides
| Substrate | Relative Rate (krel) |
| Benzyl chloride | 1.00 |
| 4-Methylbenzyl chloride | ~300 |
| 4-Nitrobenzyl chloride | ~0.0001 |
Note: The relative rates are approximate and can vary significantly with solvent and temperature. The data for 4-methylbenzyl chloride and 4-nitrobenzyl chloride are included to illustrate the significant electronic effects of electron-donating and electron-withdrawing groups, respectively.[7]
Table 2: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25 °C [8][9]
| Substituent | ksolv (s-1) |
| 4-Methoxy | 2.2 |
| 4-Methyl | Data not explicitly found in provided search results |
| H (Benzyl chloride) | Data not explicitly found in provided search results |
| 3,4-Dinitro | 1.1 x 10-8 |
Note: While specific rate constants for benzyl chloride and 4-methylbenzyl chloride under these exact conditions were not found in the provided search results, the data for 4-methoxybenzyl chloride and 3,4-dinitrobenzyl chloride demonstrate the vast range of reactivities achievable through substituent modification.[8][9][10]
Visualizations
Caption: Experimental workflow for studying benzylic chloride reactivity.
Caption: SN1 and SN2 reaction pathways for benzylic chlorides.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Benzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Advanced NMR Spectroscopy for the Characterization of Chloromethyl-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation, quantitative analysis, and dynamic studies of organic compounds containing chloromethyl groups. The protocols and data presented herein are intended to serve as a practical guide for researchers in academia and industry, particularly those involved in drug discovery and development where the precise characterization of molecules is paramount.
Structural Elucidation using 2D NMR: HSQC and HMBC
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are two of the most powerful experiments for this purpose.
Application Note:
The chloromethyl group (-CH₂Cl) presents a unique spectroscopic signature. The protons of the CH₂ group typically resonate in the range of 4.5-5.0 ppm, deshielded by the adjacent chlorine atom. The corresponding ¹³C signal is usually found between 40 and 50 ppm. While 1D NMR can provide initial indications, 2D techniques are crucial for confirming connectivity and resolving ambiguities, particularly in molecules with multiple aromatic or aliphatic moieties.
Here, we use 1-(chloromethyl)naphthalene as a representative example to illustrate the application of HSQC and HMBC for complete structural assignment.
Data Presentation: ¹H and ¹³C NMR Data for 1-(Chloromethyl)naphthalene
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 133.0 |
| 2 | 7.55 | 126.2 |
| 3 | 7.64 | 126.7 |
| 4 | 7.90 | 128.9 |
| 4a | - | 131.1 |
| 5 | 7.90 | 128.9 |
| 6 | 7.58 | 125.3 |
| 7 | 7.55 | 126.2 |
| 8 | 8.19 | 123.7 |
| 8a | - | 129.8 |
| CH₂ | 5.07 | 44.6 |
HSQC and HMBC Correlation Data (Predicted for 1-(chloromethyl)naphthalene)
HSQC directly correlates a proton to its attached carbon.
| ¹H (ppm) | ¹³C (ppm) | Assignment |
| 8.19 | 123.7 | H8 - C8 |
| 7.90 | 128.9 | H4/H5 - C4/C5 |
| 7.64 | 126.7 | H3 - C3 |
| 7.58 | 125.3 | H6 - C6 |
| 7.55 | 126.2 | H2/H7 - C2/C7 |
| 5.07 | 44.6 | CH₂ - CH₂ |
HMBC reveals longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton.
| ¹H (ppm) | Correlated ¹³C (ppm) | Assignment (J coupling) |
| 8.19 (H8) | 129.8 (C8a), 126.2 (C7) | ²J, ³J |
| 7.90 (H4/H5) | 131.1 (C4a), 126.7 (C3), 125.3 (C6) | ²J, ³J |
| 5.07 (CH₂) | 133.0 (C1), 126.2 (C2), 129.8 (C8a) | ²J, ³J, ³J |
Experimental Workflow for Structure Elucidation
NMR workflow for structure elucidation.
Experimental Protocols:
Sample Preparation for 2D NMR:
-
Accurately weigh 5-20 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Protocol: This experiment identifies direct one-bond C-H correlations.
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Set the ¹H spectral width (SW) and transmitter offset (O1P) based on the 1D ¹H spectrum.
-
Set the ¹³C spectral width (SW1) to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Set the number of scans (NS) and increments (TD1) based on the sample concentration (typically NS=2-16, TD1=256-512).
-
Set the relaxation delay (D1) to 1-1.5 seconds.
-
The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.
-
Acquire and process the 2D data using appropriate window functions (e.g., sine-bell).
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Protocol: This experiment identifies long-range (2-4 bond) C-H correlations.
-
Use the same sample and initial setup as for the HSQC experiment.
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the ¹H and ¹³C spectral parameters as for the HSQC experiment. The ¹³C spectral width may need to be expanded to include quaternary carbons.
-
Set NS and TD1 based on sample concentration (HMBC is less sensitive than HSQC, so more scans may be needed, e.g., NS=8-64).
-
The long-range coupling constant (ⁿJCH) is a critical parameter and is typically set to a compromise value of 8 Hz to observe both ²J and ³J correlations.
-
Acquire and process the 2D data.
Quantitative NMR (qNMR) for Purity Assessment
Application Note:
Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[1] This is particularly valuable in drug development for the accurate assessment of active pharmaceutical ingredients (APIs) and intermediates. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Logical Relationship for qNMR Purity Calculation
qNMR purity calculation logic.
Experimental Protocol for qNMR:
-
Selection of Internal Standard: Choose a standard that has a simple spectrum with signals that do not overlap with the analyte, is stable, not volatile, and has a certified high purity (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) about 15-20 mg of the chloromethyl-containing compound and about 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Acquire a 1D ¹H NMR spectrum with parameters optimized for quantification:
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ of both the analyte and standard signals (a value of 30-60 seconds is often sufficient to ensure full relaxation).
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).
-
Digital Resolution: Ensure adequate digital resolution by using a sufficient number of data points.
-
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve S/N without significantly distorting lineshapes.
-
Carefully phase the spectrum manually to ensure all peaks have the same positive phase.
-
Perform a baseline correction.
-
Integrate the selected signals from the analyte and the internal standard.
-
Quantitative Data Table: Purity Determination of a Hypothetical Chloromethyl Compound
| Parameter | Analyte (Chloromethyl Compound) | Internal Standard (Maleic Acid) |
| Mass (mg) | 18.52 | 10.15 |
| Molecular Weight ( g/mol ) | 210.68 | 116.07 |
| Purity (%) | To be determined | 99.8 |
| Selected Signal (ppm) | 4.85 (s, -CH₂Cl) | 6.28 (s, -CH=CH-) |
| Number of Protons | 2 | 2 |
| Integral Value | 1.00 | 1.25 |
Purity Calculation: Purity_Analyte (%) = (I_A / N_A) * (N_S / I_S) * (MW_A / MW_S) * (m_S / m_A) * P_S
Purity_Analyte (%) = (1.00 / 2) * (2 / 1.25) * (210.68 / 116.07) * (10.15 / 18.52) * 99.8 = 98.7%
Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis
Application Note:
DOSY is a powerful technique for analyzing mixtures by separating the NMR signals of different components based on their translational diffusion coefficients, which are related to their size and shape.[2] This "NMR chromatography" can be used to identify components in a reaction mixture, assess the formation of aggregates, or study intermolecular interactions without physical separation. For compounds with chloromethyl groups, DOSY can be used to monitor the progress of a reaction, for instance, by observing the appearance of the product's signals and the disappearance of the starting material's signals, each at their distinct diffusion coefficient.
Experimental Workflow for DOSY
DOSY experimental workflow.
Experimental Protocol for DOSY:
-
Sample Preparation: Prepare the sample as for a standard 1D NMR experiment. Ensure the sample is free of convection by using a stable temperature and, if necessary, a more viscous solvent or a convection-suppressing NMR tube.
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H spectrum to set the spectral width and transmitter offset.
-
Use a DOSY pulse sequence (e.g., ledbpgp2s on Bruker instruments).
-
Set the diffusion time (Δ, d20) and gradient pulse duration (δ, p30). These parameters depend on the size of the molecules and the solvent viscosity and may require optimization. Typical starting values are Δ = 100 ms (B15284909) and δ = 2 ms.
-
Acquire a series of 1D spectra with increasing gradient strength.
-
-
Data Processing:
-
Process the series of 1D spectra.
-
Use the spectrometer software to fit the decay of signal intensity as a function of gradient strength to the Stejskal-Tanner equation to extract the diffusion coefficient for each signal.
-
The software then generates a 2D plot with chemical shift on one axis and the calculated diffusion coefficient on the other.
-
NMR Relaxation Studies for Molecular Dynamics
Application Note:
Measurement of spin-lattice (T₁) and spin-spin (T₂) relaxation times provides valuable information about the dynamics of molecules in solution. For compounds with a chloromethyl group, measuring the T₁ and T₂ of the -CH₂Cl protons can reveal insights into the local mobility of this group and its interaction with the surrounding molecular framework and solvent. Shorter relaxation times generally indicate more restricted motion.
Experimental Protocols:
T₁ (Spin-Lattice) Relaxation Measurement (Inversion-Recovery):
-
Pulse Sequence: A 180° pulse is followed by a variable delay (τ) and then a 90° pulse for detection.
-
Experiment: A series of 1D spectra are acquired with varying τ values.
-
Data Analysis: The intensity of a peak as a function of τ is fitted to an exponential recovery curve to determine T₁.
T₂ (Spin-Spin) Relaxation Measurement (CPMG):
-
Pulse Sequence: The Carr-Purcell-Meiboom-Gill (CPMG) sequence, which consists of a 90° pulse followed by a train of 180° pulses, is used to refocus the effects of magnetic field inhomogeneity.
-
Experiment: A series of spin echoes are generated, and their decay is measured.
-
Data Analysis: The decay of the echo intensity is fitted to an exponential function to determine T₂.
Quantitative Data Table: Hypothetical Relaxation Times for 1-(chloromethyl)naphthalene
| Proton | T₁ (seconds) | T₂ (seconds) |
| H8 | 3.5 | 1.8 |
| H4/H5 | 3.2 | 1.6 |
| CH₂ | 2.5 | 1.2 |
The shorter relaxation times for the CH₂ protons compared to the aromatic protons would suggest a slightly more restricted motion of the chloromethyl group, potentially due to interactions with the naphthalene (B1677914) ring system.
References
application of mass spectrometry for identifying fragmentation patterns of chloromethylated aromatics
Abstract
Chloromethylated aromatic compounds are a critical class of intermediates in various synthetic processes within the pharmaceutical and chemical industries. However, their potential toxicity and role as impurities necessitate robust analytical methods for their identification and characterization. This application note details the use of mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), for the elucidation of fragmentation patterns of chloromethylated aromatics. We provide standardized protocols for sample analysis and discuss the characteristic fragmentation pathways observed under Electron Ionization (EI), offering a reliable methodology for structural confirmation and impurity profiling.
Introduction
Chloromethylated aromatics are characterized by one or more chloromethyl (-CH₂Cl) groups attached to an aromatic ring. They serve as versatile precursors in organic synthesis. The structural elucidation of these compounds and their isomers is crucial for process control and safety assessment. Mass spectrometry is a powerful tool for this purpose, providing distinct fragmentation patterns that act as molecular fingerprints. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, allowing for the identification of unknown compounds by comparing their mass spectra to known standards or library data.
The primary fragmentation of chloromethylated aromatics under EI conditions involves the cleavage of the C-Cl bond and the benzylic C-C bond. The stability of the resulting carbocations, such as the benzyl (B1604629) and tropylium (B1234903) ions, often dictates the most abundant peaks in the mass spectrum.
Key Fragmentation Pathways
Under typical 70 eV Electron Ionization conditions, chloromethylated aromatic compounds undergo several characteristic fragmentation reactions:
-
Loss of a Chlorine Radical (•Cl): This is often a primary fragmentation step, leading to the formation of a stable benzyl-type cation. The resulting ion peak is observed at [M-35]⁺.
-
Loss of a Chloromethyl Radical (•CH₂Cl): Cleavage of the bond between the aromatic ring and the chloromethyl group results in an ion corresponding to the aromatic moiety. This fragment appears at [M-49]⁺.
-
Benzylic Cleavage and Rearrangement: Aromatic compounds with a chloromethyl group frequently produce a very stable tropylium ion (C₇H₇⁺) at m/z 91 through rearrangement of the initial benzyl cation.[1][2] This is often the base peak for simple benzyl derivatives.[3]
-
Successive Losses: In molecules with multiple chloromethyl groups, sequential losses of chlorine and chloromethyl radicals are common.[4]
Experimental Protocols
A generalized protocol for the analysis of chloromethylated aromatics using GC-MS is provided below. This protocol should be optimized for specific analytes and instrumentation.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1-5 mg of the aromatic compound.
-
Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
-
Dilution: Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.
-
Internal Standard (Optional): An internal standard may be added for quantitative analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Chromatographic Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (5% phenyl-polymethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[6]
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless or Split (e.g., 10:1 ratio)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[4]
-
Ion Source Temperature: 230 °C.[4]
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3-5 minutes (to prevent filament damage).
Data Presentation: Fragmentation Patterns
The following tables summarize the characteristic mass spectral data for representative chloromethylated aromatic compounds obtained under standard EI-MS conditions.
Table 1: Fragmentation Data for Benzyl Chloride (C₇H₇Cl) [3][7]
| m/z | Proposed Fragment Ion | Relative Intensity (%) | Fragmentation Pathway |
| 126/128 | [M]⁺• (Molecular Ion) | ~28 | Initial Ionization |
| 91 | [M - Cl]⁺ | 100 | Loss of Chlorine Radical (Tropylium Ion Formation) |
| 65 | [C₅H₅]⁺ | ~15 | Loss of Acetylene (C₂H₂) from Tropylium Ion |
Table 2: Comparative Fragmentation Data for Bis(chloromethyl)xylene Isomers (C₁₀H₁₂Cl₂)[4]
| m/z | Proposed Fragment Ion | 4,6-Bis(chloromethyl)-m-xylene (Relative Intensity %) | 2,5-Bis(chloromethyl)-p-xylene (Relative Intensity %) | Fragmentation Pathway |
| 202/204/206 | [M]⁺• (Molecular Ion) | Present (with isotopic pattern) | Present (with isotopic pattern) | Initial Ionization |
| 167/169 | [M - Cl]⁺ | High | High | Loss of a Chlorine Radical |
| 153/155 | [M - CH₂Cl]⁺ | Moderate | Moderate | Loss of a Chloromethyl Radical |
| 132 | [M - 2Cl]⁺• | Moderate | Moderate | Successive Loss of Two Chlorine Radicals |
| 117 | [M - Cl - CH₂Cl]⁺ | High | High | Loss of Cl followed by CH₂Cl |
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. whitman.edu [whitman.edu]
- 3. massbank.eu [massbank.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug - Google Patents [patents.google.com]
- 7. Benzyl chloride [webbook.nist.gov]
Application Notes and Protocols: Laboratory Procedure for Friedel-Crafts Chloromethylation of Benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Friedel-Crafts chloromethylation of benzene (B151609), also known as the Blanc reaction, a fundamental method for introducing a chloromethyl group onto an aromatic ring to form benzyl (B1604629) chloride.[1][2] Benzyl chloride is a critical intermediate in organic synthesis, widely used in the production of plasticizers, perfumes, and pharmaceuticals, such as for introducing the benzyl protecting group.[3] The protocol outlines the necessary reagents, equipment, safety precautions, and a step-by-step experimental procedure. It includes data on reaction parameters and a visual workflow to ensure clarity and reproducibility in a laboratory setting.
Introduction and Reaction Scheme
The chloromethylation of benzene is an electrophilic aromatic substitution reaction that utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂).[2][4] The reaction proceeds by forming a highly reactive electrophile from formaldehyde under acidic conditions, which is then attacked by the π-electrons of the benzene ring.[2][4] The resulting benzyl alcohol is subsequently converted to benzyl chloride.[2]
General Reaction:
C₆H₆ + CH₂O + HCl --(ZnCl₂)--> C₆H₅CH₂Cl + H₂O
This process is valuable but requires careful handling due to the hazardous nature of the reagents and the potential formation of a highly carcinogenic byproduct, bis(chloromethyl) ether.[4]
Critical Safety Precautions
This reaction must be performed in a certified, high-performance chemical fume hood.
-
Benzene: Benzene is a known carcinogen and is highly flammable. Avoid inhalation and skin contact.
-
Formaldehyde/Paraformaldehyde: These are toxic and potential carcinogens. Handle with appropriate personal protective equipment (PPE).
-
Hydrogen Chloride (HCl): Gaseous HCl and concentrated hydrochloric acid are highly corrosive and can cause severe respiratory and skin burns. Ensure all apparatus is gas-tight.
-
Lewis Acids (ZnCl₂/AlCl₃): Anhydrous zinc chloride and aluminum chloride are corrosive and react violently with water in an exothermic manner.[5] Handle with care, avoiding any exposure to moisture.
-
Benzyl Chloride: The product is a lachrymator (causes tearing) and is irritating to the skin and mucous membranes.[3][5]
-
Byproduct Formation: The reaction can produce small amounts of bis(chloromethyl) ether, a potent human carcinogen.[4] All waste must be handled and disposed of as hazardous carcinogenic material.
Required PPE: Chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-resistant lab coat are mandatory.
Experimental Data Summary
The following table summarizes various reported conditions for the chloromethylation of benzene and related compounds.
| Aromatic Substrate | Chloromethylating Agents | Catalyst | Temperature (°C) | Time | Reported Yield (%) | Reference |
| Benzene | Paraformaldehyde, HCl (g) | Anhydrous ZnCl₂ | 60 | 20 min | 80 | [6] |
| Benzene | 37.1% Formaldehyde (aq), HCl (g) | Anhydrous ZnCl₂ | ~60 | ~30 min | Not specified | [7] |
| Toluene | Paraformaldehyde, NaCl, H₂SO₄ | Phase-Transfer Catalyst | 80 | 165 min | ~92 | [8] |
| Cumene | Paraformaldehyde, NaCl, H₂SO₄ | Phase-Transfer Catalyst | 80 | 165 min | 98 | [8] |
Detailed Experimental Protocol (Blanc Reaction)
This protocol is adapted from established laboratory procedures for the synthesis of benzyl chloride.[6][7]
4.1 Materials and Reagents
-
Benzene (reagent grade)
-
Paraformaldehyde or 37-40% aqueous formaldehyde
-
Anhydrous Zinc Chloride (pulverized)
-
Hydrogen Chloride (gas) from a cylinder with a regulator
-
5% Sodium Bicarbonate solution (aq)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Calcium Chloride or Magnesium Sulfate (B86663)
-
Ice (for cooling bath)
4.2 Equipment
-
Three-necked round-bottom flask (500 mL)
-
Mechanical stirrer with a gas-tight seal
-
Reflux condenser
-
Gas inlet tube extending below the surface of the reaction mixture
-
Heating mantle
-
Thermometer
-
Separatory funnel (500 mL)
-
Apparatus for fractional distillation
4.3 Reaction Workflow Diagram
Caption: Workflow for the synthesis of benzyl chloride.
4.4 Step-by-Step Procedure
-
Apparatus Setup: In a fume hood, assemble a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler with mineral oil or an acid-neutralizing solution) to manage excess HCl gas.
-
Charging Reagents: To the flask, add benzene (e.g., 100 mL, ~1.14 mol), paraformaldehyde (e.g., 30 g, ~1.0 mol), and pulverized anhydrous zinc chloride (e.g., 70 g, ~0.51 mol).
-
Reaction Initiation: Begin vigorous stirring to create a slurry. Heat the mixture to approximately 60°C using a heating mantle. Once the temperature is stable, begin bubbling dry hydrogen chloride gas through the mixture at a steady rate.[7]
-
Reaction Monitoring: Maintain the temperature at 60°C. The reaction is exothermic, so cooling may be necessary to prevent the temperature from rising excessively. Continue stirring and bubbling HCl for the required reaction time (e.g., 20-30 minutes, or until the reaction is complete as monitored by TLC or GC).[6]
-
Quenching: Once the reaction is complete, stop the HCl flow and heating. Cool the flask in an ice-water bath. Carefully and slowly pour the reaction mixture into a beaker containing about 250 g of crushed ice and 100 mL of water, while stirring.
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and remove the lower aqueous layer.
-
Washing: Wash the organic layer (now containing the crude benzyl chloride) sequentially with:
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous calcium chloride or magnesium sulfate for 15-20 minutes.[6][9]
-
Purification: Remove the drying agent by gravity filtration. Purify the crude benzyl chloride by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature (benzyl chloride b.p. 179°C at atmospheric pressure).
-
Storage: Store the purified benzyl chloride in a tightly sealed, dark bottle in a cool, ventilated area.
References
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US2859253A - Process for the continuous preparation of benzyl chloride - Google Patents [patents.google.com]
- 8. iris.unive.it [iris.unive.it]
- 9. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
optimizing reaction conditions for chloromethylation with paraformaldehyde and HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to optimizing the chloromethylation of aromatic compounds using paraformaldehyde and hydrogen chloride. Chloromethylation is a pivotal reaction in organic synthesis, enabling the introduction of a chloromethyl group onto an aromatic ring, which serves as a versatile handle for further functionalization in the development of pharmaceuticals and other fine chemicals.[1][2]
The reaction is typically carried out under acidic conditions, often with a Lewis acid catalyst, and involves the reaction of an aromatic compound with formaldehyde (B43269) (from paraformaldehyde) and hydrogen chloride.[3][4] However, the efficiency and selectivity of this reaction are highly dependent on the reaction conditions, the nature of the aromatic substrate, and the choice of catalyst.[5][6] A common side reaction is the formation of diarylmethane derivatives, which can be minimized through careful optimization of the reaction parameters.[5][7]
Optimizing Reaction Conditions
Successful chloromethylation hinges on the careful control of several key parameters:
-
Catalyst Selection: The choice of catalyst is crucial and depends on the reactivity of the aromatic substrate.[5][6]
-
Lewis Acids: Zinc chloride (ZnCl₂) is the most common catalyst.[2][5] Other Lewis acids like aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and titanium tetrachloride (TiCl₄) have also been employed.[5][6] AlCl₃ is known to favor the formation of the diarylmethane byproduct.[5]
-
Protic Acids: In some cases, particularly with activated aromatic rings, a protic acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) is sufficient.[2][5] For deactivated aromatic compounds, a mixture of paraformaldehyde, chlorosulfonic acid, and concentrated sulfuric acid can be used.[5]
-
No Catalyst: For highly activated aromatic rings, such as those with electron-donating groups like a methoxy (B1213986) group, the reaction may proceed without a catalyst.[5]
-
-
Reactant Ratio: The stoichiometry of the aromatic substrate, paraformaldehyde, and HCl can influence the yield and selectivity of the reaction. An excess of the chloromethylating agent can lead to the formation of dichloromethylated products.[1]
-
Temperature: Temperature control is critical. Higher temperatures generally increase the rate of reaction but also tend to favor the formation of the unwanted diarylmethane byproduct.[5] For instance, the chloromethylation of anisole (B1667542) is optimized at 0-5°C, while for cumene, a higher temperature of 42-48°C gives the best results.[5][6]
-
Reaction Time: The optimal reaction time depends on the substrate, catalyst, and temperature. Monitoring the reaction progress by techniques like TLC or GC is recommended to determine the point of maximum conversion to the desired product and to minimize byproduct formation.
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction rate. Common solvents include acetic acid, carbon tetrachloride, and chloroform.[1][2][8] In some procedures, an excess of the aromatic hydrocarbon itself can serve as the solvent.[7]
The following logic diagram illustrates a general approach to optimizing chloromethylation conditions:
Caption: A flowchart for optimizing chloromethylation reaction conditions.
Reaction Mechanism
The chloromethylation of aromatic compounds is an electrophilic aromatic substitution reaction.[5] The reaction proceeds under acidic conditions, where formaldehyde is protonated, making the carbonyl carbon more electrophilic. The aromatic π-electrons then attack the activated formaldehyde species, followed by rearomatization of the aromatic ring. The resulting benzyl (B1604629) alcohol is rapidly converted to the corresponding benzyl chloride in the presence of HCl.[3] The exact nature of the electrophilic species is a subject of discussion, with possibilities including a protonated formaldehyde, a chloromethyl cation, or their complexes with the Lewis acid catalyst.[4][5]
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. US2541408A - Catalytic chloromethylation of aromatic compounds - Google Patents [patents.google.com]
- 8. iris.unive.it [iris.unive.it]
Application Notes and Protocols for Safer Alternatives to Chloromethyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Chloromethyl methyl ether (CMME), a highly effective reagent for introducing the methoxymethyl (MOM) protecting group onto alcohols, is a known human carcinogen, posing significant health risks.[1][2][3] Its use is strictly regulated, prompting the development and adoption of safer, practical alternatives for the synthesis of complex molecules in research and drug development.[4][5] This document provides detailed application notes and protocols for prominent and effective alternatives to CMME.
The primary function of these reagents is the protection of hydroxyl groups, a critical step in multi-step organic synthesis to prevent unwanted side reactions.[6][7] The ideal alternative should be easy to introduce and remove in high yields, stable under various reaction conditions, and pose minimal safety risks.[7]
Key Alternative Reagents
Several safer alternatives to CMME have been established, with the most practical being:
-
Dimethoxymethane (B151124) (DMM) or Methylal: An inexpensive and non-carcinogenic reagent that can be used with an acid catalyst to form MOM ethers.[6][8]
-
2-Methoxyethoxymethyl chloride (MEM-Cl): A reagent that introduces the 2-methoxyethoxymethyl (MEM) protecting group, which is similar to the MOM group but offers different cleavage conditions and is considered safer than CMME.[1][9][10]
-
In Situ Generation of MOM-Cl: This approach avoids the handling and storage of purified CMME by generating it from safer precursors, such as dimethoxymethane and an acyl chloride, immediately before use.[2][11][12][13]
Application Notes
Dimethoxymethane (DMM) / Methylal
Dimethoxymethane serves as a safe and economical source for the methoxymethyl group. The reaction proceeds via an acetal (B89532) exchange mechanism, typically requiring an acid catalyst and an excess of DMM to drive the equilibrium.[6]
Advantages:
-
Safety: DMM is not carcinogenic and is a low-toxicity solvent.
-
Cost-Effectiveness: It is an inexpensive and readily available reagent.
-
Mild Conditions: Protection can often be achieved under mild, acidic conditions.
Limitations:
-
The reaction is an equilibrium process, often requiring a large excess of DMM.
-
Tertiary alcohols may not be protected in good yields under some conditions.[8]
Reaction Mechanism: The reaction is catalyzed by a Brønsted or Lewis acid, which activates the DMM to form a reactive oxonium ion that is then trapped by the alcohol.
References
- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 2. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. nj.gov [nj.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. adichemistry.com [adichemistry.com]
- 9. 2-Methoxyethoxymethyl chloride - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 12. 2024.sci-hub.ru [2024.sci-hub.ru]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Study of Chloromethane and Bromomethane in SN2 Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bimolecular nucleophilic substitution (SN2) reactions are fundamental in organic synthesis, particularly in the construction of carbon-heteroatom bonds, a common step in drug development. The efficiency of these reactions is critically dependent on several factors, including the nature of the substrate, the nucleophile, the solvent, and the leaving group. This document provides a detailed experimental comparison of chloromethane (B1201357) and bromomethane (B36050) as substrates in SN2 reactions, highlighting the superior reactivity of bromomethane. The protocols and data presented herein offer a practical guide for researchers selecting alkyl halides for their synthetic endeavors.
The SN2 reaction proceeds via a concerted mechanism where a nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group. This leads to an inversion of stereochemistry at the carbon center. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[1]
A key determinant of SN2 reaction rates is the ability of the leaving group to depart. An ideal leaving group is a weak base that can stabilize the negative charge it carries after dissociation.[2][3] In the case of alkyl halides, the leaving group ability increases down the group in the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻.[2][4] This is because larger halides have a more diffuse charge and are less basic. Consequently, the carbon-halogen bond strength also plays a role; weaker bonds are broken more easily, accelerating the reaction.[5] The C-Br bond is weaker than the C-Cl bond, contributing to the enhanced reactivity of bromomethane.
Data Presentation
The following table summarizes the relative reactivity of chloromethane and bromomethane in SN2 reactions based on the principle of leaving group ability.
| Substrate | Leaving Group | Relative Leaving Group Ability | Carbon-Halogen Bond Dissociation Energy (kJ/mol) | Expected Relative SN2 Reaction Rate |
| Chloromethane | Cl⁻ | Lower | ~351 | Slower |
| Bromomethane | Br⁻ | Higher | ~293 | Faster |
Note: The expected relative SN2 reaction rate is a qualitative comparison based on established principles of leaving group ability and bond dissociation energies. Quantitative rate constants can vary significantly with the nucleophile, solvent, and temperature.
The following table provides relative rates for various nucleophiles reacting with bromomethane in an SN2 fashion. This data underscores the feasibility of using bromomethane in a variety of synthetic transformations.
| Nucleophile | Product | Relative Rate |
| Cl⁻ | CH₃Cl | 1,000 |
| HO⁻ | CH₃OH | 10,000 |
| CH₃O⁻ | CH₃OCH₃ | 25,000 |
| I⁻ | CH₃I | 100,000 |
| CN⁻ | CH₃CN | 125,000 |
Data adapted from sources referencing SN2 reactions with bromomethane.[3][6]
Experimental Protocols
Two detailed protocols are provided below. The first is a general procedure for monitoring the kinetics of an SN2 reaction using UV-Visible spectrophotometry. The second is a competition experiment designed to directly compare the reactivity of chloromethane and bromomethane.
Protocol 1: Kinetic Analysis of an SN2 Reaction
This protocol describes the determination of the rate constant for the reaction of an alkyl halide with a nucleophile that results in a chromophoric product, allowing for spectrophotometric monitoring.
Materials:
-
Chloromethane or Bromomethane
-
Nucleophile (e.g., sodium iodide in acetone, which forms a colored product or consumes a colored reactant)
-
Anhydrous Acetone (or other suitable polar aprotic solvent)
-
UV-Visible Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the alkyl halide (e.g., 0.1 M chloromethane or bromomethane in anhydrous acetone).
-
Prepare a stock solution of the nucleophile (e.g., 0.1 M sodium iodide in anhydrous acetone).
-
Note: The concentrations should be chosen so that the reaction proceeds at a measurable rate.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product or reactant to be monitored.
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
-
Kinetic Run:
-
Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted holder to equilibrate.
-
Initiate the reaction by rapidly adding a known volume of the alkyl halide solution to the cuvette.
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the reaction is essentially complete (i.e., the absorbance reading is stable).
-
-
Data Analysis:
-
Assuming pseudo-first-order conditions (if one reactant is in large excess), plot ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The slope of the resulting straight line will be equal to -kobs, where kobs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (k₂) can be determined from the equation kobs = k₂[Nucleophile] (if the nucleophile is in excess).
-
Repeat the experiment with the other alkyl halide under identical conditions to compare the rate constants.
-
Protocol 2: Competition Experiment to Compare Reactivity
This protocol utilizes gas chromatography (GC) to determine the relative reactivity of chloromethane and bromomethane when they compete for a limited amount of nucleophile.[7]
Materials:
-
Chloromethane
-
Bromomethane
-
Sodium Iodide (or another suitable nucleophile)
-
Anhydrous Acetone
-
Internal standard for GC analysis (e.g., dodecane)
-
Gas Chromatograph (GC) with a suitable column and detector (e.g., FID)
-
Reaction vials with septa
-
Syringes
Procedure:
-
Reaction Setup:
-
In a reaction vial, combine equimolar amounts of chloromethane and bromomethane in anhydrous acetone.
-
Add a known amount of the internal standard.
-
Inject a small aliquot of this initial mixture into the GC to determine the initial ratio of the two alkyl halides.
-
-
Reaction Initiation:
-
To the reaction vial, add a limiting amount of sodium iodide (e.g., 0.5 equivalents relative to the total alkyl halides).
-
Seal the vial and allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) with stirring for a set period.
-
-
Reaction Quenching and Analysis:
-
After the designated time, quench the reaction by adding a large volume of water and a small amount of a non-polar organic solvent (e.g., diethyl ether) to extract the unreacted alkyl halides.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Inject a sample of the organic layer into the GC.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the final ratio of unreacted chloromethane and bromomethane relative to the internal standard.
-
The alkyl halide that has been consumed to a greater extent is the more reactive substrate.
-
The relative reactivity can be quantified by comparing the change in the concentration of each alkyl halide.
-
Visualizations
The following diagrams illustrate the SN2 reaction mechanism and a typical experimental workflow.
Caption: The concerted SN2 reaction mechanism.
Caption: Workflow for the competition experiment.
Conclusion
The experimental evidence and established chemical principles unequivocally demonstrate that bromomethane is a more reactive substrate than chloromethane in SN2 reactions. This is primarily due to the better leaving group ability of the bromide ion compared to the chloride ion.[8] For researchers and professionals in drug development and organic synthesis, the choice of an alkyl halide can significantly impact reaction times, yields, and overall efficiency. When a rapid SN2 reaction is desired, bromomethane is generally the superior choice over chloromethane, assuming other factors are equal. The protocols provided herein offer robust methods for quantifying these reactivity differences and can be adapted for a wide range of substrates and nucleophiles.
References
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. quora.com [quora.com]
- 5. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
methodology for validating the structure of a chloromethylated polymer using spectroscopy
Application Note: Spectroscopic Validation of Chloromethylated Polymer Structure
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for validating the successful chloromethylation of a polymer backbone, using polystyrene as a representative example. The protocols herein describe the use of Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy to confirm the introduction of the chloromethyl (-CH2Cl) functional group and to characterize the final polymer structure.
Introduction
Chemical modification of polymers is a fundamental technique for tailoring their physical and chemical properties. Chloromethylation, the process of introducing a -CH2Cl group, is a critical first step in functionalizing polymers like polystyrene for applications ranging from ion-exchange resins to solid-phase synthesis in drug development. The labile chlorine atom serves as an active site for subsequent nucleophilic substitution reactions.
Accurate and thorough characterization of the chloromethylated polymer is essential to confirm the success of the synthesis and to determine the degree of functionalization. Spectroscopic techniques are powerful, non-destructive methods for this purpose.[1] This note details the application of FTIR, NMR, and UV-Vis spectroscopy to provide comprehensive structural validation.
Overall Validation Workflow
The validation process involves a complementary approach where each spectroscopic technique provides unique and confirmatory information about the polymer's structure.
Figure 1: Overall experimental workflow for the spectroscopic validation of a chloromethylated polymer.
Fourier Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing molecular vibrations at specific frequencies.[1] This technique is highly effective for identifying the presence of specific functional groups, making it ideal for confirming the introduction of the chloromethyl group onto the polymer backbone.[2]
Expected Spectral Changes: The successful chloromethylation of polystyrene results in the appearance of new absorption bands characteristic of the -CH2Cl group, while the primary peaks of the polystyrene backbone remain. The most significant new peaks are due to the C-Cl stretching vibration and the bending vibration of the C-H bonds in the newly introduced methylene (B1212753) bridge.[3]
Data Presentation:
| Functional Group | Vibration Mode | Characteristic Wavenumber (cm⁻¹) | Reference Polymer (Polystyrene) | Chloromethylated Polystyrene |
| Aromatic C-H | Stretching | 3100-3000 | Present | Present |
| Aliphatic C-H (-CH₂Cl) | Stretching | 2954-2877 | Absent | Present |
| Aromatic C=C | Stretching | 1600, 1493 | Present | Present |
| Methylene C-H (-CH₂Cl) | Bending (Scissoring) | ~1419 | Absent | Present |
| C-Cl | Stretching | 760-640 | Absent | Present |
Table 1: Characteristic FTIR absorption bands for polystyrene before and after chloromethylation. Data compiled from multiple sources.[3][4]
Experimental Protocol:
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Acquire a background spectrum of the clean, empty ATR crystal.[5]
-
Place a small amount (a few milligrams) of the dry chloromethylated polymer powder onto the ATR crystal.[5]
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[2]
-
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the dry polymer sample with ~200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or semi-transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
-
Data Acquisition:
-
Spectrometer: Any standard FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio).
-
Collect the sample spectrum and perform a baseline correction if necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C) when placed in a strong magnetic field.[1] The resonance frequency of a nucleus is highly sensitive to its local chemical environment, providing detailed information about molecular structure, connectivity, and composition.[6][7] For chloromethylated polymers, NMR is the most powerful tool for unambiguous structural confirmation and for quantifying the degree of functionalization.[8]
Expected Spectral Changes:
-
¹H NMR: The most definitive evidence of chloromethylation is the appearance of a new singlet in the range of 4.5-4.7 ppm. This peak corresponds to the two benzylic protons of the -CH₂Cl group. The aromatic protons of the polystyrene backbone will remain visible, typically between 6.2 and 7.5 ppm.
-
¹³C NMR: A new signal corresponding to the carbon of the -CH₂Cl group will appear around 46 ppm.
Quantification: The degree of chloromethylation can be calculated from the ¹H NMR spectrum by comparing the integrated area of the -CH₂Cl proton signal to the integrated area of the aromatic proton signals.
Data Presentation:
| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Reference Polymer (Polystyrene) | Chloromethylated Polystyrene |
| ¹H | Aromatic Protons | 6.2 - 7.5 | Present | Present |
| ¹H | Backbone Aliphatic Protons | 1.3 - 2.1 | Present | Present |
| ¹H | Methylene Protons (-CH₂ Cl) | 4.5 - 4.7 | Absent | Present |
| ¹³C | Aromatic Carbons | 125 - 146 | Present | Present |
| ¹³C | Backbone Aliphatic Carbons | ~40 | Present | Present |
| ¹³C | Methylene Carbon (-CH₂ Cl) | ~46 | Absent | Present |
Table 2: Characteristic ¹H and ¹³C NMR chemical shifts for polystyrene and chloromethylated polystyrene in CDCl₃.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve 10-20 mg of the chloromethylated polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈) in an NMR tube.
-
Ensure the polymer is fully dissolved; gentle vortexing or sonication may be required.
-
-
Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Room temperature.
-
¹H NMR Parameters:
-
Pulse Angle: 30-45°.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).
-
Number of Scans: 16 or higher.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the relevant peaks for quantification.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the electronic transitions of molecules, particularly those with chromophores like aromatic rings or conjugated double bonds.[9][10] While not directly sensitive to the C-Cl bond, it is a rapid and simple method to confirm the integrity of the polymer's aromatic backbone and to check for impurities or degradation products that might have formed during the chloromethylation reaction.[11]
Expected Spectral Changes: The UV-Vis spectrum of chloromethylated polystyrene is expected to be very similar to that of the starting polystyrene, as the chloromethyl group is not a strong chromophore and does not significantly alter the electronic transitions of the phenyl ring. The characteristic absorption maxima for the phenyl ring should remain. Any significant shifts or the appearance of new bands could indicate side reactions or degradation.
Data Presentation:
| Polymer | Chromophore | λmax (nm) in THF |
| Polystyrene | Phenyl Ring | ~247, 260, 269, 278 |
| Chloromethylated Polystyrene | Phenyl Ring | ~250, 262, 271, 280 |
Table 3: Typical UV-Vis absorption maxima for polystyrene and its chloromethylated derivative.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution by dissolving a known mass (e.g., 10 mg) of the polymer in a known volume (e.g., 10 mL) of a UV-transparent solvent (e.g., Tetrahydrofuran - THF).
-
Prepare a dilute solution (e.g., 0.1 mg/mL) from the stock solution suitable for measurement (absorbance typically < 1.5 AU).
-
Fill a quartz cuvette with the blank solvent (THF) and another with the sample solution.
-
-
Data Acquisition:
-
Spectrometer: Double-beam UV-Vis spectrophotometer.
-
Scan Range: 400 - 200 nm.
-
Scan Speed: Medium.
-
Record the blank spectrum first to establish a baseline, then record the spectrum of the polymer solution.
-
Structural Relationships to Spectroscopic Signals
The following diagram illustrates the direct correlation between specific structural features of the chloromethylated polymer and the signals they produce in the different spectroscopic analyses.
Figure 2: Logical relationship between polymer structural units and their spectroscopic signals.
Conclusion
The combined use of FTIR, NMR, and UV-Vis spectroscopy provides a comprehensive and reliable methodology for validating the structure of chloromethylated polymers. FTIR confirms the presence of the key C-Cl bond, NMR provides unambiguous proof of the -CH2Cl group's structure and allows for quantification, and UV-Vis serves as a quick check for the integrity of the polymer backbone. Following these protocols will ensure accurate characterization, which is critical for quality control and the successful development of functional polymer-based materials.
References
- 1. fiveable.me [fiveable.me]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Synthesis and Thermal Property of Linear Chloromethylated Polystyrene | Scientific.Net [scientific.net]
- 4. web.itu.edu.tr [web.itu.edu.tr]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. imc.cas.cz [imc.cas.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. discovery.researcher.life [discovery.researcher.life]
Application Note: A Validated GC-MS Method for the Analysis of Chloromethylated Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloromethylated compounds are a class of reactive organic molecules frequently used as intermediates in chemical synthesis, including the manufacturing of active pharmaceutical ingredients (APIs).[1] Due to their chemical nature as alkylating agents, they are often classified as potential genotoxic impurities (GTIs).[2][3] Regulatory bodies mandate strict control over GTIs in drug substances, often requiring their quantification at parts-per-million (ppm) or even lower levels.[4] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique well-suited for the trace-level analysis of these volatile compounds.[2][5]
This application note provides a detailed protocol for the development and validation of a robust GC-MS method for the quantitative analysis of chloromethylated compounds in APIs. The method is designed to meet the stringent requirements of international guidelines, such as those from the International Council for Harmonisation (ICH).[6]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC analysis.[1] The goal is to extract the analyte from the sample matrix and prepare it in a suitable solvent at a concentration appropriate for the instrument's linear range.[1][7]
Protocol 1: Direct Dilution
This protocol is suitable for samples where the chloromethylated compound is readily soluble and the matrix is non-volatile and does not interfere with the analysis.
-
Sample Weighing: Accurately weigh approximately 100 mg of the API or sample into a 10 mL volumetric flask.
-
Dissolution: Add a suitable volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to dissolve the sample.[1][8] Fill to the mark and mix thoroughly until the sample is completely dissolved.
-
Filtration (If Necessary): If the solution contains particulates, filter it through a 0.45 µm syringe filter to prevent clogging of the GC inlet.[1]
-
Vial Transfer: Transfer the final solution into a 2 mL autosampler vial for GC-MS analysis.[1]
Protocol 2: Derivatization for Enhanced Volatility and Stability
Some chloromethylated compounds may benefit from derivatization to improve their thermal stability and chromatographic behavior.[9][10] This example describes a derivatization reaction using an alcohol, which can also act as the solvent.[11]
-
Sample Weighing: Accurately weigh approximately 100 mg of the API into a 10 mL volumetric flask.
-
Derivatization/Dissolution: Add isopropanol (B130326) to the flask. This acts as both the solvent and a derivatizing agent for certain reactive compounds like chloromethyl methyl ether.[11] Fill to the mark and shake to dissolve.
-
Reaction: The derivatization reaction is often rapid and occurs at room temperature.[11] The chloromethyl group can react with the alcohol to form a more stable ether derivative.
-
Vial Transfer: Transfer the derivatized sample solution into a 2 mL autosampler vial for analysis.
GC-MS Method
The following instrumental parameters are a starting point and should be optimized for the specific analyte and sample matrix.
| Parameter | Condition | Source(s) |
| Gas Chromatograph | Agilent 8890 GC or equivalent | [1] |
| Mass Spectrometer | Agilent 5977 MS or equivalent | [12] |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% diphenyl, 95% dimethylpolysiloxane phase) | [6][13] |
| Carrier Gas | Helium | [6][11] |
| Flow Rate | 1.0 - 2.0 mL/min, constant flow mode | [6][11] |
| Inlet Temperature | 200 - 270 °C | [6][11][12] |
| Injection Mode | Split (e.g., 5:1 or 10:1) or Splitless | [11][14] |
| Injection Volume | 1 - 2 µL | [6][11] |
| Oven Program | Initial: 40 °C, hold 3 minRamp 1: 15 °C/min to 110 °CRamp 2: 40 °C/min to 220 °C, hold 2 min | [11] |
| MS Source Temp. | 230 - 280 °C | [6][11] |
| MS Quad Temp. | 150 °C | [11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [11] |
| Acquisition Mode | Full Scan (e.g., m/z 40-500) for identificationSelected Ion Monitoring (SIM) for quantification | [11][14] |
Method Validation Protocol
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6][15]
-
Specificity: Analyze a blank solvent, a placebo (matrix without API), and the API spiked with the chloromethylated compound. There should be no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of at least five standard solutions of the chloromethylated compound covering the expected concentration range (e.g., 0.5 ppm to 10 ppm relative to the API concentration).[3] Plot the peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be > 0.995.[1][3]
-
Accuracy (Recovery): Spike the API sample with the analyte at three different concentration levels (e.g., low, medium, high) in triplicate. Analyze the samples and calculate the percentage recovery. Acceptance criteria are typically 80-120%.[3]
-
Precision:
-
Repeatability: Analyze six replicate preparations of the API spiked at 100% of the target analyte concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 15%.
-
Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should meet predefined acceptance criteria.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve. Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[6]
Visualizations
Caption: Overall workflow from sample preparation to final reporting.
Caption: Logical relationship of key analytical method validation parameters.
Data Presentation
The following tables summarize representative quantitative data for a validated GC-MS method for chloromethylated compounds and similar genotoxic impurities.
Table 1: Linearity and Sensitivity
| Compound | Linearity Range | R² | LOD | LOQ | Source(s) |
| Allyl Chloride | 30% to 150% of specification | N/A | 0.005 ppm | 0.01 ppm | [6] |
| CCMTHP | 10 - 1000 ppm | > 0.99 | N/A | 10 ppm | [14] |
| Chloromethyl Methyl Ether | 60 - 1200 ng/mL | 0.9997 | N/A | 60 ng/mL | [11] |
| 4-Chloro-1-butanol | 0.08 - 40 ppm | 0.9999 | 0.05 ppm | 0.08 ppm | [3] |
| Carbonic acid chloromethyl tetrahydro-pyran-4-yl ester |
Table 2: Accuracy (Recovery)
| Compound | Spiked Concentration | Mean Recovery (%) | Source(s) |
| 4-Chloro-1-butanol | 0.4 ppm | 90.5 - 108.7 | [3] |
| 4-Chloro-1-butanol | 20 ppm | 90.5 - 108.7 | [3] |
| Phosgene (derivatized) | 0.1 - 2 mM | 66 | [16] |
| Phosphorus Oxychloride (derivatized) | 0.1 - 2 mM | 67 - 80 | [16] |
| Chlorinated Organic Carriers | 0.06 ng/mL | 95 - 105 | [13] |
Conclusion
Gas chromatography-mass spectrometry is a powerful and reliable technique for the trace-level determination of chloromethylated compounds in various samples, particularly in the pharmaceutical industry.[5] The method described, encompassing sample preparation, optimized GC-MS parameters, and a comprehensive validation protocol, provides a robust framework for ensuring the quality and safety of drug substances.[6] By following these protocols, researchers and scientists can confidently develop and validate methods that meet stringent regulatory expectations for the control of genotoxic impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry [mdpi.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. youtube.com [youtube.com]
- 10. jfda-online.com [jfda-online.com]
- 11. CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug - Google Patents [patents.google.com]
- 12. dea.gov [dea.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting low yield in Grignard reaction with chloromethane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Grignard reactions involving chloromethane (B1201357).
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with chloromethane not initiating?
A1: Difficulty in initiating a Grignard reaction with chloromethane is a common issue and can be attributed to several factors:
-
Passivated Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction with chloromethane.[1][2] Activation of the magnesium surface is crucial.
-
Low Reactivity of Chloromethane: Chloromethane is less reactive than its bromide and iodide counterparts due to the stronger carbon-chlorine bond.[3] This can lead to longer initiation times.
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture. Any water in the glassware, solvent, or on the surface of the magnesium will quench the Grignard reagent as it forms.[4]
Q2: What are the common side reactions that lead to low yield with chloromethane?
A2: The primary side reaction that reduces the yield of methylmagnesium chloride is the Wurtz coupling reaction.[5] In this reaction, the newly formed Grignard reagent reacts with unreacted chloromethane to form ethane. Additionally, any moisture present will react with the Grignard reagent to produce methane.[6]
Q3: Is THF or diethyl ether a better solvent for preparing methylmagnesium chloride?
A3: The choice of solvent can significantly impact the yield. While tetrahydrofuran (B95107) (THF) is a common solvent for Grignard reactions, it can promote the Wurtz coupling side reaction, especially with more reactive alkyl halides. Diethyl ether often gives a better yield by minimizing this side reaction.[5]
Q4: Can I use commercially available methylmagnesium chloride solutions?
A4: Yes, methylmagnesium chloride is commercially available as a solution, typically in THF.[1][7] Using a commercial solution can be more convenient and may provide more consistent results, as the concentration is typically standardized.[8]
Troubleshooting Guides
Guide 1: Reaction Fails to Initiate
If your Grignard reaction with chloromethane does not start, follow these steps to troubleshoot the issue.
Troubleshooting Workflow for Initiation Failure
Caption: Troubleshooting workflow for a failing Grignard reaction initiation.
Guide 2: Low Yield of Desired Product
If the reaction proceeds but the final product yield is low, consider the following potential causes and solutions.
Troubleshooting Workflow for Low Yield
Caption: Logical steps to diagnose and resolve low product yield.
Quantitative Data Summary
The following table summarizes the impact of the alkyl halide and solvent choice on the Grignard reaction yield. Note that specific data for chloromethane is limited, and data for benzyl (B1604629) chloride is provided as a comparable system to illustrate the significant effect of the solvent on Wurtz coupling.
| Parameter | Alkyl Halide | Solvent | Typical Yield (%) | Observations |
| Alkyl Halide Reactivity | Alkyl Iodide | Diethyl Ether/THF | 85-95% | Most reactive, but starting materials can be more expensive.[3] |
| Alkyl Bromide | Diethyl Ether/THF | 70-90% | Good balance of reactivity and cost. | |
| Alkyl Chloride | Diethyl Ether/THF | 50-80% | Less reactive, requires longer initiation times or activation.[3] | |
| Solvent Effect on Wurtz Coupling (using Benzyl Chloride as a model) | Benzyl Chloride | Diethyl Ether | 94% | Excellent yield with minimal Wurtz coupling.[5] |
| Benzyl Chloride | THF | 27% | Poor yield due to significant Wurtz byproduct formation.[5] | |
| Benzyl Chloride | 2-MeTHF | 90% | Excellent yield, demonstrating suppression of Wurtz coupling.[5] |
Experimental Protocols
Preparation of Methylmagnesium Chloride
This protocol provides a general procedure for the preparation of methylmagnesium chloride, incorporating best practices to maximize yield.
Materials:
-
Magnesium turnings
-
Chloromethane (gas or condensed liquid)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Anhydrous nitrogen or argon gas
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel (if using condensed chloromethane) or gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Apparatus Setup: Assemble the flame-dried glassware while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is observed and subsequently dissipates, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
Addition of Chloromethane:
-
If using gaseous chloromethane: Bubble the gas through the solvent at a slow and steady rate.
-
If using condensed chloromethane: Add a small amount of the chloromethane solution from the dropping funnel to the magnesium suspension.
-
-
Maintaining the Reaction: The reaction is initiated when bubbling is observed and the solution becomes cloudy. Maintain a gentle reflux by controlling the addition rate of chloromethane and, if necessary, by gentle heating. A typical reaction temperature is between 20-40°C.[9]
-
Completion: Continue the addition of chloromethane until the majority of the magnesium has been consumed. The reaction mixture will appear as a grayish, cloudy suspension.
-
Use: The prepared Grignard reagent should be used immediately for the subsequent reaction step.
References
- 1. Methylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methylmagnesium chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. exsyncorp.com [exsyncorp.com]
- 8. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101555254A - Preparation method of methyl-magnesium chloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl and Chloro- Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of methyl and chloro- derivatives.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most critical factors to control during methylation and chlorination reactions to minimize byproduct formation?
A1: To minimize byproducts, it is crucial to control reaction temperature, stoichiometry of reactants, and catalyst purity. For instance, in Friedel-Crafts reactions, sub-optimal temperatures can lead to side reactions and decomposition, while catalyst inactivity, often due to moisture, can halt the reaction or promote undesired pathways.[1] Ensuring anhydrous conditions is critical, as any water can deactivate the Lewis acid catalyst.[1]
Q2: Which analytical techniques are most effective for identifying and quantifying byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic methods is generally most effective. Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful for separating components of a mixture.[2] Mass Spectrometry (MS), often coupled with GC (GC-MS), helps determine the molecular weight and fragmentation patterns of byproducts.[2] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for elucidating the specific structure and functional groups of isolated byproducts.[2][3]
Methylation Reactions
Q1: What are the common byproducts observed during the methylation of phenols?
A1: When methylating phenols, both O-alkylation (ether formation) and C-alkylation (ring methylation) can occur. For example, the methylation of phenol (B47542) can yield anisole (B1667542) (O-methylated product) as the major product, but also ortho-cresol and 2,6-xylenol (C-methylated byproducts).[4] The distribution of these products is influenced by the catalyst and reaction conditions.[4][5] Using milder reagents like dimethyl carbonate (DMC) can offer higher selectivity for O-methylation, reducing C-alkylated byproducts.[6]
Q2: I'm trying to perform a C-demethylation of a phenol derivative, and the reaction is not proceeding. What could be the issue?
A2: C-demethylation, or the removal of a methyl group from an aromatic ring, is a challenging transformation due to the strength of the aryl-methyl C-C bond.[7] Many methods require harsh conditions or specific directing groups to facilitate the reaction.[7] If your reaction is failing, consider if your catalytic system is active and appropriate for this specific bond cleavage. Mechanistic studies suggest that for some ruthenium-catalyzed systems, a Ru-hydride species is responsible for the C-Me bond activation, with methane (B114726) being a key byproduct.[7]
Chlorination Reactions
Q1: My chlorination of an aromatic compound is yielding multiple chlorinated isomers. How can I improve selectivity?
A1: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution. The regioselectivity is governed by the electronic effects of the substituents already on the aromatic ring. To improve selectivity, consider modifying the reaction conditions. Lowering the temperature can sometimes favor the thermodynamically more stable para-isomer. The choice of chlorinating agent and catalyst can also significantly influence the ortho/para ratio.
Q2: During the work-up of my chlorination reaction, I'm forming chlorinated organic byproducts in my aqueous phase. What is happening?
A2: This phenomenon is often observed in the context of water treatment, where disinfectants like chlorine react with dissolved organic matter to form disinfection byproducts (DBPs).[8][9][10][11] Aromatic structures are often the main precursors for these chlorinated byproducts.[8][9] In a synthesis context, if your starting materials or intermediates have aromatic moieties and are exposed to excess chlorinating agents and water, similar byproduct formation can occur.[8][9]
Troubleshooting Guides
Low Yield and Conversion
Problem: My Friedel-Crafts alkylation/acylation reaction is showing low to no conversion.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Deactivated Aromatic Ring | The aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), which deactivates it towards electrophilic substitution.[1][12] Consider using a more activated substrate if possible. |
| Catalyst Inactivity | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and use freshly opened or purified reagents. |
| Insufficient Catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a stable complex with it.[1] Try increasing the catalyst loading. |
| Carbocation Rearrangement (Alkylation) | The alkyl halide used may be forming a primary carbocation which then rearranges to a more stable secondary or tertiary carbocation, leading to an unexpected product and low yield of the desired one.[12][13] Consider using Friedel-Crafts acylation followed by reduction to obtain the desired straight-chain alkyl product. |
| Poor Reagent Quality | Impurities in the aromatic substrate or the alkylating/acylating agent can interfere with the reaction.[1] Purify starting materials before use. |
Formation of Multiple Products/Isomers
Problem: My reaction is producing a complex mixture of isomers and/or poly-substituted products.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Polyalkylation (Friedel-Crafts) | The initial alkylation product is more reactive than the starting material, leading to further alkylation.[12] Use a large excess of the aromatic substrate to favor mono-alkylation.[12] This is less of a problem in acylation, as the acyl group is deactivating.[12] |
| Lack of Regioselectivity | The directing effects of substituents on the aromatic ring are leading to a mixture of ortho, meta, and para isomers. Optimize reaction conditions such as temperature and solvent. The choice of catalyst can also influence the isomeric ratio. |
| Radical vs. Electrophilic Pathways | In chlorination, reaction conditions can favor either radical or electrophilic mechanisms, leading to different product profiles. For electrophilic aromatic chlorination, use a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and exclude light and radical initiators.[14] |
Experimental Protocols
Protocol 1: Byproduct Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the identification of volatile byproducts.
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
If the product is solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane, ethyl acetate).[15]
-
If necessary, perform a liquid-liquid extraction to separate organic compounds from inorganic salts.
-
Dilute the sample to an appropriate concentration (e.g., 1 mg/mL).
-
-
GC-MS Instrument Setup (Example Conditions):
-
Technique: Gas Chromatography, FID (for quantification) or MS (for identification).[16]
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1 mL/min).[16]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector (if used):
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: 40-550 amu.
-
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Acquire the chromatogram and mass spectra.
-
Identify peaks corresponding to starting materials, the desired product, and byproducts by comparing their retention times and mass spectra to known standards or library databases (e.g., NIST).
-
Protocol 2: Purification by Column Chromatography
This protocol is for the separation of the desired product from non-polar byproducts.
-
Slurry Preparation:
-
Choose an appropriate stationary phase (e.g., silica (B1680970) gel) and solvent system (e.g., hexane/ethyl acetate). The choice will be guided by Thin Layer Chromatography (TLC) analysis.
-
Create a slurry of the silica gel in the initial, least polar eluent.
-
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Pour the silica slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the solvent used for packing.
-
Carefully add the sample solution to the top of the silica bed.
-
-
Elution:
-
Begin adding the eluent to the top of the column.
-
Collect fractions in separate test tubes.
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified product.
-
Visual Guides
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. youtube.com [youtube.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. cdc.gov [cdc.gov]
Technical Support Center: Stereoselectivity in Reactions of Alpha-Chloro Methyl Ethers
Welcome to the technical support center for overcoming stereoselectivity issues in reactions involving alpha-chloro methyl ethers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide clear, actionable guidance for achieving desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in reactions with alpha-chloro methyl ethers?
A1: Stereoselectivity in these reactions is primarily governed by the reaction mechanism (SN1 vs. SN2), the nature of the substrate, the nucleophile, the solvent, and the presence of any catalysts or chiral auxiliaries. Reactions proceeding through a planar carbocation intermediate (SN1-like) often lead to poor stereoselectivity, resulting in a racemic or near-racemic mixture of products.[1][2] In contrast, concerted SN2-type mechanisms, where the nucleophile attacks as the chloride leaves, can lead to high stereoselectivity with inversion of configuration.
Q2: Why am I observing a nearly 1:1 mixture of diastereomers in my reaction?
A2: A 1:1 mixture of diastereomers, or a racemic mixture for enantiomers, strongly suggests that the reaction is proceeding through an SN1 or SN1-like mechanism.[1][2] The alpha-chloro ether can ionize to form a planar, achiral oxocarbenium ion intermediate. The subsequent nucleophilic attack can occur from either face of this intermediate with roughly equal probability, leading to a loss of stereochemical information. This is particularly common with stronger nucleophiles that react at rates approaching the diffusion limit.[2]
Q3: Can the source and purity of the alpha-chloro methyl ether affect my results?
A3: Absolutely. Commercially prepared chloromethyl methyl ether (MOMCl) can be contaminated with the highly carcinogenic bis(chloromethyl) ether.[3][4] In-situ generation of alpha-chloro ethers from the corresponding acetals and an acid halide is often preferred to minimize the formation of this hazardous byproduct and ensure higher purity.[3][4][5][6] Impurities can potentially interfere with catalysts or alter the reaction environment, leading to inconsistent stereochemical outcomes.
Q4: How can I favor an SN2 pathway to improve stereoselectivity?
A4: To favor an SN2 pathway and achieve higher stereoselectivity, consider the following strategies:
-
Use of Weaker Nucleophiles: Stronger nucleophiles can accelerate the reaction to a point where it approaches the diffusion limit, eroding stereochemical control.[2] Weaker, less reactive nucleophiles can allow for greater discrimination between the two faces of the electrophile.
-
Solvent Choice: Polar aprotic solvents (e.g., THF, acetonitrile) are generally preferred for SN2 reactions as they can solvate the cation but not the anion, leaving the nucleophile more reactive.
-
Lower Reaction Temperatures: Reducing the temperature can slow down the rate of the competing SN1 pathway and enhance the selectivity of the SN2 reaction.
Troubleshooting Guide
Problem 1: Poor Diastereoselectivity or Enantioselectivity
| Possible Cause | Troubleshooting Steps |
| SN1 Mechanism Dominance: The reaction is proceeding through a planar carbocation intermediate, leading to racemization or a mixture of diastereomers.[1][2] | 1. Employ a Lewis Acid Catalyst: A chiral Lewis acid can coordinate to the alpha-chloro ether, facilitating a more ordered, asymmetric transition state and influencing the direction of nucleophilic attack.[7][8] 2. Utilize a Chiral Auxiliary: Attaching a chiral auxiliary to the nucleophile or substrate can create a chiral environment around the reaction center, directing the approach of the reactants.[9] 3. Solvent Optimization: Screen less polar solvents to disfavor the formation of a charge-separated intermediate. |
| High Reactivity of Nucleophile: A highly reactive nucleophile can lead to a diffusion-controlled reaction with little to no stereodiscrimination.[2] | 1. Modify the Nucleophile: Use a less nucleophilic reagent. For example, if using an alcohol, switch to one with electron-withdrawing groups to decrease its nucleophilicity.[2] 2. Temperature Control: Lower the reaction temperature significantly to slow down the reaction rate and allow for better stereochemical control. |
| Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalyzed pathway. | 1. Optimize Catalyst Loading: Ensure the catalyst loading is sufficient to outcompete the background reaction. 2. Use Additives: In some cases, additives can suppress the uncatalyzed reaction. For instance, adding hexanes can reduce the solubility of certain reagents, thereby slowing the background reaction.[10] |
Problem 2: Low Reaction Yield
| Possible Cause | Troubleshooting Steps |
| Decomposition of Alpha-Chloro Methyl Ether: Alpha-chloro ethers can be unstable and prone to hydrolysis or elimination. | 1. In-Situ Generation: Prepare the alpha-chloro methyl ether in situ immediately before use to ensure maximum reactivity and minimize decomposition.[3][4][6] 2. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, as moisture will readily hydrolyze the alpha-chloro ether. |
| Inefficient Catalyst Turnover: The catalyst may be deactivated or inhibited. | 1. Purify Reagents: Ensure all starting materials are free of impurities that could poison the catalyst. 2. Screen Different Catalysts: Experiment with different Lewis acids or organocatalysts to find one that is more robust under the reaction conditions.[7][11][12] |
| Side Reactions: The substrate or product may be undergoing undesired side reactions. | 1. Protecting Groups: If other functional groups are present, consider using protecting groups to prevent them from reacting. 2. Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to identify the formation of byproducts and optimize the reaction time to maximize the yield of the desired product. |
Experimental Protocols
Key Experiment: In-Situ Generation of Chloromethyl Methyl Ether (MOM-Cl) and Subsequent Reaction
This protocol describes a method for the rapid and safe in-situ preparation of chloromethyl methyl ether and its direct use in a subsequent reaction, minimizing handling of the carcinogenic reagent.[3][4][6][13]
Materials:
-
Acetyl chloride (AcCl)
-
Anhydrous Zinc Bromide (ZnBr2)
-
Anhydrous Toluene (B28343)
-
Substrate (e.g., an alcohol)
-
Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon source
-
Three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser with a nitrogen inlet, and an addition funnel.
Procedure:
Part A: In-Situ Generation of MOM-Cl
-
To the three-necked flask under a nitrogen atmosphere, add dimethoxymethane (1 equiv), anhydrous toluene (3 volumes relative to DMM), and a catalytic amount of anhydrous ZnBr2 (e.g., 0.01 mol%).[3]
-
Stir the mixture until the ZnBr2 dissolves.
-
Charge the addition funnel with acetyl chloride (1 equiv).
-
Add the acetyl chloride to the reaction mixture at a constant rate over 5-15 minutes. The reaction is exothermic and may self-heat to 40-45 °C.[3]
-
Allow the mixture to stir and cool to ambient temperature over 2-3 hours. The reaction is typically complete at this point, yielding a clear, colorless solution of MOM-Cl in toluene. This solution is used directly in the next step.
Part B: Reaction with a Nucleophile (e.g., an Alcohol)
-
Cool the flask containing the in-situ generated MOM-Cl solution to 5-10 °C using a cold water bath.
-
Add the alcohol substrate (1 equiv relative to the initial DMM) to the reaction mixture.
-
Charge the addition funnel with diisopropylethylamine (DIPEA, 1.25 equiv).
-
Add the DIPEA dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 25 °C.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Proceed with a standard aqueous workup and purification by column chromatography.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Erosion of Stereochemical Control with Increasing Nucleophilicity: O-Glycosylation at the Diffusion Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. researchgate.net [researchgate.net]
- 6. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 7. Photochemical Stereocontrol Using Tandem Photoredox–Chiral Lewis Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical Stereocontrol Using Tandem Photoredox-Chiral Lewis Acid Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Catalyst Deactivation in Reactions of Benzylic Chlorides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation in reactions involving benzylic chlorides.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalysts used in reactions with benzylic chlorides and what are their common applications?
A1: The choice of catalyst depends on the specific transformation. The main categories are:
-
Lewis Acids: (e.g., AlCl₃, FeCl₃, ZnCl₂). These are predominantly used in Friedel-Crafts alkylation reactions, where the benzyl (B1604629) group is attached to an aromatic ring.[1][2]
-
Solid Acids: (e.g., Zeolites like H-Beta, clays, metal-organic frameworks (MOFs)). These are often employed as heterogeneous catalysts in Friedel-Crafts alkylations, offering advantages in terms of reusability and reduced corrosion.[1]
-
Palladium Catalysts: (e.g., Pd/C, Pd(OH)₂/C). These are the catalysts of choice for hydrogenation and debenzylation reactions, where a benzyl protecting group is removed.
Q2: My Friedel-Crafts alkylation reaction with benzyl chloride is sluggish or has stopped completely. What are the likely causes of catalyst deactivation?
A2: Several factors can lead to the deactivation of Lewis and solid acid catalysts in Friedel-Crafts alkylation:
-
Fouling/Coking: The catalyst surface can be blocked by the formation of high-molecular-weight byproducts, such as polybenzyls or coke.[3] This is particularly common at higher temperatures.
-
Poisoning: Impurities in the reactants or solvent can irreversibly bind to the active sites of the catalyst. Common poisons include sulfur and nitrogen compounds. The product itself, a ketone in the case of acylation, can also complex with and deactivate the Lewis acid catalyst.[2][4]
-
Leaching: The active component of the catalyst can dissolve into the reaction medium, reducing the number of available active sites. This is more prevalent with supported catalysts.
-
Water Content: The presence of moisture can hydrolyze and deactivate Lewis acid catalysts like AlCl₃.[5]
Q3: I am observing a loss of activity in my Pd/C catalyst during a debenzylation reaction. What is causing this?
A3: Deactivation of palladium catalysts in debenzylation reactions is a common issue. The primary causes include:
-
Poisoning by Halides: The chloride ions released from the benzylic chloride substrate can poison the palladium catalyst. Hydrogenolysis experiments have shown that HCl formed during the reaction can deactivate the catalyst.[6]
-
Fouling: Reaction byproducts can adsorb onto the catalyst surface, blocking the active palladium sites. This accumulation of "blockages" in the catalyst pores is a major reason for deactivation.
-
Sintering: At elevated temperatures, the fine palladium particles on the carbon support can agglomerate, reducing the active surface area.
-
Leaching: Palladium can leach from the carbon support into the reaction mixture, leading to a permanent loss of catalytic activity.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Alkylation with a Reusable Solid Acid Catalyst
| Symptom | Possible Cause | Suggested Solution |
| Initial activity is high, but drops significantly in subsequent runs. | Fouling/Coking: Accumulation of polymeric byproducts on the catalyst surface. | Regenerate the catalyst by calcination in air to burn off the carbonaceous deposits. See Experimental Protocol 2 for a general procedure. |
| Consistently low activity from the first run. | Insufficient Acid Sites or Inaccessible Sites: The catalyst may not have enough strong acid sites, or the pores may be too small for the reactants to access them. | Consider using a zeolite with a larger pore size or a higher density of acid sites. Ensure the catalyst is properly activated before use by heating under vacuum to remove adsorbed water. |
| Reaction works well with toluene (B28343) but not with bulkier aromatics. | Shape Selectivity and Pore Blockage: The catalyst's pore structure may be too restrictive for larger molecules, leading to diffusion limitations and potential pore blockage. | Select a catalyst with a more open pore structure, such as a mesoporous zeolite. |
Issue 2: Deactivation of Pd/C Catalyst in Debenzylation of a Substrate Containing a Benzylic Chloride
| Symptom | Possible Cause | Suggested Solution |
| Reaction starts but does not go to completion. | Catalyst Poisoning by HCl: Hydrogen chloride is generated as a byproduct and poisons the palladium catalyst. | Add a stoichiometric amount of a non-poisonous base (e.g., sodium acetate, triethylamine) to the reaction mixture to neutralize the HCl as it is formed. |
| Catalyst appears black and "gummy" after the reaction. | Fouling by Organic Residues: Polymeric or tarry byproducts are blocking the catalyst surface. | Regenerate the catalyst by washing with appropriate solvents. See Experimental Protocol 3 for a detailed procedure. |
| Loss of catalyst mass and graying of the filtrate. | Leaching of Palladium: Palladium is being stripped from the carbon support. | This is often irreversible. Consider using a catalyst with a stronger metal-support interaction or milder reaction conditions. Ensure the pH of the reaction medium is not too acidic. |
Data Presentation
Table 1: Comparison of Catalyst Performance in the Benzylation of Benzene with Benzyl Chloride
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Benzyl Chloride Conversion (%) | Diphenylmethane (B89790) Selectivity (%) | Reference |
| Basolite F300 (Fe-MOF) | 80 | 0.25 | 100 | 70 | [1] |
| FeCl₃ (homogeneous) | 80 | 0.25 | 100 | 62 | [1] |
| Basolite C300 (Cu-MOF) | 80 | 2 | ~73 | ~16.5 | [1] |
| AlCl₃ (homogeneous) | 85 | 0.5 | 100 | ~58 | [1] |
| In₂O₃/Hβ Zeolite | 80 | 1 | ~95 | High (not specified) | |
| Fe₂O₃/ZrO₂ | 80 | 0.5 | >90 | High (not specified) | [7] |
| BmimCl-AlCl₃ (Ionic Liquid) | 80 | Not specified | Not specified | 97.4 (Yield) | [8] |
Experimental Protocols
Experimental Protocol 1: Synthesis of Diphenylmethane using AlCl₃ Catalyst
This protocol is adapted from established Friedel-Crafts procedures.
Materials:
-
Anhydrous Benzene
-
Benzyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (HCl), dilute solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
To the round-bottom flask, add anhydrous benzene.
-
Begin stirring and slowly add anhydrous AlCl₃. The mixture may warm up slightly.
-
From the dropping funnel, add benzyl chloride dropwise to the stirred suspension over a period of 30 minutes. An ice bath can be used to control the initial exothermic reaction.
-
After the addition is complete, heat the reaction mixture to a gentle reflux for 1-2 hours. The evolution of HCl gas will be observed.
-
Cool the reaction mixture to room temperature and then slowly pour it over crushed ice and dilute HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude diphenylmethane can be purified by vacuum distillation.
Experimental Protocol 2: General Procedure for Regeneration of Coked Solid Acid Catalysts
This is a general protocol for the oxidative regeneration of zeolites or other solid acid catalysts.
Materials:
-
Deactivated (coked) catalyst
-
Tube furnace with temperature programming
-
Quartz or ceramic reactor tube
-
Source of dry, clean air or a mixture of oxygen and an inert gas (e.g., nitrogen)
Procedure:
-
Place the coked catalyst in the reactor tube.
-
Heat the catalyst under a flow of inert gas (e.g., nitrogen) to a temperature of 100-150°C to remove any adsorbed water and volatile organics. Hold for 1-2 hours.
-
Slowly introduce a stream of air or a lean oxygen/nitrogen mixture into the reactor.
-
Ramp the temperature to 450-550°C at a controlled rate (e.g., 2-5°C/min). A slow ramp rate is crucial to avoid excessive heat from the exothermic coke combustion, which can damage the catalyst structure.
-
Hold the catalyst at the final temperature for 3-6 hours, or until the exit gas stream shows no more CO₂ (as monitored by a gas analyzer, if available).
-
Cool the catalyst down to room temperature under a flow of inert gas.
-
The regenerated catalyst is now ready for reuse.
Experimental Protocol 3: Regeneration of Deactivated Pd/C Catalyst after Debenzylation
This protocol is based on a method developed for regenerating Pd(OH)₂/C, which is also applicable to Pd/C.
Materials:
-
Deactivated Pd/C catalyst
-
Glacial Acetic Acid
-
Absolute Ethanol (B145695)
-
Deionized Water
-
Beaker or flask
-
Stir plate
-
Ultrasonic bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
After the debenzylation reaction, filter the deactivated Pd/C catalyst from the reaction mixture.
-
In a beaker, suspend the catalyst in a mixture of chloroform and glacial acetic acid (e.g., a 2:3 volume ratio).
-
Stir the suspension at 60°C for 1 hour.
-
Filter the catalyst and dry it for approximately 6 hours.
-
Resuspend the dried catalyst in a fresh mixture of chloroform and glacial acetic acid.
-
Stir the mixture for 40 minutes, followed by sonication in an ultrasonic bath for 15 minutes.
-
Filter the catalyst and wash it thoroughly with absolute ethanol and then with deionized water.
-
Dry the regenerated catalyst in an oven. The catalyst is now ready for reuse. The activity of the regenerated catalyst can be tested and compared to that of a fresh catalyst.[9]
Visualizations
Caption: Common pathways for catalyst deactivation in reactions of benzylic chlorides.
Caption: A logical workflow for troubleshooting catalyst deactivation issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Diphenylmethane-synthesis and application_Chemicalbook [chemicalbook.com]
- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 4. miratechcorp.com [miratechcorp.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijset.com [ijset.com]
- 7. Deactivation and regeneration dynamics in hierarchical zeolites: Coke characterization and impact on catalytic cracking of vacuum gas oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Peak Overlap in NMR Spectra of Chloromethylated Compounds
Welcome to the technical support center for resolving peak overlap in Nuclear Magnetic Resonance (NMR) spectra of chloromethylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during NMR analysis of this important class of molecules.
Frequently Asked questions (FAQs)
Q1: Why is peak overlap a common issue in the ¹H NMR spectra of chloromethylated compounds?
Peak overlap in the ¹H NMR spectra of chloromethylated compounds often occurs because the chemical shift of the chloromethyl protons (-CH₂Cl) typically falls in a region (around 4.5-4.8 ppm for benzylic systems) that can also be populated by other signals.[1] In complex molecules, this can lead to the overlap of the -CH₂Cl singlet or multiplet with signals from other methylene (B1212753) groups, methine protons, or even downfield-shifted aromatic protons, complicating spectral interpretation.
Q2: What are the typical ¹H and ¹³C NMR chemical shift ranges for a chloromethyl group?
The chemical shifts for a chloromethyl group are influenced by the electronic environment of the attached moiety. Below is a table summarizing typical chemical shift ranges for the -CH₂Cl group in different chemical contexts.
| Chemical Environment | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Attached to an aromatic ring (e.g., benzyl (B1604629) chloride) | 4.5 - 4.8[1] | 45 - 47 |
| Attached to an aliphatic chain | 3.5 - 4.0 | 40 - 50 |
| Attached to a heteroaromatic ring | 4.6 - 5.0 | 43 - 50 |
Q3: What are the first steps I should take to troubleshoot peak overlap involving a -CH₂Cl signal?
Initial troubleshooting should focus on simple experimental adjustments that can induce changes in chemical shifts and potentially resolve the overlap.
-
Change the NMR Solvent: Switching to a solvent with a different polarity or aromaticity can alter the chemical shifts of overlapping peaks.[2] For instance, changing from chloroform-d (B32938) (CDCl₃) to benzene-d₆ (C₆D₆) can induce Aromatic Solvent-Induced Shifts (ASIS), which may separate the overlapping signals. Other useful solvents to consider are acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[2]
-
Vary the Temperature: Acquiring spectra at different temperatures can be effective, especially if the overlap is due to conformational isomers that are in fast exchange at room temperature.[3][4] Lowering the temperature may slow the exchange and resolve the signals of the individual conformers, while increasing the temperature can sometimes cause peaks to coalesce into a sharper, averaged signal, which might move it out of the overlapped region.[3][4]
Troubleshooting Guides
Guide 1: Resolving Minor Peak Overlap
This guide provides a systematic approach to resolving minor peak overlap where signals are partially distinguishable.
Problem: The singlet of a benzylic -CH₂Cl group is partially overlapping with an aromatic proton multiplet in the ¹H NMR spectrum.
Workflow:
Caption: Workflow for resolving minor peak overlap.
Guide 2: Tackling Severe Peak Overlap with 2D NMR
When simple methods fail to resolve severe peak overlap, two-dimensional (2D) NMR experiments are powerful tools to disperse the signals into a second dimension.
Problem: The ¹H NMR spectrum of a complex chloromethylated compound shows a crowded region where the -CH₂Cl signal is completely obscured by multiple other signals.
Workflow:
References
- 1. 4-(Chloromethyl)benzoic acid | C8H7ClO2 | CID 74234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
Technical Support Center: Interpreting Complex Mass Spectra of Chloromethylated Aromatics
Welcome to the technical support center for the analysis of chloromethylated aromatics by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: My mass spectrum for a chloromethylated aromatic compound is complex. Where do I start with the interpretation?
A1: Start by identifying the molecular ion peak (M⁺). Due to the presence of chlorine, you will observe a characteristic isotopic pattern. For a compound with one chlorine atom, you will see a peak for the molecule with the ³⁵Cl isotope (M) and a peak two mass units higher (M+2) for the ³⁷Cl isotope. The relative intensity of the M to M+2 peak should be approximately 3:1, reflecting the natural abundance of these isotopes.[1][2] For compounds with multiple chlorine atoms, the isotopic pattern becomes more complex.
Q2: I am having trouble identifying the molecular ion peak. It's either very weak or completely absent. What could be the reason?
A2: Chloromethylated aromatics, particularly benzylic chlorides, can be thermally labile and may degrade in the hot injector port of a gas chromatograph. This degradation can lead to a weak or absent molecular ion peak. Common issues include:
-
Injector Temperature: An excessively high injector temperature can cause the compound to break down before it reaches the mass spectrometer.
-
Active Sites: The injector liner or column may have active sites that promote degradation.
-
Sample Reactivity: These compounds are reactive and can degrade upon contact with certain materials or contaminants in the system.
Q3: How can I distinguish between different isomers of a chloromethylated aromatic compound that have the same molecular weight?
A3: While isomers will have the same molecular ion, their fragmentation patterns under electron ionization (EI) can be distinct. The positions of the chloromethyl and other substituent groups on the aromatic ring influence the stability of the fragment ions, leading to differences in their relative abundances.[1] Additionally, their separation by gas chromatography will result in different retention times, which is a key piece of information for isomer identification.
Q4: What are the most common fragmentation pathways for chloromethylated aromatics?
A4: Common fragmentation pathways include:
-
Loss of a chlorine radical ([M-Cl]⁺): This is a very common fragmentation for chlorinated compounds.
-
Loss of a chloromethyl radical ([M-CH₂Cl]⁺): This fragmentation is characteristic of chloromethylated compounds.
-
Formation of a tropylium (B1234903) ion: For benzyl (B1604629) chloride and its derivatives, rearrangement to the stable tropylium ion (m/z 91) is a dominant pathway.
-
Successive loss of chlorine radicals: For compounds with multiple chlorine atoms, you may observe sequential loss of Cl.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of chloromethylated aromatics.
Problem 1: Poor Signal Intensity or No Peaks
Symptoms:
-
Weak or no peaks for your analyte in the chromatogram.
-
Low abundance of the molecular ion and fragment ions in the mass spectrum.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Degradation in Injector | Lower the injector temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase if necessary. Use a deactivated (silanized) injector liner to minimize active sites. |
| Improper Sample Concentration | Ensure your sample is at an appropriate concentration. If it is too dilute, the signal will be weak. If too concentrated, it can lead to source contamination and poor peak shape. |
| Leaks in the GC-MS System | Perform a leak check of the system, paying close attention to the injector septum, column fittings, and the transfer line to the mass spectrometer. |
| MS Detector Issues | Ensure the mass spectrometer is properly tuned and calibrated. Check the electron multiplier voltage. |
Problem 2: Peak Tailing or Broadening
Symptoms:
-
Asymmetric peaks in the chromatogram with a "tail."
-
Poor peak resolution between isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the System | Use a deactivated injector liner and a high-quality, inert GC column. If peak tailing persists, you may need to trim the first few centimeters of the column to remove active sites. |
| Column Overload | Inject a smaller volume of your sample or dilute the sample. |
| Inappropriate GC Oven Temperature Program | Optimize the temperature program. A slower ramp rate can sometimes improve peak shape. |
| Contamination | Contaminants in the injector or column can lead to poor peak shape. Clean the injector and bake out the column. |
Problem 3: Difficulty Distinguishing Isomers
Symptoms:
-
Co-elution of isomers in the chromatogram.
-
Very similar mass spectra for different isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Chromatographic Separation | Use a longer GC column or a column with a different stationary phase to improve isomer separation. Optimize the GC oven temperature program. A slower temperature ramp can often improve resolution. |
| Subtle Differences in Mass Spectra | Carefully compare the relative intensities of the key fragment ions. Even small, reproducible differences can be used to distinguish isomers. Create a table of relative abundances for the major fragments for each isomer for easier comparison. |
| Need for "Softer" Ionization | If Electron Ionization (EI) is too energetic and leads to excessive fragmentation that masks the isomeric differences, consider using a softer ionization technique like Chemical Ionization (CI) if available. |
Data Presentation
Table 1: Comparative Mass Spectral Data of Bis(chloromethyl)xylene Isomers
This table summarizes the key fragment ions and their relative intensities for two isomers of bis(chloromethyl)xylene, illustrating how mass spectrometry can be used to differentiate them.
| m/z | Proposed Fragment Ion | 4,6-Bis(chloromethyl)-m-xylene (Relative Intensity %) | 2,5-Bis(chloromethyl)-p-xylene (Relative Intensity %) | Fragmentation Pathway |
| 202/204/206 | [M]⁺• (Molecular Ion) | Present (with isotopic pattern) | Present (with isotopic pattern) | Initial ionization |
| 167 | [M - Cl]⁺ | High | High | Loss of a chlorine radical |
| 153 | [M - CH₂Cl]⁺ | Moderate | Moderate | Loss of a chloromethyl radical |
| 132 | [M - 2Cl]⁺• | Moderate | Moderate | Successive loss of two chlorine radicals |
| 117 | [M - Cl - CH₂Cl]⁺ | High | High | Loss of a chlorine radical followed by a chloromethyl radical |
Data is qualitative and based on typical fragmentation patterns. Relative intensities can vary with instrument conditions.[1]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol outlines a general procedure for the analysis of chloromethylated aromatics.
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-100 ppm) in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions:
-
Injector: Split/splitless, operated in splitless mode for trace analysis or split mode for more concentrated samples.
-
Injector Temperature: Start with a conservative temperature (e.g., 200-250 °C) to minimize thermal degradation.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program: A typical program might be:
-
Initial temperature: 50-80 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to a final temperature of 250-280 °C.
-
Hold at the final temperature for 5-10 minutes to ensure all components elute.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library matching).
-
Ion Source Temperature: 200-250 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-350).
-
Data Acquisition: Full scan mode to obtain complete mass spectra.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the GC-MS analysis of chloromethylated aromatics.
Fragmentation Pathway of Benzyl Chloride
Caption: A simplified fragmentation pathway for benzyl chloride under electron ionization.
Troubleshooting Logic for Poor Signal
Caption: A decision tree for troubleshooting poor signal intensity in GC-MS analysis.
References
Technical Support Center: Chloromethylation of Sensitive Heterocyclic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chloromethylation of sensitive heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chloromethylation of sensitive heterocycles, providing potential causes and solutions in a question-and-answer format.
Q1: My chloromethylation reaction is resulting in a low yield or no product at all. What are the likely causes and how can I improve the yield?
A1: Low yields in chloromethylation of sensitive heterocycles can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions.
-
Cause 1: Low Reactivity of the Heterocycle. Heterocycles with electron-withdrawing groups or those that are inherently electron-deficient may not be sufficiently nucleophilic to react under standard chloromethylation conditions (e.g., Blanc-Quelet reaction).
-
Solution: Employ more reactive chloromethylating agents or harsher reaction conditions. For instance, using chloromethyl methyl ether (MOMCl) or paraformaldehyde with a strong acid catalyst like sulfuric acid can enhance reactivity. However, exercise caution as harsh conditions can lead to degradation.[1] A catalyst is often necessary to achieve a reasonable reaction rate.[1]
-
-
Cause 2: Degradation of the Starting Material. Sensitive heterocyclic rings, such as indoles and furans, are prone to degradation under the strongly acidic conditions of classical chloromethylation.[2] Indoles, for example, can undergo acid-catalyzed polymerization.
-
Solution:
-
Milder Reagents: Consider using alternative, less acidic chloromethylating systems.
-
Protecting Groups: Introduce a protecting group on the heteroatom (e.g., the nitrogen of an indole (B1671886) or pyrrole) to prevent side reactions and stabilize the ring.
-
Temperature Control: Maintain a low reaction temperature to minimize degradation.
-
-
-
Cause 3: Inefficient Catalyst. The choice and concentration of the Lewis acid catalyst are critical.
Q2: I am observing the formation of a significant amount of a high-molecular-weight, tarry byproduct. What is this and how can I prevent it?
A2: The formation of tarry byproducts is a common issue, especially with electron-rich heterocycles like furans and pyrroles. This is often due to polymerization of the starting material or the product.
-
Cause: Acid-Catalyzed Polymerization. The strongly acidic reaction conditions can induce polymerization of the sensitive heterocyclic ring. Furans are particularly susceptible to this side reaction.
-
Solution:
-
Use Milder Conditions: Reduce the acid concentration or use a weaker Lewis acid.
-
Control Temperature: Perform the reaction at a lower temperature.
-
Alternative Methods: Explore non-acidic chloromethylation methods if possible.
-
-
Q3: My reaction is producing a mixture of mono- and polysubstituted products. How can I improve the selectivity for the desired monosubstituted product?
A3: Polysubstitution occurs when the initially formed chloromethylated product is more reactive than the starting material, leading to further reaction.
-
Cause: Activation of the Heterocyclic Ring. The introduction of a chloromethyl group can sometimes further activate the ring towards electrophilic substitution.
-
Solution:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the heterocyclic substrate relative to the chloromethylating agent.
-
Slow Addition: Add the chloromethylating agent slowly to the reaction mixture to maintain a low concentration and favor monosubstitution.
-
Protecting Groups: Utilize sterically bulky protecting groups to block other reactive sites on the heterocyclic ring.
-
-
Q4: I have isolated my chloromethylated product, but it is unstable and decomposes upon storage. How can I handle and store it properly?
A4: Chloromethylated heterocycles can be labile and prone to decomposition, especially those derived from highly reactive systems like thiophene (B33073).
-
Cause: Inherent Instability. The chloromethyl group can be reactive, and the molecule may be susceptible to polymerization or decomposition, sometimes with explosive violence.
-
Solution:
-
Immediate Use: Use the chloromethylated product immediately in the next synthetic step without prolonged storage.
-
Stabilizers: For some compounds, like 2-chloromethylthiophene, the addition of a stabilizer such as dicyclohexylamine (B1670486) can inhibit decomposition.
-
Proper Storage: Store the product at low temperatures in a loosely stoppered container to prevent pressure buildup from the release of hydrogen chloride.
-
-
Q5: My main byproduct is a diarylmethane derivative. What causes this and how can I minimize its formation?
A5: The formation of diarylmethane byproducts is a frequent side reaction in chloromethylation.
-
Cause: Friedel-Crafts Alkylation. The chloromethylated product can act as an electrophile and react with another molecule of the starting heterocycle in a Friedel-Crafts-type alkylation.[1]
-
Solution:
-
Temperature Control: Higher temperatures tend to favor the formation of diarylmethanes, so maintaining a lower reaction temperature is crucial.[1]
-
Catalyst Choice: Some catalysts, like aluminum chloride, are known to promote diarylmethane formation. Consider using a milder catalyst.[1]
-
Reaction Time: Limit the reaction time, as prolonged reaction can lead to an increase in this byproduct.
-
Substrate to Reagent Ratio: Using an excess of the heterocyclic substrate can help to minimize the reaction of the product with itself.
-
-
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues during the chloromethylation of sensitive heterocyclic compounds.
Caption: Troubleshooting workflow for chloromethylation of sensitive heterocycles.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the chloromethylation of selected sensitive heterocyclic compounds, illustrating the impact of different reaction conditions on product yield.
Table 1: Chloromethylation of Thiophene
| Catalyst | Formaldehyde Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Paraformaldehyde | Methyl-isobutyl-ketone | 0-15 | - | 81 | [3] |
| None | 37% Formalin | HCl | <5 | 4 | 40-41 | Organic Syntheses |
| None | Paraformaldehyde | HCl | 0-5 | 6-8 | 40-41 | Organic Syntheses |
Table 2: Chloromethylation of Furan Derivatives (CMF Production)
| Substrate | Catalyst | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Fructose | HCl | CHCl₃ / H₂O | Mild | 80 | [4] |
| Fructose | HCl | Dichloromethane (B109758) / H₂O | Mild | 80 | [4] |
| Fructose | HCl | Toluene / H₂O | 65 | 72 | [4] |
| Fructose | HCl | Toluene / H₂O | 80 | 81.9 | [4] |
Experimental Protocols
This section provides a detailed, representative protocol for the chloromethylation of a sensitive heterocyclic compound.
Protocol: Chloromethylation of Indole (Illustrative)
Disclaimer: This is an illustrative protocol and should be adapted and optimized for specific indole derivatives and laboratory conditions. The chloromethylation of unprotected indoles is challenging due to their acid sensitivity. The use of a protecting group is highly recommended.
Objective: To synthesize 3-chloromethylindole.
Materials:
-
Indole
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, add indole (1 equivalent) and anhydrous zinc chloride (0.5 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous dichloromethane via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
In a separate flask, prepare a suspension of paraformaldehyde (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the paraformaldehyde/HCl suspension to the stirred indole solution at 0 °C over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing ice and water.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
-
Purification:
-
The crude product is often unstable and should be used immediately.
-
If purification is necessary, it can be attempted by flash column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate), performed quickly and at low temperature.
-
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between observed problems and potential solutions in chloromethylation reactions.
Caption: Logical relationships between problems, causes, and solutions.
References
minimizing the formation of byproducts in Friedel-Crafts chloromethylation
Welcome to the Technical Support Center for Friedel-Crafts Chloromethylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on minimizing byproduct formation during this critical synthetic transformation.
Troubleshooting Guides and FAQs
This section addresses specific challenges you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: High Levels of Diarylmethane Byproduct
Q1: My reaction is producing a significant amount of diarylmethane byproduct. What are the primary causes and how can I minimize it?
A1: The formation of diarylmethane is a common side reaction in Friedel-Crafts chloromethylation and occurs when the initially formed chloromethylated product undergoes a second Friedel-Crafts alkylation with another molecule of the aromatic starting material.[1] Several factors can promote this unwanted reaction.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Higher temperatures significantly increase the rate of the secondary alkylation reaction leading to diarylmethane formation.[1] Maintaining a lower temperature throughout the reaction is crucial.
-
Optimize the Catalyst: The choice of Lewis acid catalyst has a profound impact on the selectivity of the reaction. Strong Lewis acids, such as aluminum chloride (AlCl₃), are known to strongly promote the formation of diarylmethane byproducts.[1] Consider using a milder catalyst like zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄).[1]
-
Control Reactant Stoichiometry: An excess of the aromatic substrate can, in some cases, lead to an increase in diarylmethane formation as the concentration of the chloromethylated product builds up.[1] Careful control of the molar ratio of reactants is essential. Conversely, using a large excess of the aromatic substrate can sometimes be employed to favor mono-alkylation in other Friedel-Crafts reactions.
-
Monitor Reaction Time: Allowing the reaction to proceed for too long can lead to an accumulation of the diarylmethane byproduct.[1] It is advisable to monitor the reaction progress (e.g., by TLC or GC) and quench it once the desired chloromethylated product is maximized.
-
Issue 2: Formation of Bis(chloromethyl) ether (BCME)
Q2: I am concerned about the formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME). How is it formed and what precautions should I take?
A2: Bis(chloromethyl) ether is a significant safety concern in chloromethylation reactions. It can form from the reaction of formaldehyde (B43269) and hydrogen chloride.
-
Safety and Mitigation:
-
Engineering Controls: All chloromethylation reactions should be performed in a well-ventilated fume hood with appropriate safety measures in place.
-
Alternative Reagents: In some cases, using chloromethyl methyl ether (CMME) as the chloromethylating agent can be an alternative, though it is also a carcinogen and must be handled with extreme care.
-
Work-up Procedure: It has been suggested that quenching the reaction mixture with aqueous ammonia (B1221849) can help to neutralize any formed BCME. However, this may also lead to the hydrolysis of the desired chloromethylated product.
-
Issue 3: Low or No Conversion to the Desired Product
Q3: My chloromethylation reaction is showing low or no conversion. What are the likely reasons?
A3: Low conversion can be due to several factors, often related to the reactivity of your substrate or the reaction conditions.
-
Troubleshooting Steps:
-
Substrate Reactivity: Aromatic rings with strongly deactivating, electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are less reactive towards electrophilic substitution and may require more forcing conditions or alternative synthetic routes.
-
Catalyst Activity: Ensure your Lewis acid catalyst is anhydrous and has not been deactivated by moisture. Use freshly opened or properly stored catalyst.
-
Purity of Reagents: Use high-purity starting materials. Impurities in the aromatic substrate, formaldehyde source, or solvent can interfere with the reaction.
-
Adequate Mixing: Ensure efficient stirring to promote contact between the reactants, especially in heterogeneous mixtures.
-
Data Presentation
The following tables summarize the impact of key reaction parameters on byproduct formation.
Table 1: Influence of Catalyst on Diarylalkane Formation in the Chloromethylation of Cumene
| Catalyst | Conversion (%) | Monochloromethyl derivative (%) | Dichloromethyl derivative (%) | Diphenylmethane (B89790) derivatives (%) |
| None | 71 | 94.5 | 3.5 | 2.0 |
| Tetraethylammonium bromide | 85 | 96.5 | 2.5 | 1.0 |
Data adapted from a study on the chloromethylation of alkylbenzenes, illustrating that the use of a phase-transfer catalyst can improve selectivity for the monochloromethylated product and reduce the formation of diphenylmethane byproducts.[2]
Table 2: Effect of Temperature on Byproduct Formation in the Chloromethylation of 2,3,5,6-Tetrafluorobenzene
| Temperature (°C) | Product | Yield (%) |
| 40 | Monochloromethylated Product | 27 |
| 70-100 | Bis-chloromethylated Product | up to 85 |
This data demonstrates that higher temperatures can significantly favor the formation of di-substituted byproducts.
Experimental Protocols
Protocol 1: Chloromethylation of Naphthalene (B1677914)
This procedure is adapted from a literature method for the synthesis of 1-chloromethylnaphthalene.
-
Materials:
-
Naphthalene (2 moles, 256 g)
-
Paraformaldehyde (110 g)
-
Glacial Acetic Acid (260 ml)
-
85% Phosphoric Acid (165 ml)
-
Concentrated Hydrochloric Acid (362 ml, 4.2 moles)
-
Ether
-
Anhydrous Potassium Carbonate
-
-
Procedure:
-
In a 3-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine the naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid.
-
Heat the mixture in a water bath at 80-85°C with vigorous stirring for 6 hours.
-
Cool the mixture to 15-20°C and transfer it to a 2-liter separatory funnel.
-
Wash the crude product sequentially with two 1-liter portions of cold water (5-15°C), 500 ml of cold 10% potassium carbonate solution, and finally with 500 ml of cold water. The product will be the lower layer.
-
Add 200 ml of ether to the product and perform a preliminary drying by letting it stand over 10 g of anhydrous potassium carbonate with frequent shaking for 1 hour.
-
Separate the lower aqueous layer and dry the ether solution again over 20 g of potassium carbonate for 8-10 hours.
-
Filter the dried solution and remove the ether by distillation at atmospheric pressure.
-
Distill the residue under reduced pressure. Collect the forerun of unreacted naphthalene at 90-110°C/5 mm Hg.
-
Collect the 1-chloromethylnaphthalene fraction at 128-133°C/5 mm Hg.
-
Protocol 2: Chloromethylation of Anisole (B1667542) (General Guidance)
The chloromethylation of highly activated substrates like anisole is prone to significant byproduct formation. Milder conditions are essential.
-
Key Considerations:
-
Low Temperature: The reaction should be conducted at a low temperature (e.g., 0-5°C) to minimize the formation of diarylmethane and other byproducts.
-
Mild Catalyst: A mild Lewis acid such as zinc chloride is preferred over aluminum chloride. In some cases, for highly activated rings, no catalyst may be necessary.
-
Controlled Addition: Slow, controlled addition of the chloromethylating agent is recommended to maintain a low concentration of the reactive electrophile.
-
Reaction Monitoring: Closely monitor the reaction by TLC or GC to determine the optimal reaction time and avoid prolonged reaction that favors byproduct formation.
-
Visualizations
References
optimizing temperature and pressure for chloromethylation with paraformaldehyde and HCl
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for chloromethylation reactions using paraformaldehyde and hydrogen chloride (HCl).
Critical Safety Warning
Chloromethylation reactions, particularly the Blanc reaction and related methods using formaldehyde (B43269) and HCl, are known to produce the byproduct bis(chloromethyl) ether (BCME).[1][2] BCME is an extremely potent carcinogen with high volatility.[3][4] All manipulations must be conducted in a properly functioning chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times. Before proceeding, a thorough hazard analysis is mandatory.[3] Consider alternative, safer chloromethylating agents where possible.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for chloromethylation?
A1: The optimal temperature is highly dependent on the reactivity of the aromatic substrate.
-
Highly activated substrates like phenols and anisole (B1667542) react readily and should be run at lower temperatures (e.g., 0–15°C) to prevent the formation of diarylmethane byproducts and dichloromethylation products.[6]
-
Less activated substrates like benzene (B151609) or toluene (B28343) typically require moderate heating, often in the range of 40–60°C, to proceed at a reasonable rate.[5][7]
-
Deactivated substrates may require higher temperatures (e.g., 70-100°C) and stronger acid catalysts, such as sulfuric acid, but this also increases the risk of side reactions.[5][6] Exceeding the optimal temperature for any given substrate generally leads to an increased yield of unwanted diarylmethane byproducts.[5]
Q2: How does pressure influence the reaction?
A2: Most lab-scale chloromethylations are performed at atmospheric pressure, typically by bubbling anhydrous HCl gas into the reaction mixture.[7][8] While the reaction can be performed under pressure, this tends to increase the formation of polysubstituted products and is often not necessary or preferable for simpler mono-chloromethylation.[8] The key factor is ensuring a sufficient concentration of HCl in the reaction medium, which is usually achieved by maintaining a steady stream of the gas.[7]
Q3: I'm observing a significant amount of diarylmethane byproduct. How can I minimize it?
A3: The formation of diarylmethane is a common side reaction where the newly formed chloromethylated product undergoes a Friedel-Crafts alkylation with another molecule of the starting aromatic compound.[1][5] To minimize this:
-
Lower the reaction temperature: Higher temperatures favor the secondary alkylation reaction.[5]
-
Avoid highly active catalysts: Strong Lewis acids like aluminum chloride are known to promote diarylmethane formation. Zinc chloride is a more common and generally safer choice.[5] For highly activated rings, sometimes no Lewis acid catalyst is needed.[5]
-
Control reaction time: Do not let the reaction run for an unnecessarily long time, as the concentration of the chloromethylated product increases, favoring the side reaction.[5]
-
Use appropriate stoichiometry: Avoid a large excess of the aromatic substrate relative to the formaldehyde.
Q4: My reaction is very slow or is not initiating. What are the possible causes?
A4: Several factors can lead to a sluggish reaction:
-
Insufficient Acid/Catalyst: Ensure a continuous and rapid stream of HCl gas is being passed through the mixture.[7] For less reactive substrates, a Lewis acid catalyst like zinc chloride is often essential to activate the formaldehyde.[1][2]
-
Deactivated Substrate: Aromatic rings with electron-withdrawing groups (e.g., nitro, carboxyl) are significantly less reactive and may require harsher conditions, such as the addition of sulfuric or phosphoric acid.[1][5][7]
-
Low Temperature: While high temperatures are detrimental, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed. Gently warm the mixture to the recommended temperature for your specific substrate.
-
Poor Quality Reagents: Ensure the paraformaldehyde is dry and the solvent is anhydrous, as water can interfere with the catalyst.[9]
Q5: How can I safely quench the reaction and purify the product?
A5: Quenching should be performed cautiously. The reaction mixture is typically poured into a large volume of cold water or ice to precipitate the organic product and dissolve inorganic salts.[6] The crude product can then be separated. The aqueous layer will be highly acidic. Neutralize it carefully with a base like sodium bicarbonate or sodium carbonate before disposal. The organic layer should be washed with water, then with a dilute bicarbonate solution to remove residual acid, dried over an agent like CaCl₂, and purified, typically by fractional distillation under reduced pressure.[7]
Troubleshooting Guide
This section provides a logical workflow for addressing common experimental issues.
Caption: Troubleshooting workflow for low-yield chloromethylation.
Optimized Reaction Conditions
The optimal conditions for chloromethylation vary significantly with the substrate. The following table summarizes conditions reported in the literature for several common aromatic compounds. Pressure is assumed to be atmospheric unless otherwise noted.
| Substrate | Reagents | Catalyst / Acid | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Benzene | Paraformaldehyde, HCl (gas) | ZnCl₂ | 60°C | ~20 min | 79% | [7] |
| Anisole | Formalin (35-40%), HCl | None | 0-15°C | - | High | [6] |
| Cumene | Paraformaldehyde, HCl | ZnCl₂ | 42-48°C | - | High Ratio Product:Byproduct | [5] |
| Naphthalene | Paraformaldehyde, conc. HCl | Phosphoric Acid | 98-100°C | 4.5 h | 56.5% | [6] |
| p-Nitrophenol | Methylal, conc. HCl | H₂SO₄ | 70-72°C | 4-5 h | 69% | [6] |
| Thiophene | Paraformaldehyde, HCl (gas) | ZnCl₂ | 30°C | 3 h | Low (6%) | [7] |
| Thiophene | Paraformaldehyde, HCl (gas & aq.) | None | -5 to -10°C | 3-6 h | ~70% | [10] |
General Experimental Protocol (Example: Chloromethylation of Benzene)
This protocol is an illustrative example based on the classic Blanc reaction.[7] Quantities should be adjusted based on the specific substrate and desired scale.
Materials:
-
Aromatic Substrate (e.g., Benzene, 7.7 moles)
-
Paraformaldehyde (2 moles)
-
Anhydrous Zinc Chloride (pulverized, ~1 mole equivalent to paraformaldehyde)
-
Anhydrous Hydrogen Chloride (gas cylinder)
-
Reaction flask equipped with a mechanical stirrer, gas inlet tube, condenser, and thermometer.
-
Gas outlet connected to a trap (e.g., a sodium hydroxide (B78521) scrubber).
Procedure:
-
Setup: In a chemical fume hood, charge the reaction flask with the aromatic substrate (600 g benzene), paraformaldehyde (60 g), and pulverized zinc chloride (60 g).[7]
-
Heating: Begin stirring the mixture and heat it to the target temperature (60°C for benzene).[7]
-
HCl Addition: Once the temperature is stable, begin passing a rapid stream of dry HCl gas into the reaction mixture through the gas inlet tube.[7]
-
Reaction Monitoring: Maintain the temperature and continue the HCl stream until the gas is no longer being absorbed, which can take approximately 20 minutes for this scale and substrate.[7] The reaction progress can be monitored by taking small aliquots and analyzing them via GC or TLC.
-
Quenching: Once the reaction is complete, stop the HCl flow and cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (caution: gas evolution), and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂ or MgSO₄). Filter off the drying agent and remove the excess benzene by distillation. The final product can be purified by fractional distillation under reduced pressure.[7]
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. Sciencemadness Discussion Board - Blanc Chloromethylation - Removing BCME from Product - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. WO1998011039A1 - Process for the chloromethylation or aromatic hydrocarbons - Google Patents [patents.google.com]
- 9. jk-sci.com [jk-sci.com]
- 10. US4501903A - Chloromethylation process - Google Patents [patents.google.com]
Technical Support Center: Improving the Efficiency of Methoxymethyl (MOM) Ether Protecting Group Strategies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of methoxymethyl (MOM) ethers as a protecting group for alcohols, with a focus on improving efficiency and safety by utilizing alternatives to the hazardous chloromethyl methyl ether (CMME or MOM-Cl).
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to chloromethyl methyl ether (MOM-Cl)?
A1: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen.[1][2] Its use poses significant health risks and requires stringent safety precautions.[3] Safer alternatives, such as dimethoxymethane (B151124), offer a more secure and convenient method for introducing the MOM protecting group.[3]
Q2: What are the most common and efficient alternatives to MOM-Cl?
A2: The most widely adopted alternative is the use of dimethoxymethane (also known as methylal) in the presence of an acid catalyst. This method, which proceeds via an acetal (B89532) exchange reaction, avoids the handling of the carcinogenic MOM-Cl. Various acidic catalysts can be employed, including protic acids like trifluoromethanesulfonic acid (TfOH) and Lewis acids such as phosphorus pentoxide (P₂O₅) or zirconium(IV) chloride (ZrCl₄).[4][5]
Q3: I am observing unexpected deprotection of the MOM group during my reaction sequence. What could be the cause?
A3: The MOM group is an acetal and is therefore labile to acidic conditions.[6] Unintentional cleavage can be triggered by a range of Lewis and Brønsted acids.[7] For instance, Lewis acids like titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), and zinc bromide (ZnBr₂) can coordinate to the ether oxygen, activating the MOM group for cleavage.[8] This is a common issue in reactions such as Mukaiyama aldol (B89426) additions.
Q4: My MOM-protected compound seems to be decomposing during purification by column chromatography. Why is this happening and how can I prevent it?
A4: Standard silica (B1680970) gel is slightly acidic and can be sufficient to cause the hydrolysis of the acid-labile MOM group.[8] To circumvent this, you can neutralize the silica gel by preparing the slurry with a small amount of a non-nucleophilic amine, such as triethylamine (B128534) (typically 0.1-1% v/v), in the eluent. Alternatively, using a less acidic stationary phase like neutral alumina (B75360) can prevent deprotection.
Q5: Can I selectively deprotect a silyl (B83357) ether in the presence of a MOM ether?
A5: Yes, the MOM group's stability profile allows for orthogonal deprotection strategies.[6] Silyl ethers, such as tert-butyldimethylsilyl (TBS), are typically removed with a fluoride (B91410) source (e.g., TBAF), which does not affect the MOM group. Conversely, the MOM group can be removed under acidic conditions while leaving the silyl ether intact.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of MOM-protected product | Incomplete reaction. | - Increase reaction time and monitor by TLC. - For MOM-Cl based methods, consider adding a catalytic amount of sodium iodide (NaI) to facilitate the reaction. - When using dimethoxymethane, ensure the catalyst is active and the reagents are anhydrous. |
| Sterically hindered alcohol. | - For hindered alcohols, stronger conditions may be necessary. Using a strong base like sodium hydride (NaH) to form the alkoxide first can improve yields. | |
| Substrate is sensitive to the reaction conditions. | - For acid-sensitive substrates, the dimethoxymethane/P₂O₅ method is a milder alternative to stronger acids like TfOH.[9] | |
| Unexpected MOM deprotection during a subsequent reaction | Presence of acidic reagents (Brønsted or Lewis acids). | - If possible, use a less acidic reagent. - Perform the reaction at a lower temperature to disfavor the deprotection pathway.[8] - Consider using an alternative protecting group that is more robust to acidic conditions if subsequent acidic steps are unavoidable. |
| Reaction with organometallic reagents (e.g., Grignard reagents). | - Chelation of the organometallic reagent to the MOM ether oxygen can facilitate cleavage.[8] - Perform the reaction at a lower temperature (e.g., -78 °C). - Use a non-coordinating solvent. | |
| Formation of byproducts | Impure reagents. | - Use freshly distilled or high-purity reagents and anhydrous solvents. |
| Side reactions with other functional groups. | - Ensure that other functional groups in the molecule are compatible with the chosen protection conditions. |
Data Presentation: Comparison of MOM Protection Methods
The following tables provide a summary of quantitative data for the protection of different types of alcohols using various reagents and conditions.
Table 1: Protection of Primary Alcohols
| Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| MOM-Cl | DIPEA | CH₂Cl₂ | 0 to 25 | 16 | ~95 | [9] |
| Dimethoxymethane | P₂O₅ | CHCl₃ | 25 | - | Good | [9] |
| Dimethoxymethane | ZrCl₄ (10 mol%) | Solvent-free | Room Temp. | - | High | [5] |
Table 2: Protection of Secondary Alcohols
| Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| MOM-Cl | NaH | THF | 25 | 2 | 74-96 | [9] |
| Dimethoxymethane | P₂O₅ | CHCl₃ | 25 | - | Good | [9] |
| Dimethoxymethane | ZrCl₄ (10 mol%) | Solvent-free | Room Temp. | - | High | [5] |
Table 3: Protection of Phenols
| Reagent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| MOM-Cl | DIPEA | CH₂Cl₂ | 25 | 3-8 | 85-98 | [9] |
| MOM-Cl | DIPEA | DMF | Room Temp. | overnight | - | [10] |
Experimental Protocols
Protocol 1: MOM Protection using Dimethoxymethane and P₂O₅ [9]
-
To a solution of the alcohol (1.0 eq.) in anhydrous chloroform (B151607) (CHCl₃) that has been dried over P₂O₅, add an excess of dimethoxymethane.
-
Add phosphorus pentoxide (P₂O₅) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at 25 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with CHCl₃.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 2: MOM Protection using MOM-Cl and DIPEA [3]
-
In an oven-dried 3-neck 500 mL round-bottom flask equipped with a stir bar, charge the alcohol (1.0 eq.), N,N-diisopropylethylamine (DIPEA) (4.0 eq.), and dichloromethane (B109758) (DCM) under an argon atmosphere.
-
Cool the resulting suspension to 0 °C.
-
Add freshly distilled MOM-Cl (3.0 eq.) dropwise over a period of 10 minutes.
-
Add sodium iodide (NaI) (0.5 eq.) to the reaction solution.
-
Allow the resulting mixture to warm to 25 °C and stir for 16 hours.
-
After completion of the reaction, quench the reaction mixture with a saturated ammonium (B1175870) chloride solution and dilute with DCM.
-
Separate the two layers and extract the aqueous layer with DCM.
-
Combine the organic phases, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography.
Protocol 3: Acid-Catalyzed Deprotection of MOM Ethers [6]
-
Dissolve the MOM-protected alcohol in methanol (B129727).
-
Add a few drops of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography if necessary.
Visualizations
Caption: General workflow for the protection of alcohols as MOM ethers.
Caption: Decision-making workflow for troubleshooting common issues with MOM protection.
References
- 1. benchchem.com [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
dealing with unexpected side reactions when comparing chloromethane and bromomethane
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with chloromethane (B1201357) and bromomethane (B36050) as alkylating agents.
Frequently Asked Questions (FAQs)
Q1: Why is my methylation reaction significantly slower with chloromethane compared to bromomethane under the same conditions?
A1: The slower reaction rate of chloromethane is primarily due to the difference in the leaving group ability of chloride (Cl⁻) versus bromide (Br⁻). Bromide is a better leaving group because the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[1] A weaker bond requires less energy to break during the transition state of the nucleophilic substitution reaction, leading to a faster reaction rate.[1]
Q2: I am observing a higher proportion of side products when using bromomethane at elevated temperatures. Why is this?
A2: While both are used in SN2 reactions, the higher reactivity of bromomethane can sometimes lead to undesired follow-on reactions, especially at elevated temperatures. These can include over-alkylation of the product or reactions with the solvent or other species present in the reaction mixture. It is also possible that at higher temperatures, elimination side reactions may become more prevalent, although this is less common for methyl halides.[2]
Q3: Can impurities in chloromethane or bromomethane lead to unexpected side reactions?
A3: Yes, impurities can be a significant source of unexpected side reactions. For instance, both reagents can contain traces of other halogenated methanes (e.g., dichloromethane, dibromomethane) which could lead to di-alkylation or other undesired products.[3] It is also important to consider the presence of acidic impurities like HCl or HBr, which can affect base-sensitive substrates or catalyze side reactions.
Q4: Is it possible for the solvent to react with these alkylating agents?
A4: Yes, particularly with highly reactive substrates like bromomethane. If a nucleophilic solvent is used (e.g., an alcohol in the absence of a stronger nucleophile), it can be alkylated by the methyl halide, leading to the formation of ethers. This is a form of solvolysis.
Q5: I am trying to perform a selective mono-methylation on a primary amine. With bromomethane, I am getting significant amounts of the di-methylated product. What can I do?
A5: Di-alkylation is a common side reaction when the mono-alkylated product is still nucleophilic. To favor mono-alkylation, you can try the following:
-
Use a less reactive alkylating agent: Switching from bromomethane to chloromethane will slow down the reaction, potentially allowing for better control.
-
Control stoichiometry: Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent.
-
Slow addition: Add the bromomethane slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Lower temperature: Running the reaction at a lower temperature will decrease the rate of both the first and second alkylation, but can improve selectivity.
Troubleshooting Guides
Issue 1: Low Yield with Chloromethane
If you are experiencing low yields when using chloromethane, especially when adapting a protocol that used bromomethane, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low reaction yield with chloromethane.
Issue 2: Unexpected Side Product Formation
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, GC-MS) requires systematic investigation.
-
Characterize the Impurity: Obtain the mass of the side product. Is it consistent with over-alkylation (addition of another methyl group), reaction with the solvent, or a dimer of your starting material?
-
Review Reaction Conditions:
-
Temperature: High temperatures can promote side reactions. Consider running the reaction at a lower temperature.
-
Base: If a base is used, is it too strong or in too large of an excess? This can lead to deprotonation of other sites on your molecule, opening up alternative reaction pathways.
-
Concentration: High concentrations can favor intermolecular side reactions. Try running the reaction under more dilute conditions.
-
-
Purity of Reagents: Verify the purity of your starting materials, solvents, and the alkylating agent itself. Contaminants are a common source of unexpected products.[3]
Quantitative Data Summary
The difference in reactivity between chloro- and bromoalkanes is well-documented. While specific kinetic data for chloromethane and bromomethane under identical conditions can vary by reaction, the trend is consistent. The following table summarizes key physical properties and relative reactivity data for 1-chlorobutane (B31608) and 1-bromobutane (B133212), which serves as a good proxy for the relative reactivity of chloromethane and bromomethane.[1]
| Property | Chloromethane (CH₃Cl) | Bromomethane (CH₃Br) | 1-Chlorobutane | 1-Bromobutane |
| Molar Mass ( g/mol ) | 50.49 | 94.94 | 92.57 | 137.02 |
| Boiling Point (°C) | -24.2 | 3.6 | 78.4 | 101.3 |
| C-X Bond Energy (kJ/mol) | ~350 | ~290 | ~339 | ~285 |
| Relative SN2 Rate | Slower | Faster | 1 | 167 |
Data for 1-chlorobutane and 1-bromobutane is for the SN2 reaction with NaI in acetone (B3395972) at 25°C.[1]
Experimental Protocols
Protocol 1: Comparative Analysis of Methylation Rate
This protocol provides a method to compare the relative rates of methylation of a model nucleophile (e.g., sodium thiophenoxide) with chloromethane and bromomethane.
Objective: To quantitatively compare the reaction rates of chloromethane and bromomethane with a model nucleophile under controlled conditions.
Materials:
-
Chloromethane (as a solution in a suitable solvent, e.g., THF, or used as a gas)
-
Bromomethane
-
Sodium thiophenoxide
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., naphthalene)
-
GC-MS or HPLC for analysis
Procedure:
-
Prepare a stock solution of sodium thiophenoxide and an internal standard in anhydrous DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Equilibrate the solution to the desired reaction temperature (e.g., 25°C) in a temperature-controlled bath.
-
In separate, parallel experiments, add a stoichiometric amount of chloromethane (from a solution) and bromomethane to their respective reaction flasks at time zero.
-
At timed intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the methylated product relative to the internal standard.
-
Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.
Caption: Experimental workflow for comparing the reaction rates of chloromethane and bromomethane.
Signaling Pathways and Logical Relationships
SN2 Reaction Pathway Comparison
The SN2 reaction is a single-step (concerted) mechanism. The key difference between chloromethane and bromomethane in this pathway is the energy of the transition state, which is influenced by the strength of the carbon-halogen bond being broken.
Caption: Comparative SN2 reaction pathways for chloromethane and bromomethane.
Relationship Between Bond Strength, Leaving Group Ability, and Reaction Rate
The following diagram illustrates the logical relationship between key molecular properties and the resulting reaction rate in SN2 reactions.
Caption: Factors influencing the relative SN2 reaction rates of methyl halides.
References
troubleshooting inconsistencies in the structural validation of chloromethylated polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common inconsistencies encountered during the structural validation of chloromethylated polymers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for structural validation of chloromethylated polymers?
A1: The primary methods for confirming the structure and purity of chloromethylated polymers are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure, confirm the presence of chloromethyl groups, and quantify the degree of chloromethylation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, including the chloromethyl group, and to assess for the presence of impurities or side products.
-
Elemental Analysis: To determine the weight percentage of chlorine, which can be used to calculate the degree of substitution.
Q2: My ¹H NMR spectrum shows broad peaks. What could be the cause?
A2: Broad peaks in the ¹H NMR spectrum of a polymer are common and can be attributed to several factors:
-
Polymer Properties: The inherent nature of polymers, with their restricted segmental motion and distribution of molecular weights, leads to broader signals compared to small molecules.[1][2]
-
Inhomogeneous Broadening: For polymers like polystyrene, atactic (random) stereochemistry results in a variety of local chemical environments for each proton, causing the appearance of many overlapping sharp peaks that manifest as a broad signal.[1]
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity, restricting molecular tumbling and causing peak broadening.[3]
-
Poor Solubility: If the polymer is not fully dissolved, the sample will be inhomogeneous, resulting in broad peaks.[3]
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening.
Troubleshooting Steps:
-
Optimize Sample Concentration: Prepare a more dilute sample.
-
Improve Solubility: Try a different deuterated solvent in which the polymer is more soluble or gently heat the sample.[3]
-
Improve Shimming: Ensure the magnetic field homogeneity is optimized by careful shimming of the NMR spectrometer.[1]
Q3: The degree of chloromethylation calculated from ¹H NMR and elemental analysis do not match. What could be the reason for this discrepancy?
A3: Discrepancies between the degree of chloromethylation determined by ¹H NMR and elemental analysis are a common issue. Potential reasons include:
-
Incomplete Combustion (Elemental Analysis): For elemental analysis, incomplete combustion of the polymer can lead to an underestimation of the chlorine content.[4]
-
Residual Solvents or Water: The presence of residual solvents or absorbed water can affect the accuracy of both methods. In ¹H NMR, solvent peaks can overlap with polymer signals. In elemental analysis, they add to the total mass, leading to a lower calculated chlorine percentage.
-
Side Reactions: Side reactions during chloromethylation, such as the formation of methylene (B1212753) bridges (crosslinking) between polymer chains, can alter the polymer structure and affect the calculations for both methods.[5][6] Methylene bridges will not contain chlorine, thus lowering the overall chlorine content determined by elemental analysis relative to the degree of substitution suggested by the disappearance of aromatic protons in the ¹H NMR.
-
NMR Integration Errors: Inaccurate integration of the ¹H NMR signals, especially for broad peaks, can lead to errors in the calculated degree of chloromethylation.
Troubleshooting Guides
Inconsistent NMR Results
Problem: Unexpected or inconsistent ¹H NMR results for a chloromethylated polymer.
Possible Causes & Solutions:
| Observation | Potential Cause | Troubleshooting Action |
| Broad, poorly resolved peaks | High sample concentration, poor solvent, or poor shimming.[1][3] | Decrease sample concentration, use a different deuterated solvent, and carefully shim the instrument. |
| Atactic nature of the polymer backbone.[1] | This is an inherent property. Consider using ¹³C NMR for clearer structural information. | |
| Unexpected peaks in the aromatic region | Incomplete reaction or side reactions (e.g., ortho/meta substitution). | Review the reaction conditions (catalyst, temperature, time). Compare with the spectrum of the starting polymer. |
| Signals for methylene bridges (~4.9-5.3 ppm for polystyrene) | Crosslinking side reaction occurred during chloromethylation.[5] | Optimize reaction conditions to minimize crosslinking (e.g., lower temperature, shorter reaction time). |
| Inaccurate calculation of the degree of chloromethylation | Incorrect integration of broad peaks or overlapping signals. | Carefully define the integration regions. Use deconvolution software if necessary to separate overlapping peaks.[7] |
| Presence of residual solvent. | Ensure the sample is thoroughly dried under high vacuum before analysis. Identify and exclude solvent peaks from integration. |
Diagram of a Troubleshooting Workflow for NMR Analysis
Caption: Troubleshooting workflow for inconsistent NMR spectra.
FTIR Peak Assignment Issues
Problem: Difficulty in assigning peaks or observing expected peaks in the FTIR spectrum.
Possible Causes & Solutions:
| Observation | Potential Cause | Troubleshooting Action |
| Broad OH peak (~3400 cm⁻¹) | Presence of water in the sample or KBr matrix.[8][9] | Dry the sample thoroughly. Use dry KBr and prepare the pellet in a low-humidity environment. |
| Weak or absent C-Cl stretch (~670-850 cm⁻¹ for chloromethylated polystyrene) | Low degree of chloromethylation.[10][11] | Confirm the degree of chloromethylation with ¹H NMR or elemental analysis. |
| Peak is obscured by other absorptions. | Compare the spectrum with that of the unfunctionalized polymer to identify new peaks. | |
| Unexpected carbonyl peak (~1700 cm⁻¹) | Oxidation of the polymer or contamination from solvents (e.g., acetone). | Ensure proper handling and storage of the polymer. Use high-purity solvents for sample preparation. |
| Inconsistent baseline | Sample is too thick or unevenly prepared (for films or pellets).[12] | Prepare a thinner sample. Ensure the KBr pellet is transparent and homogeneous.[13] |
| Fringing effects due to reflections within a thin film.[12] | Tilt the film slightly relative to the IR beam. |
Quantitative Data: Characteristic FTIR Peaks for Chloromethylated Polystyrene
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2925, 2850 | C-H stretch | Aliphatic C-H (backbone) |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| 1265 | CH₂ wag | Methylene of chloromethyl group |
| 850-810 | C-H bend | Out-of-plane bending of aromatic C-H (para-substitution) |
| 670-750 | C-Cl stretch | Carbon-chlorine bond of the chloromethyl group[5] |
Diagram of a General Experimental Workflow for FTIR Analysis
Caption: General workflow for FTIR analysis of polymers.
Inaccurate Elemental Analysis Results
Problem: The percentage of chlorine determined by elemental analysis is inconsistent or lower than expected.
Possible Causes & Solutions:
| Observation | Potential Cause | Troubleshooting Action |
| Low chlorine content | Incomplete combustion of the polymer.[4] | Ensure the combustion temperature and time are sufficient for complete decomposition of the polymer. Use a combustion aid if necessary. |
| Inhomogeneous sample. | Grind the polymer sample to a fine, homogeneous powder before analysis. | |
| Presence of non-chlorinated impurities (e.g., residual solvents, water). | Thoroughly dry the sample under high vacuum. | |
| Poor reproducibility | Sample inhomogeneity. | Improve sample homogenization before taking aliquots for analysis. |
| Instrumental drift. | Calibrate the instrument using a certified standard before and after running the samples. |
Detailed Experimental Protocols
¹H NMR Spectroscopy for Determination of Degree of Chloromethylation
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the dry chloromethylated polymer into an NMR tube.
-
Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the polymer completely. Gentle heating or vortexing may be required.
-
-
Instrument Setup:
-
Lock and shim the spectrometer to ensure magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peak corresponding to the methylene protons of the chloromethyl group (-CH₂Cl), which typically appears around 4.5 ppm for chloromethylated polystyrene.[14]
-
Integrate a well-resolved peak corresponding to a known number of protons on the polymer backbone that is not affected by the chloromethylation. For polystyrene, the aromatic protons (excluding the substituted position) can be used.
-
Calculate the degree of chloromethylation (DC) using the following formula for polystyrene:
-
Let I(CH₂Cl) be the integral of the -CH₂Cl protons and I(Aromatic) be the integral of the aromatic protons.
-
DC = [I(CH₂Cl) / 2] / [I(Aromatic) / (5 - DC)]
-
This equation can be solved for DC. A simpler approach is to use the integral of the aromatic protons of the starting material as a reference.
-
-
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the polymer sample and high-purity KBr powder in an oven.
-
In a dry environment, grind 1-2 mg of the polymer sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of the dry KBr powder and mix thoroughly with the ground polymer.[13]
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum.
-
-
Data Analysis:
-
Perform baseline correction and other necessary data processing.
-
Identify characteristic peaks and compare them to reference spectra of the starting polymer and known chloromethylated polymers.
-
Elemental Analysis (Combustion Method)
-
Sample Preparation:
-
Ensure the polymer sample is completely dry and homogeneous.
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into a tin or silver capsule.
-
-
Instrument Setup:
-
Calibrate the elemental analyzer using a certified standard with a known chlorine content.
-
-
Analysis:
-
The sample is combusted at a high temperature in an oxygen-rich environment.
-
The resulting gases are passed through a series of columns to separate the components.
-
The amount of hydrogen chloride produced is quantified by a suitable detector (e.g., a thermal conductivity detector or via ion chromatography after trapping).[15]
-
-
Calculation:
-
The instrument software calculates the weight percentage of chlorine in the sample based on the calibration.
-
The degree of chloromethylation can be calculated from the weight percentage of chlorine.
-
References
- 1. Are Polymer NMR Peaks Always Broad? | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 2. reddit.com [reddit.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Characterization of Polymers and Plastics Using an Elemental Analyzer [thermofisher.com]
- 5. web.itu.edu.tr [web.itu.edu.tr]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. NMR Of Polymer Materials - Q&A [nmr.oxinst.com]
- 8. researchgate.net [researchgate.net]
- 9. Fourier transform infrared study on the sorption of water to various kinds of polymer thin films | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Separation in GC-MS Analysis of Chloromethylated Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the GC-MS analysis of chloromethylated isomers. The structural similarity of these isomers presents significant challenges in achieving baseline separation, which is crucial for accurate identification and quantification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these analyses.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate chloromethylated isomers using GC-MS?
A1: Chloromethylated isomers possess very similar physicochemical properties, including boiling points and polarities. This similarity results in nearly identical interactions with the stationary phase of a standard GC column, leading to co-elution or poor resolution. Achieving separation requires optimizing the chromatographic conditions to exploit subtle differences in their structures.
Q2: What is the most critical parameter to optimize for improving the separation of chloromethylated isomers?
A2: The choice of the GC column, specifically its stationary phase, is the most critical factor. The selectivity of the stationary phase dictates its ability to differentiate between the isomers. For positional isomers (e.g., 2-chlorotoluene, 3-chlorotoluene, and 4-chlorotoluene), a mid-polarity column is often a good starting point. For enantiomers (chiral isomers), a specialized chiral stationary phase, typically based on cyclodextrin (B1172386) derivatives, is essential.[1]
Q3: How does the oven temperature program affect the resolution of these isomers?
A3: The temperature program directly influences the separation. A slow temperature ramp rate (e.g., 2-5 °C/min) provides more time for the isomers to interact with the stationary phase, which can significantly enhance resolution, especially for closely eluting peaks. A lower initial oven temperature can also improve the separation of early-eluting isomers.
Q4: Can adjusting the carrier gas flow rate improve separation?
A4: Yes, the carrier gas flow rate affects chromatographic efficiency. Each column has an optimal flow rate for maximum efficiency. Deviating significantly from this optimum can lead to broader peaks and reduced resolution. It is advisable to determine the optimal flow rate for your specific column and carrier gas (typically helium for GC-MS).
Q5: My chloromethylated analytes seem to be degrading in the GC system. What could be the cause?
A5: Thermally labile compounds, including some chloromethylated isomers, can degrade in the high temperatures of the GC inlet. This can lead to the appearance of artifact peaks and inaccurate quantification. Using a lower inlet temperature and a deactivated inlet liner can help minimize this degradation.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of chloromethylated isomers.
Issue 1: Poor Resolution and Co-eluting Peaks
If you are observing poor separation between your chloromethylated isomers, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for resolving co-eluting chloromethylated isomers.
Issue 2: Peak Tailing
Peak tailing can compromise peak integration and, therefore, the accuracy of quantification.
Caption: Troubleshooting workflow for addressing peak tailing.
Data Presentation: GC-MS Parameters for Isomer Separation
The following tables provide starting parameters for the GC-MS analysis of various chloromethylated isomers. These should be considered as a starting point for method development.
Table 1: GC Column Recommendations for Chloromethylated Isomers
| Isomer Type | Recommended Stationary Phase | Example Column(s) | Rationale |
| Positional (e.g., Chlorotoluenes) | 5% Phenyl-Methylpolysiloxane | DB-5ms, HP-5ms | Good general-purpose columns with slight polarity for separating isomers with different dipole moments.[2][3] |
| Positional (e.g., Dichlorobenzenes) | 5% Phenyl-Methylpolysiloxane | DB-5ms, TG-5-SilMS | Provides good selectivity for these isomers.[4][5] |
| Enantiomers (Chiral) | Cyclodextrin-based | Rt-bDEXse, CHIRALDEX | Specifically designed to interact differently with enantiomers, enabling their separation.[1] |
Table 2: Example GC Oven Temperature Programs
| Analyte | Initial Temp. (°C) & Hold Time (min) | Ramp Rate (°C/min) | Final Temp. (°C) & Hold Time (min) |
| Chlorotoluene Isomers | 50°C for 2 min | 10 | 250°C for 5 min |
| Dichlorobenzene Isomers | 20°C (no hold) | 10 | 200°C (no hold) |
| Chiral Chloromethylated Dioxolane | 70°C for 1 min | 2.0 | 150°C (no hold) |
Table 3: Mass Spectrometry Parameters for Quantification
| Analyte | Ionization Mode | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Chlorotoluene Isomers | EI | 126 | 91 |
| Dichlorobenzene Isomers | EI | 146 | 111, 75 |
| Bis(chloromethyl)ether | EI | Not specified | Not specified |
Experimental Protocols
Protocol 1: GC-MS Analysis of Chlorotoluene Isomers
This protocol provides a general procedure for the separation and identification of 2-, 3-, and 4-chlorotoluene.
1. Sample Preparation:
-
Prepare a 100 ppm stock solution of a chlorotoluene isomer mixture in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Further dilute as necessary to fall within the linear range of the instrument.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[2]
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40-200.[2]
-
Transfer Line Temperature: 250°C.[2]
3. Data Analysis:
-
Identify the peaks for each isomer based on their retention times.
-
Confirm the identity of each isomer by comparing its mass spectrum to a library spectrum. The molecular ion should be at m/z 126 and a characteristic fragment at m/z 91 (loss of chlorine).
Protocol 2: Chiral Separation of 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane Enantiomers
This protocol is adapted for the chiral separation of a specific chloromethylated compound.
1. Sample Preparation:
-
Dissolve the sample in methanol (B129727) to a concentration of approximately 1 mg/mL.
2. GC-FID/MS Conditions:
-
GC System: Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer.
-
Column: Rt-bDEXse (30 m x 0.25 mm, 0.25 µm).[1]
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Hydrogen or Helium. For hydrogen, a linear velocity of 70 cm/s was found to be optimal.[1]
-
Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp at 2.0°C/min to 150°C.[1]
-
Detector: FID or MS in scan mode.
3. Data Analysis:
-
The two enantiomers should be baseline resolved.
-
Calculate the resolution between the two peaks. A resolution greater than 1.5 is considered baseline separation.[1]
References
- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatographic-mass spectrometric analysis of dichlorobenzene isomers in human blood with headspace solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Alternative Methylating Agents in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The methylation of organic compounds is a fundamental transformation in synthetic chemistry, crucial for the development of pharmaceuticals, agrochemicals, and fine chemicals. While chloromethane (B1201357) has historically been a common methylating agent, its toxicity and gaseous nature present significant handling and safety challenges. This guide provides an objective comparison of prominent alternative methylating agents, focusing on their performance, safety, and experimental applicability.
Executive Summary
This guide evaluates four key alternatives to chloromethane: dimethyl sulfate (B86663) (DMS), methyl triflate (MeOTf), trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Meerwein's salt), and trimethylsulfoxonium (B8643921) iodide. The selection of an appropriate methylating agent depends on a balance of reactivity, selectivity, substrate compatibility, and safety considerations. While highly reactive agents like methyl triflate and trimethyloxonium tetrafluoroborate can methylate even weakly nucleophilic substrates, they require stringent handling procedures due to their high toxicity. Dimethyl sulfate offers a cost-effective and highly reactive option, widely used in industrial settings. Trimethylsulfoxonium iodide is emerging as a greener and safer alternative, particularly for specific applications like carbohydrate methylation.
Comparative Performance Data
The following tables summarize the key performance indicators for the selected methylating agents. Direct comparison of yields and reaction conditions can be challenging due to variations in experimental setups across different studies. The data presented here is a compilation from various sources, intended to provide a relative measure of performance for the methylation of common functional groups.
O-Methylation of Phenols (e.g., 4-Nitrophenol)
| Methylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Sulfate | NaOH | Water | 40 | 3 | ~90% | [1][2] |
| Methyl Triflate | Proton Sponge® | Dichloromethane (B109758) | 0 | 1-2 | High (not specified) | [3] |
| Trimethyloxonium Tetrafluoroborate | Diisopropylethylamine | Dichloromethane | RT | 16-24 | >95% | [4][5] |
| Trimethylsulfoxonium Iodide | K₂CO₃ | ACN/DMF | 80 | 6 | High (for carbohydrates) | [6] |
N-Methylation of Amines (e.g., Aniline)
| Methylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Sulfate | NaHCO₃ | - | 90 | 1.5 | High (for amides) | [7][8] |
| Methyl Triflate | Proton Sponge® | Dichloromethane | 0 | 1-2 | High (for complex amines) | [3] |
| Trimethyloxonium Tetrafluoroborate | - | - | - | - | High (general) | [9] |
| Trimethylsulfoxonium Iodide | KOH | Toluene | 120 | - | 56% (for amides) | [10] |
O-Methylation of Carboxylic Acids (e.g., Benzoic Acid)
| Methylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Sulfate | NaOH | Water | Reflux | 2 | 89-92% | [11] |
| Methyl Triflate | - | - | - | - | Effective for poor nucleophiles | [12] |
| Trimethyloxonium Tetrafluoroborate | Diisopropylethylamine | Dichloromethane | RT | 16-24 | 85-95% | [5] |
| Trimethylsulfoxonium Iodide | - | - | - | - | Not typically used for carboxylic acids | [8][13] |
Safety Profile Comparison
The toxicity of methylating agents is a critical factor in their selection and handling. The following table provides a comparative overview of the acute toxicity of chloromethane and its alternatives.
| Methylating Agent | Formula | Form | Oral LD₅₀ (rat, mg/kg) | Inhalation LC₅₀ (rat) | Key Hazards |
| Chloromethane | CH₃Cl | Gas | 150-180 | 5.3 mg/L (4h) | Flammable gas, neurotoxic, suspected mutagen[14][15][16] |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Liquid | 85.1 - 440 | 45 mg/m³ (4h) | Highly toxic, corrosive, probable human carcinogen[17][18][19][20] |
| Methyl Triflate | CF₃SO₃CH₃ | Liquid | Not available | 5 ppm (1h, similar to methyl fluorosulfonate) | Highly toxic, corrosive, flammable liquid[12][21][22][23][24] |
| Trimethyloxonium Tetrafluoroborate | [(CH₃)₃O]⁺[BF₄]⁻ | Solid | Not available | Not available | Corrosive, reacts violently with water[9][25][26][27][28] |
| Trimethylsulfoxonium Iodide | [(CH₃)₃SO]⁺I⁻ | Solid | 900 (intraperitoneal, mouse) | Not available | Irritant[6][29][30][31] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and safe laboratory work. Below are representative procedures for methylation using some of the discussed agents.
General Procedure for O-Methylation of a Phenol with Dimethyl Sulfate
Objective: To synthesize 4-methoxybenzoic acid from 4-hydroxybenzoic acid.
Materials:
-
p-Hydroxybenzoic acid
-
Dimethyl sulfate
-
Sodium hydroxide (B78521)
-
Water
Procedure:
-
Dissolve p-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.
-
To the resulting solution, add dimethyl sulfate dropwise while maintaining the reaction temperature at approximately 40°C.
-
Control the pH of the reaction mixture, keeping it alkaline (pH 10.8-11) by the addition of a sodium hydroxide solution.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.
-
The product, 4-methoxybenzoic acid, can then be isolated by filtration, washed with water, and dried.[1][2]
General Procedure for N-Methylation of a Complex Amine with Methyl Triflate
Objective: To perform N-methylation on a sensitive amine substrate, such as a precursor in a natural product synthesis.
Materials:
-
Amine substrate
-
Methyl trifluoromethanesulfonate (B1224126) (Methyl Triflate)
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the amine substrate and Proton Sponge® (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add methyl triflate (1.5 equivalents) dropwise via syringe over 5-10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
General Procedure for O-Methylation of a Carboxylic Acid with Trimethyloxonium Tetrafluoroborate
Objective: To synthesize methyl 4-acetoxybenzoate from 4-acetoxybenzoic acid.
Materials:
-
4-Acetoxybenzoic acid
-
Trimethyloxonium tetrafluoroborate
-
Diisopropylethylamine
-
Dichloromethane
-
1 N Hydrochloric acid
-
1 N Potassium hydrogen carbonate
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, suspend 4-acetoxybenzoic acid (1.0 equivalent) and trimethyloxonium tetrafluoroborate (1.1 equivalents) in dichloromethane.
-
Add diisopropylethylamine (1.1 equivalents) to the suspension with stirring.
-
Stopper the flask and continue stirring at room temperature for 16-24 hours.
-
Extract the reaction mixture with 1 N hydrochloric acid, followed by 1 N potassium hydrogen carbonate, and then saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
The final product can be purified by distillation.[5]
Visualizing Reaction Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a methylation reaction and a simplified representation of the methylation process.
References
- 1. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 13. Sulfoxonium ylide synthesis by elimination [organic-chemistry.org]
- 14. Chloromethane - Wikipedia [en.wikipedia.org]
- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 16. Chloromethane CAS#: 74-87-3 [m.chemicalbook.com]
- 17. Dimethyl sulfate (HSG 29, 1989) [inchem.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. epa.gov [epa.gov]
- 21. lifechempharma.com [lifechempharma.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. Methyl triflate | C2H3F3O3S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- 25. assets.thermofisher.com [assets.thermofisher.com]
- 26. chemicalbook.com [chemicalbook.com]
- 27. strem.com [strem.com]
- 28. Trimethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]
- 29. Sulfoxonium, trimethyl-, iodide (1:1) | C3H9IOS | CID 74498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. sdfine.com [sdfine.com]
- 31. Trimethylsulfoxonium iodide | CAS#:1774-47-6 | Chemsrc [chemsrc.com]
comparative study of chloromethane and iodomethane in methylation
Comparative Guide to Methylation: Chloromethane (B1201357) vs. Iodomethane (B122720)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chloromethane (CH₃Cl) and iodomethane (CH₃I) as methylating agents in organic synthesis. The selection of a methylating agent is critical, impacting reaction efficiency, substrate compatibility, and safety. This document outlines the performance differences based on experimental data, provides detailed protocols, and visualizes key chemical processes to inform your selection.
Performance and Reactivity: A Head-to-Head Comparison
The primary difference in reactivity between iodomethane and chloromethane stems from the disparity in the carbon-halogen bond strength and the stability of the resulting halide anion (the leaving group). Methylation with these agents typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is highly dependent on the leaving group's ability to depart.
Iodide (I⁻) is a significantly better leaving group than chloride (Cl⁻) because it is a much weaker base.[1][2] This is a consequence of the weaker carbon-iodine bond compared to the carbon-chlorine bond.[3][4] The C-I bond is longer and requires less energy to break, leading to a faster reaction rate.[5] Experimental data consistently shows that iodomethane reacts fastest among the halomethanes in SN2 reactions.[1][2]
Key Factors:
-
Bond Energy: The C-I bond has a lower bond dissociation energy than the C-Cl bond, meaning it is broken more easily during the SN2 transition state.[4]
-
Leaving Group Stability: Iodide is a larger, more polarizable, and less basic anion than chloride, making it more stable upon departure.[6]
-
Reaction Rate: Consequently, the rate of methylation is substantially higher with iodomethane. The relative reaction rate for an SN2 reaction is CH₃I > CH₃Br > CH₃Cl > CH₃F.[1][7]
Data Presentation: Physicochemical & Reactivity Properties
The quantitative differences in the physical and chemical properties of these two reagents are summarized below.
Table 1: Physicochemical Properties
| Property | Chloromethane (CH₃Cl) | Iodomethane (CH₃I) |
|---|---|---|
| Molar Mass | 50.49 g/mol | 141.94 g/mol [8] |
| Boiling Point | -24.2 °C | 42.4 °C[8] |
| Density | 0.92 g/cm³ (liquid) | 2.28 g/cm³[8][9] |
| State at STP | Gas | Liquid[8] |
Table 2: Reactivity and Bond Characteristics
| Parameter | Chloromethane (C-Cl) | Iodomethane (C-I) |
|---|---|---|
| Bond Energy | ~346 kJ/mol[4] | ~228 kJ/mol[4] |
| Bond Length | ~1.77 Å | ~2.14 Å[5] |
| Relative SN2 Rate | 1 | ~30-100 (Varies with nucleophile/solvent) |
Mechanism Visualization
To better illustrate the fundamental difference in reactivity, the SN2 mechanism for both agents is diagrammed below. The key step is the nucleophilic attack on the carbon atom, which forces the departure of the halide leaving group. The lower energy barrier for breaking the C-I bond makes the reaction with iodomethane kinetically more favorable.
Caption: SN2 mechanism for chloromethane vs. iodomethane.
Experimental Protocols
The choice of reagent dictates the required experimental conditions. Iodomethane's high reactivity allows for milder conditions (e.g., lower temperatures, weaker bases), whereas chloromethane often requires more forcing conditions, such as elevated temperature and pressure, due to its gaseous state and lower reactivity.[8]
Protocol 1: O-Methylation of a Phenol using Iodomethane
This protocol is representative for the methylation of acidic hydroxyl groups, such as those in phenols. The procedure is adapted from established methods for the methylation of dihydroxynaphthalenes.[9]
Materials:
-
Phenolic substrate (e.g., 1,5-dihydroxynaphthalene)
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972), anhydrous
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Flame-dry or oven-dry all glassware before use. Assemble a round-bottom flask with a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add the phenolic substrate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone to create a stirrable slurry.
-
Addition: While stirring vigorously, add iodomethane (2.2 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Filter off the solid potassium carbonate and inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure O-methylated product.
Protocol 2: N-Methylation of a Secondary Amine using Chloromethane
This protocol outlines a general procedure for the N-methylation of a secondary amine. Due to chloromethane's gaseous nature, this reaction is best performed in a sealed pressure vessel.
Materials:
-
Secondary amine substrate (e.g., dibenzylamine)
-
Chloromethane (CH₃Cl)
-
Sodium bicarbonate (NaHCO₃) or a non-nucleophilic base like DIEA
-
Polar aprotic solvent (e.g., DMF or NMP)
-
Pressure-rated reaction vessel
-
Lecture bottle of chloromethane with a regulator
Procedure:
-
Setup: In a pressure-rated reaction vessel, dissolve the secondary amine substrate (1.0 eq) and base (1.5 eq) in the chosen solvent.
-
Reagent Addition: Cool the vessel in a dry ice/acetone bath. Carefully condense a known mass of chloromethane (1.5-2.0 eq) into the vessel.
-
Reaction: Seal the vessel securely. Allow it to warm to room temperature, then heat to 80-100 °C behind a blast shield. The internal pressure will increase significantly.
-
Monitoring: Stir the reaction at temperature for 12-24 hours. Reaction progress can be monitored by taking aliquots (after cooling and careful venting) for LC-MS or GC-MS analysis.
-
Workup: After completion, cool the vessel thoroughly to below -20 °C before carefully venting any excess chloromethane into a fume hood or appropriate scrubber.
-
Isolation: Transfer the reaction mixture to a separatory funnel and dilute with water and a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
General Experimental Workflow
The following diagram outlines the logical flow common to most methylation reactions in a research setting, from initial setup to final product isolation.
Caption: General laboratory workflow for a methylation reaction.
Safety and Handling
Both chloromethane and iodomethane are toxic and must be handled with extreme care in a well-ventilated fume hood.[8] Iodomethane is classified as a suspected human carcinogen and is highly toxic upon inhalation and skin contact.[10][11] Chloromethane is a neurotoxin.[12]
Table 3: Comparative Safety & Toxicity Data
| Parameter | Chloromethane | Iodomethane |
|---|---|---|
| Primary Hazard | Neurotoxin, Gas under pressure | Toxic, Volatile, Suspected Carcinogen[10][11] |
| Exposure Routes | Inhalation | Inhalation, Dermal Absorption[11] |
| ACGIH TLV-TWA | 50 ppm | 0.5 ppm (Skin) |
| Carcinogenicity | Not classifiable | IARC Group 3 (Not classifiable); ACGIH A2 (Suspected Human Carcinogen)[10] |
| Handling Notes | Requires handling as a gas or condensed liquid at low temp. | Very dense liquid, volatile.[9] Use in fume hood, avoid skin contact. |
Conclusion and Recommendations
The choice between chloromethane and iodomethane is a trade-off between reactivity, cost, and ease of handling.
-
Iodomethane is the superior choice for laboratory-scale synthesis. Its high reactivity allows for milder reaction conditions, faster reaction times, and often higher yields.[8][13] It is particularly effective for methylating less reactive nucleophiles and for achieving C-alkylation on ambidentate nucleophiles.[8] Its primary drawbacks are higher cost and significant toxicity.[8][14]
-
Chloromethane is favored for large-scale industrial processes where its lower cost is a decisive factor.[14] Its lower reactivity and gaseous state necessitate specialized equipment (pressure reactors) and more forcing conditions, making it less convenient for routine laboratory use.
For drug development and research professionals, iodomethane's reliability and effectiveness generally make it the preferred reagent unless specific industrial scale-up considerations are paramount.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Iodomethane - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 11. epa.gov [epa.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to the Validation of Chloromethane Purity for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the validation of chloromethane (B1201357) purity, a critical parameter in pharmaceutical synthesis. Given its classification as a potential genotoxic impurity (GTI), ensuring the purity of chloromethane is paramount to the safety and efficacy of the final drug product. This document outlines the prevailing analytical techniques, presents supporting experimental data for comparison, and provides detailed experimental protocols.
The Critical Role of Chloromethane Purity in Pharmaceutical Manufacturing
Chloromethane (methyl chloride) serves as a vital reagent in pharmaceutical synthesis, primarily as a methylating agent. It is used in the synthesis of various active pharmaceutical ingredients (APIs), such as verapamil, an L-type calcium channel blocker, and in the methylation of intermediates in the production of opioids like codeine methyl ether.
However, the presence of impurities in chloromethane can have a significant impact on the quality, safety, and yield of the API. Of particular concern is the potential for genotoxic impurities, which can damage DNA and have carcinogenic potential. International Council for Harmonisation (ICH) guidelines, specifically ICH M7, recommend a Threshold of Toxicological Concern (TTC) for such impurities, often set at 1.5 µ g/day intake, which translates to low parts-per-million (ppm) limits in the API. Common impurities in technical-grade chloromethane include water and hydrogen chloride, but it is the control of potential genotoxic impurities that necessitates highly sensitive analytical methods.
Comparison of Analytical Methods for Chloromethane Purity
The industry standard for the analysis of volatile organic compounds (VOCs) and potential genotoxic impurities like chloromethane is Headspace Gas Chromatography (HS-GC). This technique is favored for its ability to analyze volatile analytes in a complex sample matrix without extensive sample preparation. The choice of detector is a critical factor that influences the sensitivity, selectivity, and applicability of the method. The three most common detectors used for this purpose are the Flame Ionization Detector (FID), the Mass Spectrometer (MS), and the Electron Capture Detector (ECD).
Below is a comparative summary of these analytical methods based on their performance characteristics for chloromethane analysis.
| Feature | HS-GC-FID | HS-GC-MS | HS-GC-ECD | Alternative Method: SIFT-MS |
| Principle | Separation by GC, detection by ionization in a hydrogen flame. | Separation by GC, detection by mass-to-charge ratio. | Separation by GC, detection via electron capture by electronegative compounds. | Direct mass spectrometric analysis of volatile compounds without chromatography. |
| Selectivity | Good for organic compounds. | High; provides structural information for definitive identification. | High for halogenated compounds. | High; real-time analysis of trace gases. |
| Sensitivity | Good (ppm levels). | Excellent (ppb to ppt (B1677978) levels). | Excellent for halogenated compounds (ppb to ppt levels). | Excellent (ppt levels). |
| Quantitative Accuracy | Excellent linearity and reproducibility. | Good linearity and reproducibility. | Good linearity, can be affected by matrix effects. | Good, with rapid quantification. |
| Typical LOD for Chloromethane | ~0.8 ppm[1] | Can be as low as 4.9 ppt for some volatile organic compounds[2] | ~0.0101 µg/ml (approximately 10 ppb)[3] | N/A |
| Typical LOQ for Chloromethane | ~1.6 ppm[1] | N/A | N/A | N/A |
| Advantages | Robust, reliable, and cost-effective for routine QC.[4] | High confidence in identification of unknown impurities.[5] | Extremely sensitive to halogenated compounds.[6] | Very high throughput, real-time monitoring.[7][8] |
| Disadvantages | Does not provide structural information. | Higher initial instrument cost and complexity. | Limited to electrophilic compounds. | Not a chromatographic technique; may have issues with isomers. |
| Primary Application | Quantitative analysis of known volatile impurities. | Identification and quantification of trace-level unknown and known impurities. | Trace analysis of halogenated pesticides and alkyl halides. | High-throughput screening and process monitoring. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions and instrumentation.
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This method is suitable for the routine quantification of chloromethane in pharmaceutical samples.
-
Instrumentation: Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector.
-
Column: DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 75 m x 0.53 mm, 3.0 µm film thickness, or equivalent.[1]
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 240°C.[1]
-
Detector Temperature: 260°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 10 minutes.
-
Ramp to 220°C at 50°C/min.
-
Hold at 220°C for 25 minutes.
-
-
Headspace Parameters:
-
Sample Preparation: Accurately weigh the sample into a headspace vial. Add a suitable solvent (e.g., a mixture of dimethylacetamide and water) to dissolve the sample. Seal the vial immediately.
-
Standard Preparation: Prepare a stock solution of chloromethane in a suitable solvent. Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., from LOQ to 150% of the specification limit).
Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)
This method is ideal for the identification and sensitive quantification of chloromethane and other potential genotoxic impurities.
-
Instrumentation: Gas chromatograph with a headspace autosampler coupled to a Mass Spectrometer.
-
Column: VF-624ms or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium.
-
Injector Temperature: 220°C.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 240°C at 20°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Headspace Parameters:
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of known analytes (m/z for chloromethane: 50, 52) and full scan for identification of unknowns.
-
-
Sample and Standard Preparation: As described for HS-GC-FID.
Headspace Gas Chromatography with Electron Capture Detection (HS-GC-ECD)
This method is highly sensitive for the detection of chloromethane and other halogenated compounds.
-
Instrumentation: Gas chromatograph with a headspace autosampler and an Electron Capture Detector.
-
Column: DB-5 or equivalent, 30 m x 0.32 mm, 0.25 µm film thickness.[3]
-
Carrier Gas: Nitrogen.
-
Injector Temperature: 200°C.[3]
-
Detector Temperature: 250°C.[3]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 10 minutes.
-
Ramp to 220°C at 50°C/min.
-
Hold at 220°C for 25 minutes.[3]
-
-
Headspace Parameters:
-
Sample and Standard Preparation: As described for HS-GC-FID.
Visualizing the Workflow and Method Comparison
To better illustrate the logical flow of validating chloromethane purity and the relationship between the different analytical methods, the following diagrams are provided.
Caption: Workflow for the validation of chloromethane purity.
Caption: Comparison of analytical methods for chloromethane analysis.
References
- 1. Development and Validation of Headspace-Gas Chromatography (HS-GC) Method for the Determination of Potential Genotoxic Impurities in Meloxicam | Semantic Scholar [semanticscholar.org]
- 2. Analysis of class 1 residual solvents in pharmaceuticals using headspace-programmed temperature vaporization-fast gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105911207A - Method for determining chloromethane and chloroethane in chitosamine hydrochloride - Google Patents [patents.google.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. shimadzu.com [shimadzu.com]
- 6. gcms.cz [gcms.cz]
- 7. Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. xisdxjxsu.asia [xisdxjxsu.asia]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Analysis of Chloromethane and Bromomethane Reactivity in Substitution Reactions
Published: December 20, 2025
This guide provides a detailed comparison of the reactivity of chloromethane (B1201357) (CH₃Cl) and bromomethane (B36050) (CH₃Br) in nucleophilic substitution reactions. For researchers, scientists, and professionals in drug development, understanding the nuanced differences in reactivity between these common alkylating agents is crucial for reaction design, optimization, and predicting outcomes. This document synthesizes theoretical principles with experimental data to provide a clear and objective comparison.
Theoretical Framework: Factors Governing Reactivity
Nucleophilic substitution reactions, particularly the bimolecular (Sₙ2) mechanism relevant to methyl halides, are primarily governed by two key factors: the strength of the carbon-halogen bond and the stability of the leaving group.[1]
-
Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate.[2] In general, weaker bases make better leaving groups because they are less likely to donate their electron pair and re-form the original bond.[2][3] When comparing the halide ions, basicity decreases down the group. Therefore, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻), making it a more stable and thus better leaving group.[2] The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[2][4]
-
Carbon-Halogen Bond Strength: The rate of a substitution reaction is also dependent on the energy required to break the carbon-halogen (C-X) bond. A weaker bond requires less energy to break, leading to a lower activation energy and a faster reaction rate.[1][4] As one moves down the halogen group, the atomic radius increases, resulting in longer and weaker C-X bonds.[1] Consequently, the C-Br bond in bromomethane is weaker than the C-Cl bond in chloromethane.
While the C-Cl bond is more polar than the C-Br bond due to the higher electronegativity of chlorine, this factor is not the primary determinant of reactivity in this context.[1] Experimental evidence consistently shows that the C-X bond strength is the dominant factor influencing the reactivity trend of haloalkanes.[1]
Quantitative Data Comparison
The difference in reactivity between chloromethane and bromomethane is not merely qualitative. It can be quantified through bond dissociation energies and relative reaction rates.
Table 1: Comparison of Bond Dissociation Energies
This table presents the energy required to homolytically cleave the carbon-halogen bond in the gas phase. A lower value indicates a weaker bond.
| Compound | Bond | Bond Dissociation Energy (kJ/mol) |
| Chloromethane (CH₃Cl) | C-Cl | 351 |
| Bromomethane (CH₃Br) | C-Br | 293 |
Data sourced from NCERT textbook data.[5]
The data clearly shows that the C-Br bond is significantly weaker than the C-Cl bond, requiring approximately 58 kJ/mol less energy to break. This lower bond enthalpy directly contributes to the lower activation energy for substitution reactions involving bromomethane.[6]
Logical Relationship of Reactivity Factors
The following diagram illustrates the relationship between the fundamental properties of the halogens and the resulting reactivity of the corresponding methyl halide in an Sₙ2 reaction.
Caption: Factors influencing the relative reactivity of chloromethane and bromomethane.
Experimental Protocol: Competitive Sₙ2 Reaction
To empirically determine the relative reactivity, a competition experiment can be performed where two different alkyl halides are made to compete for a limited amount of a common nucleophile.[7]
Objective:
To determine the relative reactivity of chloromethane and bromomethane by reacting an equimolar mixture of both with a substoichiometric amount of sodium iodide in acetone (B3395972).
Materials:
-
Chloromethane (as a solution in a suitable solvent or gas)
-
Bromomethane
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Reaction vessel (e.g., sealed tube or pressure-rated flask)
-
Gas Chromatograph (GC) for analysis
Workflow Diagram:
Caption: Experimental workflow for a competitive Sₙ2 reaction.
Procedure:
-
Preparation: Prepare a solution containing equimolar amounts of chloromethane and bromomethane in anhydrous acetone.
-
Initiation: Add a solution of sodium iodide in acetone to the alkyl halide mixture. The amount of sodium iodide should be less than the total moles of alkyl halides (e.g., 0.5 equivalents relative to the total).
-
Reaction: Seal the reaction vessel and maintain it at a constant temperature (e.g., 40-50°C) for a set period.[8] The reaction proceeds as the iodide nucleophile displaces either chloride or bromide. The resulting sodium chloride and sodium bromide are insoluble in acetone and will precipitate out, driving the reaction forward.[8]
-
Analysis: After the reaction period, quench the reaction by cooling. Analyze the supernatant by gas chromatography (GC) to determine the relative amounts of unreacted chloromethane and bromomethane remaining.[7]
-
Interpretation: The alkyl halide that is consumed to a greater extent is the more reactive one. The ratio of the unreacted starting materials can be used to calculate the relative rate constant. Since bromomethane is more reactive, a significantly smaller amount of it will remain compared to chloromethane.
Conclusion
Based on fundamental chemical principles and supported by quantitative bond energy data, bromomethane is unequivocally more reactive than chloromethane in nucleophilic substitution reactions.
This heightened reactivity is attributed to two synergistic factors:
-
Superior Leaving Group: The bromide ion is a weaker base and therefore a better leaving group than the chloride ion.[2][9]
-
Weaker Carbon-Halogen Bond: The C-Br bond in bromomethane has a lower bond dissociation energy than the C-Cl bond in chloromethane, making it easier to break during the reaction.[5][6]
For professionals in chemical synthesis, this means that reactions with bromomethane will typically proceed faster, require milder conditions, and may result in higher yields compared to analogous reactions with chloromethane. Conversely, chloromethane offers greater stability and may be preferred when a less reactive alkylating agent is required.
References
- 1. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Khan Academy [khanacademy.org]
- 4. quora.com [quora.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. brainly.com [brainly.com]
comparative analysis of stereoselective outcomes with different chiral auxiliaries
A Comparative Guide to Stereoselective Outcomes with Prominent Chiral Auxiliaries
In the landscape of asymmetric synthesis, the ability to precisely control stereochemistry is fundamental for the creation of enantiomerically pure compounds, a critical requirement in drug development and materials science. Chiral auxiliaries are a powerful and established tool in this endeavor. These molecules are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation, after which they can be cleaved and often recycled. This guide provides an objective comparison of several widely used chiral auxiliaries, focusing on their performance in key asymmetric reactions and is intended to aid researchers, scientists, and drug development professionals in selecting the most suitable auxiliary for their synthetic challenges.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily judged by its ability to induce high levels of stereoselectivity, provide high chemical yields, and be readily attached and cleaved under conditions that do not compromise the integrity of the product. This section compares the performance of Evans' Oxazolidinones, Oppolzer's Camphorsultam, Myers' Pseudoephedrine, and Enders' SAMP/RAMP Hydrazones in cornerstone asymmetric transformations: aldol (B89426) reactions, alkylations, and Diels-Alder reactions.
Disclaimer: The data presented below is compiled from various literature sources. Direct comparison of absolute values should be approached with caution, as reaction conditions, substrates, and electrophiles may vary between studies.[1]
Table 1: Asymmetric Aldol Reactions
The asymmetric aldol reaction is a vital carbon-carbon bond-forming reaction that establishes two contiguous stereocenters. Evans' oxazolidinones are particularly renowned for their high and predictable syn-diastereoselectivity.[2][3][4]
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) | N-Propionyl | Isobutyraldehyde | >99:1 | 80-95 | [1] |
| (4R)-4-(1-Methylethyl)-2-oxazolidinone (Evans) | N-Propionyl | Benzaldehyde | 95:5 | 80 | [5] |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | N-Propionyl | Benzaldehyde | 2:98 (anti:syn) | 90 | [5] |
Table 2: Asymmetric Alkylation Reactions
Asymmetric alkylation is a fundamental method for introducing chirality via the formation of a new carbon-carbon bond adjacent to a carbonyl group. Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' hydrazones all provide excellent stereocontrol.[3][6]
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | N-Propionyl | Benzyl (B1604629) Bromide | NaHMDS | 99:1 | 90-95 | [6] |
| (S,S)-(+)-Pseudoephedrine (Myers) | N-Propionyl Amide | Ethyl Iodide | LDA | >98:2 | 83 | [7] |
| SAMP Hydrazone (Enders) | Diethyl Ketone Hydrazone | Ethyl Iodide | LDA | ≥97:3 | 67 | [8] |
Table 3: Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. Oppolzer's camphorsultam and 8-phenylmenthol are highly effective auxiliaries for controlling the facial selectivity of this transformation.[9][10]
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (2R)-Bornane-10,2-sultam (Oppolzer's Sultam) | N-Acryloyl | Cyclopentadiene (B3395910) | TiCl₄ | >98% | 91 | [5] |
| (-)-8-Phenylmenthol | Acrylate Ester | 5-Benzyloxymethylcyclopentadiene | None (Thermal) | 90% | 71 | [3] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of an acyl substrate, the diastereoselective reaction, and the cleavage of the auxiliary for three common systems.
Evans' Oxazolidinone: Asymmetric Aldol Reaction[1][5]
-
Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, n-butyllithium (1.05 equiv.) is added dropwise. After stirring for 15 minutes, propionyl chloride (1.1 equiv.) is added, and the reaction is allowed to warm to 0 °C and stirred for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl.
-
Diastereoselective Aldol Reaction: The resulting N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv.) is added, followed by triethylamine (B128534) (1.2 equiv.). The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (1.5 equiv.) is added dropwise, and the reaction is stirred for 2 hours at -78 °C before warming to 0 °C over 1 hour.
-
Cleavage of the Auxiliary: The reaction is quenched with a pH 7 phosphate (B84403) buffer. The crude aldol adduct is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (B78521) (LiOH, 4.0 equiv.) is added, followed by 30% aqueous hydrogen peroxide (H₂O₂, 10.0 equiv.). The mixture is stirred at room temperature until the reaction is complete. The chiral auxiliary is recovered by extraction, and the desired β-hydroxy carboxylic acid is isolated from the aqueous phase after acidification.[1]
Myers' Pseudoephedrine Amide: Asymmetric Alkylation[1][7]
-
Amide Formation: (1S,2S)-(+)-Pseudoephedrine (1.0 equiv.) is suspended in anhydrous THF at 0 °C. n-Butyllithium (1.05 equiv.) is added, and the mixture is stirred for 15 minutes. Propionyl chloride (1.1 equiv.) is then added, and the reaction is stirred at 0 °C for 30 minutes before being quenched with water.
-
Diastereoselective Alkylation: The purified pseudoephedrine amide (1.0 equiv.) and lithium chloride (6.0 equiv.) are dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA, 2.0 equiv.) is added, and the mixture is stirred for 1 hour. The electrophile (e.g., benzyl bromide, 1.2 equiv.) is added, and the reaction is slowly warmed to 0 °C over several hours.
-
Cleavage of the Auxiliary: The alkylated amide product is dissolved in THF and added to a refluxing solution of sodium hydroxide (4.0 equiv.) in a 3:1 mixture of water and THF. After refluxing for 12 hours, the mixture is cooled, and the chiral auxiliary is recovered by extraction. The aqueous layer is acidified to yield the chiral carboxylic acid.
Oppolzer's Camphorsultam: Asymmetric Diels-Alder Reaction[10]
-
Acylation of the Auxiliary: (1S)-(-)-2,10-Camphorsultam (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 equiv.) is added, and the mixture is stirred for 10 minutes. Acryloyl chloride (1.1 equiv.) is then added, and the reaction is warmed to 0 °C and stirred for 30 minutes. The reaction is quenched with saturated aqueous NH₄Cl.
-
Diastereoselective Diels-Alder Reaction: The N-acryloyl camphorsultam (1.0 equiv.) is dissolved in anhydrous CH₂Cl₂ at -78 °C. A Lewis acid (e.g., TiCl₄, 1.1 equiv.) is added, and the mixture is stirred for 30 minutes. Freshly distilled cyclopentadiene (3.0 equiv.) is then added, and the reaction is stirred at -78 °C for 3 hours.
-
Cleavage of the Auxiliary: The reaction is quenched with water. The crude cycloadduct is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. Lithium hydroxide (2.0 equiv.) and 30% hydrogen peroxide (4.0 equiv.) are added sequentially. After 2 hours, the excess peroxide is quenched with aqueous sodium sulfite. The chiral auxiliary is recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification.[1]
Visualizing Asymmetric Synthesis Workflows and Logic
To better illustrate the processes and decision-making involved in using chiral auxiliaries, the following diagrams have been generated using Graphviz.
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.[1]
Caption: Logical flow for selecting a suitable chiral auxiliary based on reaction type.
Caption: Simplified Zimmerman-Traxler model for the Evans syn-aldol reaction.[4]
Discussion and Selection Criteria
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis and depends on several factors beyond diastereoselectivity.
-
Evans' Oxazolidinones: These are among the most reliable and predictable auxiliaries, especially for aldol reactions where they afford excellent syn-selectivity.[4] They are also highly effective in alkylation and Diels-Alder reactions.[3] A key advantage is the wealth of literature available to guide their use.
-
Oppolzer's Camphorsultam: Derived from naturally abundant camphor, this auxiliary is known for its robustness and the high crystallinity it often imparts to intermediates, which can greatly facilitate purification by recrystallization.[9] It is a workhorse for asymmetric Diels-Alder reactions.[5]
-
Myers' Pseudoephedrine Amides: Both enantiomers of pseudoephedrine are inexpensive and readily available. This auxiliary is particularly powerful for the asymmetric alkylation of a wide range of substrates.[11][12] The cleavage conditions are straightforward, yielding versatile chiral carboxylic acids, alcohols, or aldehydes.[7]
-
Enders' SAMP/RAMP Hydrazones: These auxiliaries, derived from proline, are the method of choice for the asymmetric α-alkylation of ketones and aldehydes.[13][14] A significant advantage is that by choosing between SAMP and RAMP, or by reversing the order of electrophile and nucleophile addition, one can access all possible stereoisomers of the product.[8]
Ultimately, the optimal auxiliary depends on the specific reaction, the desired stereochemical outcome, the nature of the substrates, and practical considerations such as cost, availability, and the ease of removal and recycling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. syntheticorganic.blogspot.com [syntheticorganic.blogspot.com]
- 12. synarchive.com [synarchive.com]
- 13. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 14. Asymmetric total synthesis of (-)-pironetin employing the SAMP/RAMP hydrazone methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Aromatic Substitution on Benzylic Reactivity: A Comparative Analysis of Benzyl Chloride and its Derivatives
For researchers, scientists, and drug development professionals, understanding the subtle interplay of electronic effects on reaction kinetics is paramount. This guide provides an objective comparison of the reactivity of benzyl (B1604629) chloride versus its substituted analogues, supported by quantitative experimental data. A detailed examination of the solvolysis rates reveals a dramatic range of reactivity, directly attributable to the nature and position of substituents on the aromatic ring.
The reactivity of benzylic halides is a cornerstone of synthetic organic chemistry, pivotal in the construction of a vast array of molecular architectures. The rate at which these compounds undergo nucleophilic substitution is profoundly influenced by the electronic properties of substituents on the benzene (B151609) ring. This guide delves into the reactivity trends of substituted benzyl chlorides, offering a quantitative comparison and detailed experimental methodologies to inform synthetic strategy and mechanistic understanding.
Comparative Reactivity: A Quantitative Look at Solvolysis Rates
The solvolysis of benzyl chlorides, a reaction where the solvent acts as the nucleophile, serves as an excellent model system to probe the electronic effects of aromatic substituents. The reaction proceeds through a mechanism that can range from a fully concerted SN2 pathway to a stepwise SN1 pathway involving a carbocation intermediate. The stability of this potential benzylic carbocation is highly sensitive to the electronic nature of the ring substituents.
Experimental data from the solvolysis of a series of ring-substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C demonstrates the profound impact of substituents on reactivity. The first-order rate constants (ksolv) span a remarkable ten orders of magnitude, highlighting the dramatic electronic control over the reaction rate.
| Substituent | ksolv (s-1) | Relative Rate (krel) |
| 4-Methoxy | 2.2 | 2.0 x 108 |
| 4-Methyl | 3.3 x 10-3 | 3.0 x 105 |
| H | 1.1 x 10-8 | 1 |
| 4-Chloro | 3.5 x 10-9 | 0.32 |
| 3-Nitro | 1.3 x 10-10 | 1.2 x 10-2 |
| 3,4-Dinitro | 1.1 x 10-8 | 1 |
| Data sourced from Richard, J. P., et al.[1][2][3] |
As the data clearly indicates, electron-donating groups, such as a methoxy (B1213986) group in the para position, dramatically accelerate the rate of solvolysis. This is attributed to the resonance stabilization of the developing positive charge on the benzylic carbon in the transition state, favoring an SN1-like mechanism. Conversely, electron-withdrawing groups, like a nitro group, significantly retard the reaction rate by destabilizing the carbocation intermediate, thereby favoring a more SN2-like pathway.
Reaction Mechanisms and Substituent Effects
The wide range of reactivity observed in substituted benzyl chlorides can be understood by considering the continuum of SN1 and SN2 reaction mechanisms. The nature of the substituent dictates the preferred pathway.
Caption: Reaction pathways for the solvolysis of substituted benzyl chlorides.
Electron-donating substituents stabilize the carbocation intermediate, favoring the SN1 pathway. Electron-withdrawing substituents destabilize the carbocation, making the concerted SN2 pathway more favorable.
Experimental Protocols
A reliable method for determining the solvolysis rates of benzyl chlorides involves monitoring the reaction progress using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1]
General Experimental Protocol for Solvolysis Rate Measurement:
-
Reagent Preparation:
-
Prepare a stock solution of the substituted benzyl chloride in a suitable solvent (e.g., acetonitrile).
-
Prepare the solvolysis medium (e.g., 20% acetonitrile in water) and allow it to reach thermal equilibrium in a constant temperature bath (e.g., 25.0 ± 0.1 °C).
-
-
Reaction Initiation:
-
Inject a small aliquot of the benzyl chloride stock solution into the pre-thermostated solvolysis medium with vigorous stirring to ensure rapid mixing. The final concentration of the benzyl chloride should be in a range suitable for the chosen analytical method (e.g., 10-4 to 10-5 M for UV-Vis spectroscopy).
-
-
Data Acquisition:
-
For UV-Vis Spectroscopy: Monitor the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients. Record the absorbance at regular time intervals.
-
For HPLC: At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to a solution that neutralizes the acid produced). Analyze the quenched sample by HPLC to determine the concentrations of the reactant and product.
-
-
Data Analysis:
-
The first-order rate constant (ksolv) can be determined by plotting the natural logarithm of the reactant concentration (or a property proportional to it, such as absorbance) against time. The slope of the resulting straight line will be equal to -ksolv.
-
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating NMR Assignments of Chloromethylated Compounds Using 2D Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of chloromethylated compounds is crucial. These reactive intermediates are vital building blocks in the synthesis of a wide range of pharmaceuticals and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, stands as a powerful tool for their characterization. This guide provides an objective comparison of key 2D NMR methods for validating NMR assignments of chloromethylated compounds, supported by experimental data and detailed protocols. We also explore alternative analytical techniques for a comprehensive validation strategy.
The presence of the chloromethyl group (-CH₂Cl) introduces specific spectral features that can be definitively assigned using a combination of 2D NMR experiments. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information, allowing for the precise mapping of proton and carbon skeletons within a molecule.
Comparing 2D NMR Techniques for Structural Validation
The primary 2D NMR techniques for validating the assignment of chloromethylated compounds each offer unique insights into the molecular structure. A combined approach is often the most powerful.
| 2D NMR Technique | Information Provided | Application to Chloromethylated Compounds | Strengths | Limitations |
| COSY | ¹H-¹H correlations through 2-3 bonds. | Identifies protons coupled to the -CH₂Cl protons, helping to place the chloromethyl group within a larger spin system. | Relatively quick to acquire; excellent for establishing proton connectivity. | Does not directly provide information about carbon atoms or quaternary centers. |
| HSQC | Direct ¹H-¹³C one-bond correlations. | Unambiguously assigns the carbon signal of the -CH₂Cl group by its correlation to the characteristic downfield-shifted -CH₂Cl protons. | Highly sensitive and provides clear, direct correlations, simplifying spectral assignment.[1][2][3] | Only shows direct C-H bonds, providing no information about connectivity to other carbons. |
| HMBC | Long-range ¹H-¹³C correlations over 2-4 bonds. | Crucial for confirming the placement of the chloromethyl group by showing correlations from the -CH₂Cl protons to neighboring carbons, and from neighboring protons to the -CH₂Cl carbon.[1] | Provides key connectivity information to quaternary carbons and across heteroatoms, essential for building the carbon skeleton.[1] | Less sensitive than HSQC; the absence of a correlation is not definitive proof of a lack of proximity due to the dependence on the magnitude of the long-range coupling constant.[1] |
Characteristic NMR Data for Chloromethylated Compounds
The electronegativity of the chlorine atom significantly influences the chemical shifts of the adjacent protons and carbon. This predictable effect is a key feature in the initial assignment of the -CH₂Cl group in 1D NMR spectra, which is then confirmed by 2D techniques.
| Compound Type | ¹H Chemical Shift (δ, ppm) of -CH₂Cl | ¹³C Chemical Shift (δ, ppm) of -CH₂Cl | Typical J-Coupling Constants (Hz) |
| Alkyl Chlorides | ~3.5 - 4.0 | ~40 - 50 | |
| Benzyl Chlorides | ~4.5 - 4.8 | ~45 - 50 | |
| Chloromethylated Heterocycles | ~4.6 - 5.0 | ~42 - 48 | |
| Example: 1-Chloro-3-(chloromethyl)benzene | 4.55 (s) | 46.41 | |
| Example: 1-(Chloromethyl)naphthalene | ~4.9 (s) | ~46 | |
| Example: 4-(Chloromethyl)benzoic acid | ~4.8 (s) | ~45 | |
| General Coupling | ²J(H-C-H): ~10-15 Hz | ||
| ³J(H-C-C-H): ~6-8 Hz (for freely rotating systems)[4] | |||
| ²J(¹³C-C-H): ~1-5 Hz | |||
| ³J(¹³C-C-C-H): ~5-10 Hz |
Experimental Protocols
Detailed experimental procedures are critical for obtaining high-quality 2D NMR data. Below are generalized protocols for the key experiments on a typical modern NMR spectrometer.
Sample Preparation
-
Dissolve 5-20 mg of the chloromethylated compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
¹H-¹H COSY
-
Acquisition:
-
Load a standard COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Acquire a sufficient number of scans (typically 2-8) per increment to achieve adequate signal-to-noise.
-
Use a sufficient number of increments (e.g., 256-512) in the indirect dimension (F1) for adequate resolution.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum if necessary.
-
¹H-¹³C HSQC
-
Acquisition:
-
Load a standard HSQC pulse sequence with gradient coherence selection (e.g., hsqcetgpsi2).
-
Set the ¹H spectral width (F2) to cover all proton signals.
-
Set the ¹³C spectral width (F1) to cover all expected carbon signals (a wider range is needed than for a DEPT experiment).
-
Set the one-bond ¹J(C,H) coupling constant to an average value of 145 Hz, which is a good compromise for both sp² and sp³ carbons.
-
Acquire a sufficient number of scans (typically 4-16) per increment.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum. An edited HSQC can be processed to differentiate CH/CH₃ from CH₂ signals by their phase.
-
¹H-¹³C HMBC
-
Acquisition:
-
Load a standard HMBC pulse sequence with gradient coherence selection (e.g., hmbcgplpndqf).
-
Set the ¹H and ¹³C spectral widths as for the HSQC experiment.
-
Optimize the long-range coupling delay. A common approach is to set the experiment to detect correlations arising from a coupling constant of 8 Hz. For more comprehensive results, acquiring two separate HMBC experiments optimized for 5 Hz and 10 Hz can be beneficial.[1]
-
Acquire a larger number of scans (typically 16-64) per increment due to the lower sensitivity of this experiment.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
The spectrum is typically processed in magnitude mode.
-
Visualization of the Validation Workflow
The logical flow for validating NMR assignments of a chloromethylated compound using 2D NMR techniques can be visualized as follows:
Caption: Workflow for validating NMR assignments using 1D and 2D techniques.
Comparison with Alternative Validation Methods
While 2D NMR is a powerful tool, other analytical techniques can provide complementary or, in some cases, alternative means of structural validation.
| Technique | Principle | Application to Chloromethylated Compounds | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and boiling point, followed by ionization and mass-to-charge ratio detection. | Can separate isomers of chloromethylated compounds and provide molecular weight and fragmentation patterns for identification.[5] | Excellent for separating complex mixtures and identifying known compounds by library matching. High sensitivity. | Fragmentation patterns of isomers can be very similar, making unambiguous identification challenging without authentic standards. Does not provide detailed connectivity information. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms. | Provides the absolute, unambiguous structure of a chloromethylated compound, including stereochemistry.[6][7] | The "gold standard" for structural determination, providing definitive proof of structure. | Requires a high-quality single crystal, which can be difficult and time-consuming to obtain. The structure in the solid state may not be identical to that in solution. |
The choice of validation method depends on the specific research question. For unambiguous confirmation of a novel structure in solution, 2D NMR is indispensable. GC-MS is highly valuable for analyzing mixtures and screening for known compounds. X-ray crystallography, when feasible, provides the ultimate structural proof.
Caption: Relationship between primary and alternative validation techniques.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to Ionization Techniques for the Mass Spectrometry of Chloromethylated Aromatics
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of chloromethylated aromatics are critical in various fields, from environmental monitoring to pharmaceutical development, due to their potential toxicity and role as synthetic intermediates. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, with the choice of ionization method being a pivotal factor in achieving the desired sensitivity, selectivity, and structural information. This guide provides an objective comparison of the most common ionization techniques used for the analysis of chloromethylated aromatics: Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
At a Glance: Comparison of Ionization Techniques
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Principle | High-energy electron beam | Reagent gas ion-molecule reactions | High voltage spray of charged droplets | Corona discharge initiates chemical ionization at atmospheric pressure |
| Ionization "Hardness" | Hard | Soft | Soft | Soft |
| Molecular Ion (M⁺•) | Often weak or absent | Abundant [M+H]⁺ or other adducts | Abundant [M+H]⁺ or [M+Na]⁺ | Abundant [M+H]⁺ |
| Fragmentation | Extensive, provides structural information | Minimal, primarily molecular weight information | Minimal, can be induced | Minimal |
| Typical Analytes | Volatile, thermally stable, nonpolar to moderately polar | Volatile, thermally stable | Polar, non-volatile, thermally labile | Moderately polar to nonpolar, volatile |
| Common Interface | Gas Chromatography (GC) | Gas Chromatography (GC) | Liquid Chromatography (LC) | Liquid Chromatography (LC) |
| Sensitivity | Good | Good to Excellent | Excellent | Good |
| Susceptibility to Matrix Effects | Low to Moderate | Low to Moderate | High | Moderate |
In-Depth Analysis of Ionization Techniques
Electron Ionization (EI)
Electron Ionization is a "hard" ionization technique that provides extensive fragmentation of the analyte molecule. This fragmentation is highly reproducible and creates a characteristic "fingerprint" mass spectrum, which is invaluable for structural elucidation and identification by comparison with spectral libraries.[1] However, the high energy of the electron beam often leads to a weak or absent molecular ion peak, which can make the determination of the molecular weight of an unknown compound challenging. For chloromethylated aromatics, which are typically volatile and thermally stable, GC-EI-MS is a widely used method.[2][3][4]
Fragmentation Patterns of Chloromethylated Aromatics in EI-MS:
The fragmentation of chloromethylated aromatics under EI is characterized by several key pathways:
-
Loss of a Chlorine Radical (-Cl•): This is a very common fragmentation pathway, leading to an [M-35]⁺ peak.
-
Loss of the Chloromethyl Radical (-CH₂Cl•): This results in an [M-49]⁺ peak.
-
Formation of the Tropylium (B1234903) Ion (C₇H₇⁺): For benzyl (B1604629) chloride and its derivatives, the formation of the highly stable tropylium ion at m/z 91 is a dominant feature.
-
Isotopic Patterns: The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments, aiding in their identification.[1]
Chemical Ionization (CI)
Chemical Ionization is a "soft" ionization technique that results in significantly less fragmentation compared to EI.[5] This is because ionization occurs through gentle ion-molecule reactions with a reagent gas (e.g., methane, isobutane, or ammonia). The primary advantage of CI is the production of an abundant protonated molecule ([M+H]⁺) or other adduct ions, which provides clear molecular weight information. This makes CI an excellent complementary technique to EI for the unambiguous identification of unknown chloromethylated aromatics.
Electrospray Ionization (ESI)
Electrospray Ionization is another soft ionization technique, predominantly used for polar, non-volatile, and thermally labile compounds.[6][7] It is the workhorse ionization source for liquid chromatography-mass spectrometry (LC-MS). For chloromethylated aromatics, which are generally less polar, ESI may not be the most efficient ionization method. However, for more polar substituted chloromethylated aromatics or for analytes in complex matrices where LC separation is advantageous, ESI can be a viable option. Derivatization of the analyte to introduce a more easily ionizable group can enhance ESI efficiency.[8]
Atmospheric Pressure Chemical Ionization (APCI)
Atmospheric Pressure Chemical Ionization is a soft ionization technique that is well-suited for moderately polar to nonpolar volatile compounds, making it a strong candidate for the analysis of many chloromethylated aromatics by LC-MS.[7][9] APCI involves the ionization of the analyte in the gas phase at atmospheric pressure, initiated by a corona discharge. It generally produces protonated molecules ([M+H]⁺) with minimal fragmentation. For compounds that are too volatile for ESI but not suitable for GC, APCI is often the preferred method.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of chloromethylated aromatics using GC-MS and LC-MS with the discussed ionization techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Benzyl Chloride (EI and CI)
This protocol is adapted from established methods for the analysis of volatile organic compounds.[2][3][4]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with both EI and CI sources.
GC Conditions:
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless mode at 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-350.
MS Conditions (CI):
-
Reagent Gas: Methane at a pressure of 1-2 x 10⁻⁴ Torr.
-
Source Temperature: 200 °C.
-
Mass Range: m/z 80-400.
Sample Preparation:
-
Samples are dissolved in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of 1-10 µg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol (ESI and APCI)
This protocol provides a general framework for the analysis of chloromethylated aromatics using LC-MS with ESI and APCI sources.[6][10][11]
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer with interchangeable ESI and APCI sources.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Conditions (ESI - Positive Ion Mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100-500.
MS Conditions (APCI - Positive Ion Mode):
-
Corona Current: 4 µA.
-
Source Temperature: 400 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100-500.
Sample Preparation:
-
Samples are dissolved in the initial mobile phase composition to a concentration of 1-10 µg/mL and filtered through a 0.22 µm syringe filter.
Logical Workflow for Mass Spectrometry Analysis of Chloromethylated Aromatics
The following diagram illustrates a typical workflow for the analysis of chloromethylated aromatics, from sample introduction to data analysis.
Caption: A general workflow for the mass spectrometric analysis of chloromethylated aromatics.
Conclusion
The selection of an appropriate ionization technique is paramount for the successful mass spectrometric analysis of chloromethylated aromatics. For structural elucidation of volatile and thermally stable compounds, the detailed fragmentation provided by Electron Ionization (EI) is unparalleled. When molecular weight confirmation is the primary goal, the soft ionization of Chemical Ionization (CI) is the preferred method. For analyses requiring liquid chromatography, Atmospheric Pressure Chemical Ionization (APCI) is generally the more suitable choice for the less polar nature of many chloromethylated aromatics, while Electrospray Ionization (ESI) may be employed for more polar analogues or when derivatization is utilized. The choice will ultimately depend on the specific analytical goals, the properties of the analyte, and the complexity of the sample matrix. By understanding the principles and applications of each technique, researchers can optimize their analytical methods for robust and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products [mdpi.com]
- 4. Evaluation of a GC-MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. perkinelmer.com.ar [perkinelmer.com.ar]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Significance of Competitive Reactions in an Atmospheric Pressure Chemical Ionization Ion Source: Effect of Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Optimization and Comparison of ESI and APCI LC-MS/MS Methods: A Case Study of Irgarol 1051, Diuron, and their Degradation Products in Environmental Samples | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Regioselectivity of Chloromethylation on Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chloromethyl group onto a heterocyclic ring is a pivotal transformation in synthetic chemistry, providing a versatile handle for further functionalization in the development of pharmaceuticals and other advanced materials. The regiochemical outcome of this reaction is of paramount importance, as the position of the chloromethyl moiety dictates the ultimate structure and properties of the target molecule. This guide provides an objective comparison of the regioselectivity of chloromethylation on common five- and six-membered heterocyclic compounds, supported by experimental data and detailed protocols.
Comparison of Regioselectivity in Chloromethylation
The chloromethylation of heterocyclic compounds, typically an electrophilic aromatic substitution, is highly influenced by the nature of the heteroatom and the inherent electronic properties of the ring system. The following table summarizes the observed regioselectivity and yields for the chloromethylation of key heterocycles under typical Blanc-Quelet reaction conditions (formaldehyde and hydrogen chloride) or adapted procedures.
| Heterocycle | Typical Reaction Conditions | Major Product(s) | Regioselectivity | Yield (%) |
| Thiophene (B33073) | Formaldehyde (B43269), HCl, 0-5°C | 2-(Chloromethyl)thiophene (B1266113) | Highly selective for C2 | 40-81%[1][2] |
| 3-(Chloromethyl)thiophene | Minor (<0.3%)[3] | |||
| Furan | Paraformaldehyde, HCl | 2-(Chloromethyl)furan | Predominantly C2 | Moderate |
| 2-Methylfuran | Paraformaldehyde, HCl, ZnCl₂, Acetic Acid | 5-(Chloromethyl)-2-methylfuran | Highly selective for C5 | ~70% |
| Pyrrole | (Requires N-protection) | Complex mixture / Polymerization | Low / Poorly controlled | Low |
| N-Methylpyrrole | Ethyl chloromethyl ether, SnCl₄ | 2-(Chloromethyl)-1-methylpyrrole | C2 substitution | 45% |
| 3-(Chloromethyl)-1-methylpyrrole | Minor product | |||
| Indole | Formaldehyde, HCl | 3-(Chloromethyl)indole | Predominantly C3 | Moderate |
| 1,3-Bis(chloromethyl)indole | Side product | |||
| Pyridine | (Reaction on Pyridine N-Oxide) | |||
| 2-Methylpyridine N-Oxide | POCl₃, Et₃N | 2-(Chloromethyl)pyridine (B1213738) | Selective for C2 | ~90% (conversion)[4][5] |
| 2-Methylpyridine N-Oxide | Phosgene, Et₃N | 2-(Chloromethyl)pyridine | Selective for C2 | 55% (conversion)[6] |
Factors Influencing Regioselectivity
The observed regioselectivity is a direct consequence of the stability of the cationic intermediate (Wheland intermediate) formed during the electrophilic attack. The heteroatom's ability to stabilize this intermediate through resonance dictates the preferred position of substitution.
Caption: Logical diagram of factors governing chloromethylation regioselectivity.
For five-membered heterocycles like thiophene, furan, and pyrrole, electrophilic attack at the C2 (alpha) position allows for the delocalization of the positive charge over more atoms, including the heteroatom, leading to a more stable intermediate compared to attack at the C3 (beta) position. Pyridine, being an electron-deficient system, is generally unreactive towards electrophilic substitution. Activation via N-oxidation is necessary, which then directs substitution to the C2 and C4 positions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the chloromethylation of thiophene and the preparation of 2-(chloromethyl)pyridine from its N-oxide.
Protocol 1: Chloromethylation of Thiophene[1]
This procedure details the synthesis of 2-(chloromethyl)thiophene.
Materials:
-
Thiophene (420 g, 5 moles)
-
Concentrated hydrochloric acid (200 ml)
-
37% Formaldehyde solution (500 ml)
-
Hydrogen chloride gas
-
Ether
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Ice-salt bath
Procedure:
-
In a 2-liter beaker equipped with a mechanical stirrer and a thermometer and surrounded by an ice-salt bath, place the thiophene and concentrated hydrochloric acid.
-
Pass a rapid, continuous stream of hydrogen chloride gas into the mixture with vigorous stirring.
-
Once the temperature reaches 0°C, add the formaldehyde solution at a rate that maintains the temperature below 5°C. This addition typically takes about 4 hours.
-
After the addition is complete, extract the mixture with three 500-ml portions of ether.
-
Combine the ether extracts and wash them successively with water and saturated sodium bicarbonate solution.
-
Dry the ether solution over anhydrous calcium chloride.
-
Remove the ether by distillation.
-
Distill the product under reduced pressure through a 50-cm fractionating column. Collect the fraction boiling at 73–75°C/17 mm.
Expected Outcome: The yield of 2-(chloromethyl)thiophene is typically between 257–267 g (40–41%). Gas chromatography analysis of similar reactions has shown the product to be highly regioselective, with the 3-chloromethylthiophene isomer constituting less than 0.3% of the product mixture.[3]
Protocol 2: Synthesis of 2-(Chloromethyl)pyridine[4][5]
This protocol describes the synthesis of 2-(chloromethyl)pyridine from 2-picoline-N-oxide using phosphoryl chloride.
Materials:
-
2-Picoline-N-oxide
-
Phosphoryl chloride (POCl₃)
-
Triethylamine (B128534) (Et₃N)
-
Suitable anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve 2-picoline-N-oxide in an anhydrous solvent in a reaction flask under an inert atmosphere.
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add phosphoryl chloride to the cooled, stirred solution.
-
Allow the reaction to proceed, monitoring its completion by a suitable method (e.g., TLC or GC).
-
Upon completion, carefully quench the reaction with water or an aqueous base.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by distillation or chromatography.
Expected Outcome: This method can achieve a high conversion (around 90%) with excellent selectivity (around 98%) for 2-(chloromethyl)pyridine.[4][5]
Caption: A generalized experimental workflow for Blanc-Quelet chloromethylation.
Alternative Methodologies and Safety Considerations
The classic Blanc chloromethylation reaction is effective but carries significant safety concerns due to the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.[7] This has led to the exploration of safer alternatives.
Alternatives to Formaldehyde/HCl:
-
Chloromethyl Methyl Ether (MOM-Cl): This reagent can be used, often with a Lewis acid catalyst, to introduce the chloromethyl group.[7] It avoids the in-situ generation of bis(chloromethyl) ether from formaldehyde and HCl. However, MOM-Cl itself is a suspected carcinogen and must be handled with care.
-
Two-Step Procedures: An alternative approach involves a two-step sequence:
-
Hydroxymethylation: Introduction of a -CH₂OH group via reaction with formaldehyde.
-
Chlorination: Conversion of the resulting alcohol to the corresponding chloride using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). This method avoids the harsh acidic conditions of the Blanc reaction and the formation of bis(chloromethyl) ether.
-
Safety Precautions: All chloromethylation procedures should be conducted in a well-ventilated fume hood.[1] Personal protective equipment, including appropriate gloves, safety glasses, and a lab coat, is mandatory. Given the toxicity and carcinogenicity of the reagents and potential byproducts, researchers should consult safety data sheets and institutional safety protocols before undertaking these reactions. The industrial use of Blanc chloromethylation has been significantly reduced due to these safety concerns.[8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20060161008A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 3. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]
- 4. The synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide (1981) | Ash Mary Lynne | 22 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents [patents.google.com]
- 7. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
comparative study of different Lewis acid catalysts in Friedel-Crafts chloromethylation
A Comparative Analysis of Lewis Acid Catalysts in Friedel-Crafts Chloromethylation
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts chloromethylation, a cornerstone of electrophilic aromatic substitution, facilitates the introduction of a chloromethyl group onto an aromatic ring. This reaction is pivotal in the synthesis of a wide array of intermediates for pharmaceuticals and fine chemicals. The choice of a Lewis acid catalyst is a critical parameter that profoundly influences the reaction's yield, selectivity, and overall efficiency. This guide provides a comparative overview of commonly employed Lewis acid catalysts in Friedel-Crafts chloromethylation, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst in Friedel-Crafts chloromethylation is contingent on the specific aromatic substrate and reaction conditions. Generally, stronger Lewis acids like aluminum chloride (AlCl₃) are highly active but may lead to side reactions, such as the formation of diarylmethane byproducts, particularly with activated aromatic compounds.[1] Milder Lewis acids, such as zinc chloride (ZnCl₂) and tin(IV) chloride (SnCl₄), often provide a better balance between reactivity and selectivity.[1][2]
The following table summarizes the performance of various Lewis acid catalysts in the chloromethylation of different aromatic substrates based on available literature data.
| Aromatic Substrate | Catalyst | Reagents | Temperature (°C) | Time (h) | Yield (%) | Selectivity (Product/Byproduct Ratio) | Reference |
| Benzene | ZnI₂ | Dimethoxymethane, Chlorosulfonic Acid | 5-10 | 0.5 | 76 | Not Specified | [3] |
| Cumene (B47948) | ZnCl₂ | Paraformaldehyde, HCl | 42-48 | Not Specified | - | 80:20 (Chloromethylated:Diarylmethane) | [1] |
| Cumene | AlCl₃ | Paraformaldehyde, HCl | 42-48 | Not Specified | - | 0:80 (Chloromethylated:Diarylmethane) | [1] |
| Cumene | FeCl₃ | Paraformaldehyde, HCl | 42-48 | Not Specified | - | 33:34 (Chloromethylated:Diarylmethane) | [1] |
| Cumene | - | Paraformaldehyde, H₂SO₄, NaCl | 80 | 2.75 | 98 | 8.2 (p/o ratio) | [2] |
| Anisole | TiCl₄ | Paraformaldehyde, HCl | 0-5 | Not Specified | Optimized for high yield of chloromethylated product | Not Specified | [1] |
| Toluene | ZnCl₂ | Paraformaldehyde, HCl | Not Specified | Not Specified | Good yields reported | Not Specified | [2] |
| Alkylbenzenes | SnCl₄ | Paraformaldehyde, HCl | Not Specified | Not Specified | Effective catalyst | Not Specified | [2] |
Note: The formation of diarylmethane is a common side reaction in Friedel-Crafts chloromethylation, especially with highly active catalysts like AlCl₃.[1] The selectivity data for cumene clearly illustrates this trend, where AlCl₃ exclusively promotes the formation of the diarylmethane byproduct. For activated substrates like anisole, milder catalysts such as titanium tetrachloride (TiCl₄) are recommended to achieve a high yield of the desired chloromethylated product.[1] For cumene, zinc chloride (ZnCl₂) has been shown to provide the best results in terms of minimizing diarylmethane formation.[1]
Experimental Protocols
Reproducible and detailed methodologies are crucial for comparing catalyst performance. Below are representative experimental protocols for Friedel-Crafts chloromethylation using different Lewis acid catalysts.
General Procedure for Chloromethylation of Aromatic Compounds
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
Aromatic hydrocarbon (e.g., toluene, cumene)
-
Paraformaldehyde or trioxane (B8601419)
-
Anhydrous Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, SnCl₄)
-
Concentrated Hydrochloric Acid (HCl) or Hydrogen Chloride gas
-
Anhydrous solvent (e.g., carbon disulfide, dichloromethane, or excess aromatic substrate)
-
Ice bath
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with a reflux condenser and a gas inlet/outlet
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, place the aromatic hydrocarbon and the anhydrous solvent.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the anhydrous Lewis acid catalyst in portions with stirring.
-
Reagent Addition: Add paraformaldehyde or trioxane to the cooled mixture.
-
Reaction: While maintaining the desired temperature, bubble dry hydrogen chloride gas through the stirred reaction mixture or add concentrated hydrochloric acid dropwise. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cautiously pour the reaction mixture into a mixture of crushed ice and water to decompose the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by distillation or column chromatography.
Visualizing the Process
Friedel-Crafts Chloromethylation Mechanism
The following diagram illustrates the generally accepted mechanism for the Lewis acid-catalyzed chloromethylation of an aromatic ring, often referred to as the Blanc reaction.[4] The Lewis acid activates formaldehyde, increasing its electrophilicity and facilitating the attack by the aromatic π-electrons.
Caption: General mechanism of Friedel-Crafts chloromethylation.
Experimental Workflow
The diagram below outlines the typical experimental workflow for conducting a comparative study of Lewis acid catalysts in Friedel-Crafts chloromethylation.
Caption: Experimental workflow for catalyst comparison.
References
performance comparison of new chloromethylation reagents against traditional methods
For Researchers, Scientists, and Drug Development Professionals: A comprehensive performance comparison of new chloromethylation reagents against traditional methods, supported by experimental data.
Chloromethylation, the introduction of a chloromethyl group (-CH2Cl) onto a molecule, is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization in the development of pharmaceuticals and other fine chemicals. For decades, the Blanc chloromethylation has been the cornerstone of this reaction class. However, significant safety concerns and the demand for more efficient and selective methods have driven the development of novel reagents and catalytic systems. This guide provides an objective comparison of the performance of these new methods against traditional approaches, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison: A Head-to-Head Analysis
The efficacy of a chloromethylation method is judged by several key metrics: yield, selectivity, reaction conditions, and safety. The following tables summarize the performance of traditional methods versus newer approaches, such as phase transfer catalysis (PTC) and the use of ionic liquids (ILs), across various aromatic substrates.
Table 1: Performance Comparison of Chloromethylation Methods on Toluene (B28343)
| Method | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Traditional (Blanc) | Paraformaldehyde, HCl (gas) | ZnCl₂ | - | 60 | - | 79 | [1] |
| Ionic Liquid | Paraformaldehyde, HCl | [BzMim][BF4] | - | 80 | 8 | 88.5 | [2] |
Table 2: Performance Comparison of Chloromethylation Methods on m-Xylene (B151644)
| Method | Reagents | Catalyst | Solvent | Temperature (°C) | Time (min) | Product Distribution | Reference |
| Phase Transfer Catalysis | Paraformaldehyde, H₂SO₄, NaCl | C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ | Water/Organic | 80 | 90 | High yield of mono- and di-chloromethylated products | [3][4] |
Table 3: Performance Comparison of Chloromethylation Methods on Naphthalene
| Method | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Traditional (Blanc) | Paraformaldehyde, HCl (gas) | Arsenious chloride | - | - | - | 90 (α-chloromethylnaphthalene) | [1] |
| Ionic Liquid | Paraformaldehyde, HCl | PEG1000-DIL | Aqueous/Methylcyclohexane | 70 | - | 85 (4,4′-bis(chloromethyl)biphenyl from biphenyl) | [5] |
| Phase Transfer Catalysis | Trioxane, HCl | Hexadecyl trimethyl ammonium (B1175870) bromide | - | - | - | 96 (of 9,10-bis(chloromethyl)anthracene (B83949) from anthracene) | [6] |
Experimental Protocols: A Practical Guide
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. This section provides step-by-step procedures for the key chloromethylation techniques discussed.
Traditional Method: Blanc Chloromethylation of Benzene[1]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, gas inlet tube, and reflux condenser, combine benzene, paraformaldehyde, and anhydrous zinc chloride.[1]
-
Reaction Execution: Heat the mixture to 60°C and pass a stream of dry hydrogen chloride gas through the reaction mixture until the evolution of gas ceases.[1]
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench with cold water. Separate the organic layer, wash with water and brine, and dry over a suitable drying agent. The crude product can be purified by distillation.[7]
Newer Method 1: Phase Transfer Catalyzed Chloromethylation of m-Xylene[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine m-xylene and paraformaldehyde at a molar ratio of 1:2.[3]
-
Addition of Reagents: To this mixture, add sodium chloride (0.26 moles) and the phase transfer catalyst, C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ (0.07 mol).[3]
-
Initiation of Reaction: Carefully add concentrated sulfuric acid to the mixture.[3]
-
Reaction Conditions: Heat the reaction mixture to 80°C in an oil bath under vigorous agitation for 90 minutes.[3]
-
Work-up and Purification: After cooling to room temperature, transfer the mixture to a separatory funnel and extract the organic phase with diethyl ether. Dry the separated organic phase over anhydrous calcium chloride. The products can be analyzed by gas chromatography.[3]
Newer Method 2: Ionic Liquid Catalyzed Chloromethylation of Toluene[2]
-
Reaction Setup: In a reaction vessel, combine toluene, paraformaldehyde, and the ionic liquid [BzMim][BF4].
-
Reaction Execution: Add hydrochloric acid to the mixture. Heat the reaction to 80°C and stir for 8 hours. The molar ratios of [BzMim][BF4] to toluene, paraformaldehyde to toluene, and hydrochloric acid to toluene are 0.3, 1.3, and 7.5, respectively.[2]
-
Work-up and Purification: After the reaction, the product, methyl benzyl (B1604629) chloride, can be isolated and purified. The ionic liquid can be recovered and reused.[2]
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms and experimental workflows is essential for optimizing reaction conditions and troubleshooting. The following diagrams, generated using Graphviz, illustrate these key aspects.
The traditional Blanc chloromethylation proceeds via an electrophilic aromatic substitution mechanism.[7][8][9] A Lewis acid catalyst, such as zinc chloride, activates formaldehyde in the presence of hydrogen chloride to form a potent electrophile.[7][8][9] This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a benzylic alcohol intermediate, which is subsequently converted to the final chloromethylated product.[8][9]
Phase transfer catalysis (PTC) facilitates the reaction between reactants in immiscible phases.[3] In this case, the chloromethylating agent is generated in the aqueous phase and transferred to the organic phase, where the aromatic substrate resides, by a phase transfer catalyst, typically a quaternary ammonium salt.[3][10]
Safety Considerations: A Critical Evaluation
A significant driver for the development of new chloromethylation reagents is the high toxicity and carcinogenicity of byproducts associated with traditional methods.
-
Traditional Methods (Blanc Reaction): A major drawback of the Blanc chloromethylation is the formation of the highly carcinogenic byproduct, bis(chloromethyl) ether.[7][9] Chloromethyl methyl ether, also used in some traditional methods, is a suspected carcinogen and is often contaminated with the more toxic bis(chloromethyl) ether.[11][12] Stringent safety precautions are required when handling these reagents.[11][12]
-
Newer Methods (PTC and Ionic Liquids): Phase transfer catalysis and the use of ionic liquids can offer significant safety advantages. PTC methods can avoid the use of carcinogenic reagents like monochloromethyl ether.[3] Ionic liquids are generally considered to have low volatility, which can reduce exposure risks. However, the toxicity of ionic liquids can vary significantly depending on their structure, and their environmental impact is an area of ongoing research.
Conclusion
The landscape of chloromethylation is evolving, with newer reagents and catalytic systems offering promising alternatives to traditional methods. While the Blanc reaction remains a valuable tool, its associated safety hazards necessitate the exploration of safer and more efficient protocols. Phase transfer catalysis and ionic liquids have demonstrated the potential to provide higher yields, improved selectivity, and milder reaction conditions, often with a more favorable safety profile. For researchers and professionals in drug development, the choice of chloromethylation method will depend on a careful evaluation of the specific substrate, desired outcome, and the imperative to prioritize safety and environmental considerations. The data and protocols presented in this guide aim to provide a solid foundation for making these critical decisions.
References
- 1. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Chloromethylation of Toluene with Hydrochloric Acid and Polyformaldehyde Catalyzed by Ionic Liquid [BzMim][BF4] [finechemicals.com.cn]
- 3. benchchem.com [benchchem.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]
- 8. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. nj.gov [nj.gov]
- 12. westliberty.edu [westliberty.edu]
head-to-head comparison of chloromethane and other methylating agents in specific applications
For researchers, scientists, and drug development professionals, the selection of an appropriate methylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall safety. This guide provides a detailed, head-to-head comparison of chloromethane (B1201357) with other common methylating agents—methyl iodide, dimethyl sulfate (B86663), and diazomethane—across specific applications in the methylation of phenols, amines, and enolates. The following analysis is supported by experimental data to facilitate informed reagent selection.
Executive Summary
The choice of a methylating agent is a trade-off between reactivity, selectivity, cost, and safety. While highly reactive agents like dimethyl sulfate and methyl iodide often provide high yields in shorter reaction times, they also pose significant health and environmental risks. Chloromethane, a gaseous reagent, offers a cost-effective and atom-economical alternative, particularly in industrial applications, though its use requires specialized equipment. Diazomethane, while a powerful and versatile methylating agent, is highly toxic and explosive, limiting its use to small-scale laboratory applications where its unique reactivity is essential. Dimethyl carbonate (DMC) is emerging as a greener alternative, though it often requires more forcing reaction conditions.
Performance Comparison in Phenol Methylation
The O-methylation of phenols to produce aryl methyl ethers is a fundamental transformation in organic synthesis. The efficiency of this reaction is highly dependent on the chosen methylating agent and reaction conditions.
| Methylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations |
| Chloromethane | Phenol | NaOH | Water | 100 | - | - | Industrial standard, requires pressure. |
| Methyl Iodide | 2-Naphthol (B1666908) | KOH | Methanol (B129727) | RT | 72 | High | Milder conditions, but longer reaction time.[1] |
| Dimethyl Sulfate | 2-Naphthol | NaOH | Water | 70-80 | 1 | High | Rapid reaction, but highly toxic.[1] |
| Dimethyl Carbonate | 2-Naphthol | K₂CO₃/PEG | Gas-phase | 180 | - | >95 | Green alternative, requires high temperature.[2] |
| Diazomethane | Phenols | - | Ether | RT | - | ~100 | Excellent yields for acidic phenols, hazardous. |
Performance Comparison in Amine Methylation
The N-methylation of amines is a crucial step in the synthesis of many pharmaceuticals and agrochemicals. The degree of methylation (mono-, di-, or tri-methylation) can be controlled by the choice of methylating agent and reaction stoichiometry.
| Methylating Agent | Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations |
| Chloromethane | Polyglycerol Amines | NaOH | Water | 120 | 16 | >95 | Effective for quaternization, requires autoclave.[3] |
| Methyl Iodide | Primary Amines | K₂CO₃ | DMF | RT | - | High | Widely used for exhaustive methylation. |
| Dimethyl Sulfate | Aniline (B41778) | NaOH | Water | <10 | 1 | High | Fast and effective, but toxic.[3] |
| Dimethyl Carbonate | Benzylamine | Cu-Zr NPs | Neat | 180 | 4 | 91 | "Green" methylation, requires catalyst and high temperature.[4][5] |
| Diazomethane | Carboxylic Acids | - | Ether | RT | - | ~100 | Not typically used for simple amines. |
Performance Comparison in Enolate Methylation
The C-alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of methylating agent can influence the ratio of C- to O-alkylation, with softer electrophiles generally favoring C-alkylation.
| Methylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations |
| Chloromethane | Diethyl Malonate | NaOEt | Ethanol (B145695) | Reflux | - | - | Less reactive than other methyl halides. |
| Methyl Iodide | Diethyl Malonate | NaOEt | Ethanol | Reflux | - | 97 | Highly effective for C-alkylation of active methylene (B1212753) compounds.[6] |
| Dimethyl Sulfate | Phenylacetonitrile | NaOH | - | 90 | - | 72-96 | High reactivity, risk of over-methylation.[7] |
| Dimethyl Carbonate | Phenylacetonitrile | K₂CO₃ | - | 180-200 | - | >99 | High selectivity for mono-methylation, requires high temperature and pressure.[7] |
Experimental Protocols
Methylation of 2-Naphthol with Dimethyl Sulfate[1]
-
Dissolution: Dissolve 2-naphthol (0.5 g) and sodium hydroxide (B78521) (0.2 g) in distilled water (5 ml) in a beaker with heating.
-
Cooling: Cool the resulting clear solution to 10-15°C.
-
Addition of Methylating Agent: Slowly add dimethyl sulfate (0.35 ml) dropwise to the cooled solution.
-
Heating: After the addition is complete, warm the mixture to 70-80°C for one hour.
-
Isolation: Cool the reaction mixture to precipitate the product. Filter the crude product and wash it with a 10% sodium hydroxide solution and then with water.
-
Purification: Dry the product and recrystallize it from a minimal amount of hot ethanol to obtain pure 2-methoxynaphthalene.
N-Methylation of Aniline with Dimethyl Sulfate[3]
-
Initial Mixture: Prepare a mixed solution of aniline and water.
-
Addition of Methylating Agent: Add dimethyl sulfate dropwise to the aniline solution while maintaining the temperature below 10°C.
-
Stirring: Stir the mixture for 1 hour at the same temperature.
-
Base Addition: Add a 30% sodium hydroxide solution dropwise.
-
Extraction: The upper layer is the organic phase. The lower aqueous layer is extracted with benzene (B151609).
-
Workup: The benzene is recovered from the extract, and the resulting oil is combined with the initial organic phase. This mixture contains aniline, N-methylaniline, and N,N-dimethylaniline.
-
Purification: The mixture is treated with sulfuric acid to precipitate aniline sulfate, which is then filtered off.
C-Alkylation of Diethyl Malonate with Methyl Iodide[6]
-
Base Formation: Prepare a solution of sodium ethoxide by dissolving sodium (2 gram atoms) in absolute ethanol (1 L) in a three-necked flask equipped with a mechanical stirrer and a reflux condenser.
-
Enolate Formation: Once all the sodium has dissolved, add diethyl malonate (2 moles).
-
Alkylation: Bubble methyl bromide (2.1 moles) into the stirred solution.
-
Workup: After the reaction is complete, the product, ethyl methylmalonate, can be isolated by distillation.
Visualizing Reaction Pathways and Workflows
References
- 1. Dimethyl sulfate price,buy Dimethyl sulfate - chemicalbook [m.chemicalbook.com]
- 2. Methyl Iodide - MeI Price, Manufacturers & Suppliers [exportersindia.com]
- 3. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. (Trimethylsilyl)diazomethane, 1.8 to 2.4M solution in hexanes 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of Chloromethylated Polymers
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of chloromethylated polymers is critical for their application in various fields, including as intermediates in the synthesis of other polymers and in the development of drug delivery systems. Cross-validation of analytical methods is an essential process to ensure the reliability and consistency of data generated, particularly when transferring methods between laboratories or introducing new techniques.[1][2][3] This guide provides a comparative overview of common analytical methods used for the characterization of chloromethylated polymers, with a focus on experimental protocols and data comparison.
Key Analytical Techniques and Their Principles
The characterization of chloromethylated polymers typically involves a combination of techniques to determine properties such as the degree of chloromethylation, molecular weight, molecular weight distribution, and structural integrity. The most commonly employed methods include Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Size Exclusion Chromatography (SEC), and chemical titration methods.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used for the qualitative identification of functional groups.[4][5] In the context of chloromethylated polymers, it is primarily used to confirm the presence of the chloromethyl group.[6][7] The appearance of specific absorption bands, such as those for C-Cl stretching, provides evidence of successful chloromethylation.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for obtaining detailed structural information about polymers.[4] For chloromethylated polymers, ¹H NMR can be used to determine the degree of chloromethylation by comparing the integral of the protons of the chloromethyl group to that of the aromatic protons of the polymer backbone.
-
Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC is a technique used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[4] This is crucial for understanding how the chloromethylation process might affect the polymer's chain length and distribution.
-
Titration Methods (e.g., Volhard Method): Titration is a classic chemical analysis method that can be used to quantify the chlorine content in chloromethylated polymers.[8] The Volhard method, for instance, involves the precipitation of chloride ions with a known excess of silver nitrate (B79036), followed by back-titration of the excess silver nitrate.[9]
-
Elemental Analysis: This technique determines the elemental composition of a sample. For chloromethylated polymers, it can provide the weight percentage of chlorine, which can then be used to calculate the degree of chloromethylation.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are representative experimental protocols for the key analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the dried chloromethylated polymer is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film of the polymer can be cast from a suitable solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The FTIR spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
Analysis: The presence of characteristic peaks for the chloromethyl group (e.g., C-Cl stretching around 670-850 cm⁻¹ and CH₂ bending around 1260 cm⁻¹) is confirmed.[6][10]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A known amount of the chloromethylated polymer is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The ¹H NMR spectrum is acquired using a high-resolution NMR spectrometer.
-
Analysis: The degree of chloromethylation is calculated by comparing the integration of the peak corresponding to the chloromethyl protons (typically around 4.5 ppm) with the integration of the aromatic protons of the polymer backbone.
Size Exclusion Chromatography (SEC)
-
Sample Preparation: The chloromethylated polymer is dissolved in a suitable mobile phase (e.g., tetrahydrofuran, THF) to a known concentration.
-
Instrumentation: An SEC system equipped with a refractive index (RI) detector is used. The system is calibrated with polymer standards of known molecular weight.
-
Data Acquisition and Analysis: The sample is injected into the SEC system, and the elution profile is recorded. The molecular weight and polydispersity index (PDI) are calculated based on the calibration curve.
Titration (Volhard Method)
-
Sample Preparation: A precisely weighed amount of the chloromethylated polymer is subjected to a method to liberate the chloride ions, such as by reaction with pyridine (B92270) followed by alkaline hydrolysis.
-
Titration: A known excess of a standardized silver nitrate solution is added to the sample to precipitate the chloride ions as silver chloride. The excess silver nitrate is then back-titrated with a standardized potassium thiocyanate (B1210189) solution using a ferric ammonium (B1175870) sulfate (B86663) indicator.
-
Calculation: The amount of chloride in the original sample is calculated from the amount of silver nitrate consumed.
Data Presentation for Comparison
The following table summarizes the quantitative data that can be obtained from each analytical method, providing a basis for cross-validation.
| Analytical Method | Parameter Measured | Typical Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Presence of Functional Groups | Qualitative confirmation of chloromethyl groups.[6][7] | Fast, non-destructive, and requires minimal sample preparation.[4] | Generally not a quantitative method for determining the degree of chloromethylation. |
| ¹H NMR Spectroscopy | Degree of Chloromethylation | Quantitative determination of the percentage of chloromethylated monomer units.[9] | Provides detailed structural information and is highly quantitative.[4] | Requires dissolution of the polymer, which may not be possible for cross-linked polymers. |
| Size Exclusion Chromatography (SEC) | Molecular Weight & PDI | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[4] | Provides crucial information about the polymer chain length and distribution. | The accuracy is dependent on the availability of suitable calibration standards. |
| Titration (Volhard Method) | Chlorine Content | Quantitative determination of the total chlorine content.[9] | A well-established and accurate method for elemental quantification. | Can be time-consuming and may be affected by other halogens if present. |
| Elemental Analysis | Elemental Composition | Weight percentage of chlorine and other elements.[8] | Provides a direct measure of the elemental composition. | Does not provide information about the location of the chlorine atoms on the polymer chain. |
Mandatory Visualizations
The following diagrams illustrate the logical workflow for cross-validation and the interplay of different analytical techniques in the characterization of chloromethylated polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. Synthesis and Thermal Property of Linear Chloromethylated Polystyrene | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
comparing the efficiency of GC-MS and LC-MS for the quantification of chloromethylated compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chloromethylated compounds, often classified as potential genotoxic impurities (PGIs), is a critical aspect of pharmaceutical development and quality control. The two most powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods depends on the specific properties of the analyte and the analytical requirements. This guide provides an objective comparison of the efficiency of GC-MS and LC-MS for the quantification of chloromethylated compounds, supported by experimental data and detailed methodologies.
Key Considerations at a Glance
| Feature | GC-MS | LC-MS/MS |
| Analyte Volatility | High volatility required; derivatization may be necessary for non-volatile compounds. | Suitable for a wide range of volatilities, including non-volatile and thermally labile compounds.[1][2] |
| Derivatization | Often required to improve volatility and thermal stability.[3] | Generally not required, simplifying sample preparation. |
| Sensitivity | High sensitivity, especially with MS/MS detectors, capable of reaching low ppm to ppb levels.[4][5] | Generally offers higher sensitivity, particularly for larger and more polar molecules, reaching sub-ppm levels.[6][7][8] |
| Selectivity | High, especially in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. | Very high, particularly with tandem mass spectrometry (MS/MS), which minimizes matrix interference. |
| Sample Matrix | Can be susceptible to matrix effects, though headspace techniques can mitigate this. | Can be affected by matrix effects (ion suppression or enhancement), requiring careful method development. |
| Typical Analytes | Smaller, more volatile chloromethylated compounds (e.g., chloromethyl methyl ether). | Wider range of chloromethylated compounds, including larger and less stable molecules (e.g., 2-chloromethyl-3,4-dimethoxy pyridine (B92270) hydrochloride). |
Quantitative Data Comparison
The following tables summarize quantitative data from studies utilizing GC-MS and LC-MS/MS for the analysis of specific chloromethylated compounds.
Table 1: GC-MS Quantification Data
| Analyte | Method | LOD | LOQ | Linearity (r²) | Recovery (%) | Reference |
| Chloromethyl Methyl Ether | GC-MS | - | 60 ng/mL | 0.9997 | Not Reported | Patent CN107688065B[9] |
| Alkyl Halides (PGIs) | GC-MS/MS | 0.01 ppm | 0.025 ppm | Not Reported | Not Reported | MDPI, 2023[4] |
| Allyl Chloride | GC-MS/MS | 0.005 ppm | 0.01 ppm | >0.99 | Not Reported | ResearchGate, 2023[5] |
| Brominated Impurities | GC-MS | 0.005–0.019 µg/mL | 0.005–0.019 µg/mL | 0.9947–0.9983 | 97.6–111.3 | Oxford Academic, 2018[10] |
Table 2: LC-MS/MS Quantification Data
| Analyte | Method | LOD | LOQ | Linearity (r²) | Recovery (%) | Reference |
| 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride | LC-MS/MS | - | 0.3 ppm | >0.99 | Not Reported | J Pharm Biomed Anal, 2012[7][8] |
| Various Genotoxic Impurities | LC-MS/MS | 0.01–0.04 mg/kg | 0.04–0.12 mg/kg | ≥ 0.9998 | 96.0–102.6 | ResearchGate[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification. Below are representative experimental protocols for both GC-MS and LC-MS analysis of chloromethylated compounds.
GC-MS Protocol for Chloromethyl Methyl Ether
This protocol is based on a patented method for the detection of chloromethyl methyl ether residue in bulk drugs.[9]
1. Sample Preparation and Derivatization:
-
Dissolve the sample in an alcohol (e.g., isopropanol). The alcohol acts as both the solvent and the derivatization reagent.
-
The chloromethyl group reacts with the alcohol to form a more stable and volatile ether derivative.
2. GC-MS Conditions:
-
GC System: Agilent 7890A or equivalent
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Inlet: Splitless mode, 200 °C
-
Oven Program: 40 °C (hold for 3 min), ramp to 110 °C at 15 °C/min, then to 220 °C at 40 °C/min (hold for 2 min)
-
MS System: Agilent 5975C or equivalent
-
Ionization: Electron Ionization (EI) at 70 eV
-
Mode: Selected Ion Monitoring (SIM) for quantification
LC-MS/MS Protocol for 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride
This protocol is adapted from a validated method for the trace analysis of this genotoxic impurity in pantoprazole (B1678409) sodium.[7][8]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase).
-
Filter the sample through a 0.45 µm filter before injection.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Hypersil BDS C18, 50 mm x 4.6 mm, 3 µm
-
Mobile Phase: A: 10 mM ammonium (B1175870) acetate (B1210297) in water; B: Acetonitrile. Isocratic elution with a suitable ratio (e.g., 79:21 A:B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI) in positive mode
-
Mode: Multiple Reaction Monitoring (MRM) for precursor and product ions of the analyte.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the efficiency of GC-MS and LC-MS for the quantification of chloromethylated compounds.
Caption: Workflow for comparing GC-MS and LC-MS efficiency.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the quantification of chloromethylated compounds, with the optimal choice being highly dependent on the analyte's specific characteristics.
-
GC-MS is a robust and sensitive method, particularly for smaller, volatile chloromethylated compounds. The necessity of derivatization for less volatile compounds can add complexity to the sample preparation process. However, for suitable analytes, it provides excellent quantitative performance.
-
LC-MS/MS offers superior sensitivity and applicability to a broader range of chloromethylated compounds, including those that are non-volatile or thermally unstable, without the need for derivatization. This versatility makes it a preferred method for many genotoxic impurity analyses in the pharmaceutical industry.
For researchers and drug development professionals, a thorough evaluation of the target analyte's properties is paramount in selecting the most efficient and appropriate analytical technique to ensure product safety and regulatory compliance.
References
- 1. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 2. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to the Synthesis of Chloromethylated Natural Products: Novel Enzymatic Method vs. Traditional Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chlorine atom into a natural product scaffold can significantly enhance its biological activity, making chloromethylation a critical step in the development of new therapeutics. This guide provides an objective comparison of a novel enzymatic method for the synthesis of chloromethylated natural products against traditional chemical synthesis routes. We focus on the highly regioselective chlorination of tryptophan, a common precursor in many bioactive compounds, using flavin-dependent tryptophan halogenases as the novel enzymatic approach.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance indicators for the enzymatic and chemical chlorination of L-tryptophan to produce 7-chloro-L-tryptophan. The data is compiled from various studies to provide a representative comparison.
| Parameter | Novel Enzymatic Method (using RebH Halogenase) | Traditional Chemical Synthesis |
| Product | 7-chloro-L-tryptophan | Mixture of 2-, 4-, 5-, 6-, and 7-chlorotryptophan (B86515) isomers |
| Yield | High (often >90% conversion) | Variable, often moderate to high total yield but low for specific isomers |
| Regioselectivity | Excellent (>99% for the 7-position)[1] | Poor, requires separation of isomers |
| Reaction Time | Typically a few hours (e.g., 3 hours)[2] | Can range from hours to days |
| Temperature | Mild (e.g., 25-37 °C)[3] | Often requires harsh conditions (e.g., strong acids, high temperatures) |
| pH | Neutral (e.g., pH 7.2-7.4)[3] | Often strongly acidic or basic |
| Catalyst | Flavin-dependent halogenase (e.g., RebH) | Lewis acids, chlorinating agents (e.g., SO₂Cl₂, NCS) |
| Byproducts | Minimal, primarily water and NAD⁺ | Significant, including regioisomers and degradation products |
| Environmental Impact | "Green" chemistry, biodegradable catalyst, aqueous solvent | Often involves hazardous reagents and organic solvents |
Experimental Protocols
Novel Enzymatic Method: Chlorination of L-Tryptophan using RebH Halogenase
This protocol is adapted from methodologies described for flavin-dependent halogenases[4].
Materials:
-
L-tryptophan
-
Recombinant RebH (tryptophan 7-halogenase)
-
RebF (flavin reductase)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Nicotinamide adenine dinucleotide (NADH)
-
Sodium chloride (NaCl)
-
Glucose
-
Glucose dehydrogenase (GDH)
-
10 mM Phosphate (B84403) buffer (pH 7.2)
Procedure:
-
Prepare a reaction mixture in a total volume of 1 mL of 10 mM phosphate buffer (pH 7.2).
-
Add the following components to the reaction mixture to the final concentrations indicated:
-
2.5 mM L-tryptophan
-
10 µM RebH
-
30 µM RebF
-
10 µM FAD
-
2 mM NADH
-
50 mM NaCl
-
20 mM Glucose
-
5 units Glucose Dehydrogenase (for NADH regeneration)
-
-
Incubate the reaction mixture at 30°C for 3 hours with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Upon completion, stop the reaction by adding an equal volume of ice-cold methanol (B129727) to precipitate the enzymes.
-
Centrifuge the mixture to remove the precipitated protein.
-
Analyze the supernatant by HPLC and mass spectrometry to confirm the formation of 7-chlorotryptophan.
-
Purify the product using preparative HPLC.
Alternative Method: Chemical Chlorination of Tryptophan
This protocol is a representative example of a chemical approach for the chlorination of an indole (B1671886) derivative. Direct chlorination of unprotected tryptophan is challenging due to the reactivity of the amino acid functional groups and often leads to a mixture of products.
Materials:
-
N-acetyl-L-tryptophan methyl ester
-
N-Chlorosuccinimide (NCS)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve N-acetyl-L-tryptophan methyl ester (1 equivalent) in dry dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to isolate the different chlorinated isomers.
-
Characterize the fractions by NMR and mass spectrometry to identify the desired 7-chloro-N-acetyl-L-tryptophan methyl ester.
-
The protecting groups (acetyl and methyl ester) would then need to be removed in subsequent steps to obtain 7-chlorotryptophan, which can lead to lower overall yields.
Mandatory Visualization
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl, Chloro- Compounds
The responsible management of chlorinated methyl compounds is paramount for ensuring laboratory safety and environmental protection. Due to their hazardous nature, including potential carcinogenicity and high volatility, strict protocols must be followed for their disposal.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of these chemicals, targeting researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before commencing any work with methyl, chloro- compounds like methylene (B1212753) chloride (dichloromethane), it is crucial to handle them within a certified chemical fume hood to minimize inhalation exposure.[1][3] Adherence to personal protective equipment (PPE) guidelines is mandatory.
Essential Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Ventilation | Certified Chemical Fume Hood | Minimizes inhalation of volatile vapors.[1] |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and vapors.[1] |
| Protective Clothing | A buttoned lab coat | Provides a barrier against skin contact.[1] |
| Gloves | Double-gloving with nitrile or a nitrile/neoprene combination is recommended for small quantities. For larger volumes, more resistant gloves like SilverShield should be considered. | Standard nitrile gloves can be penetrated quickly.[1] |
Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3]
Step-by-Step Disposal Protocol
Disposal of methyl, chloro- compounds must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1] Never dispose of chlorinated solvents down the sink.
-
Waste Collection:
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[3]
-
The label must clearly read "Hazardous Waste" and identify the contents, including "Methylene Chloride" or the specific methyl, chloro- compound, along with any other constituents and their approximate percentages.[1][4]
-
-
Storage:
-
Disposal Request:
-
Empty Container Management:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the area and prevent exposure.
| Spill Size | Action |
| Small (<1 L) | If you are trained and have the appropriate spill kit and PPE, you may clean up the spill. Confine the spill with absorbent material, double-bag the waste in clear plastic bags, label it as hazardous waste, and arrange for pickup.[3] |
| Large (>1 L) | Evacuate the area immediately. Avoid breathing vapors and keep others from entering the contaminated zone. Contact your institution's emergency number and the EHS office for assistance.[3] |
For any chemical spill on the body or clothing, remove contaminated clothing and rinse the affected area in an emergency shower for at least 15 minutes. Seek immediate medical attention.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe handling and disposal of methyl, chloro- compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. sc.edu [sc.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 6. Methylene Chloride Use | UGA Environmental Safety Division [esd.uga.edu]
- 7. uml.edu [uml.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Chlorinated Methyl Compounds
This guide provides critical safety and logistical information for handling chlorinated methyl compounds, with a primary focus on Methylene Chloride (Dichloromethane) and need-to-know information for Methylchloroisothiazolinone, common examples of "Methyl, chloro-" compounds used in research and development. Researchers, scientists, and drug development professionals should use this information to supplement, not replace, the specific Safety Data Sheet (SDS) for the chemical in use.
Immediate Safety Information
Methylene Chloride is a volatile, colorless liquid with a chloroform-like odor that is a probable human carcinogen and can cause skin and eye irritation.[1][2] Methylchloroisothiazolinone is often used as a preservative and can cause allergic skin reactions.[3]
Personal Protective Equipment (PPE)
Proper PPE is mandatory at all times when handling these substances.[4]
| PPE Type | Methylene Chloride | Methylchloroisothiazolinone | General Recommendations & Citations |
| Hand Protection | Double gloving is recommended. Inner glove of polyethylene (B3416737) (PE) or laminate, outer glove of nitrile or neoprene for puncture resistance.[5] | Chemically resistant gloves. | Inspect gloves for any signs of degradation before use and change them frequently.[5][6] |
| Eye & Face Protection | Goggles or a face shield.[5][6] | Safety goggles. | An eyewash station should be readily accessible.[7] |
| Respiratory Protection | Required if exposure may exceed permissible limits. Use NIOSH-approved respirators for organic vapors.[2][8][9] | A NIOSH-approved respirator may be necessary if ventilation is inadequate or during spill cleanup.[10] | All operations should ideally be carried out in a chemical fume hood or a closed system.[2][11] |
| Protective Clothing | Chemically resistant apron, sleeves, and boots or shoe covers.[5][8] A fully fastened lab coat or disposable jumpsuit is recommended.[4] | Lab coat.[10] | Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[1][4] |
Occupational Exposure Limits for Methylene Chloride
| Limit Type | Value | Agency/Regulation |
| 8-hour Time-Weighted Average (TWA) | 25 ppm | OSHA[1] |
| 15-minute Short-Term Exposure Limit (STEL) | 125 ppm | OSHA[1] |
| Action Level | 12.5 ppm | OSHA[9] |
Operational Plan for Handling Chlorinated Methyl Compounds
This section provides a step-by-step guide for the safe handling of chlorinated methyl compounds from preparation to disposal.
Preparation and Engineering Controls
-
Training : Ensure all personnel are trained on the specific hazards, this Standard Operating Procedure (SOP), and emergency procedures.[11] This training must be documented.
-
Designated Area : All work with these chemicals should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[4][11]
-
Ventilation : Ensure proper functioning of local exhaust ventilation systems.[2] Methylene Chloride vapors are heavier than air and can accumulate in low-lying areas.[5][6]
-
Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and operational.[1][7] Have a chemical spill kit readily available.
-
Storage : Store chemicals in cool, well-ventilated areas in clearly labeled, tightly sealed, and corrosion-resistant containers.[2][6] Secondary containment should be used.[2][4]
Handling Procedure
-
Don PPE : Put on all required PPE as detailed in the table above before handling the chemical.
-
Dispensing : Avoid unnecessary transfer of the chemical.[6] Use a closed system for dispensing whenever possible.[2][11]
-
Hygiene : Do not eat, drink, or smoke in the work area.[1][12] Wash hands thoroughly with soap and water after handling.[11]
Decontamination and Disposal Plan
-
Waste Collection : All waste contaminated with these chemicals, including disposable gloves, paper towels, and other materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][7][11]
-
Disposal of Liquid Waste :
-
Methylene Chloride : Must be disposed of as hazardous waste.[2][13] Incineration is a preferred method for large quantities.[1] Do not dispose of it down the sink.[11]
-
Methylchloroisothiazolinone : For small quantities, chemical inactivation through alkaline hydrolysis may be an option, but always check with your institution's Environmental Health and Safety (EHS) office.[7] Otherwise, it must be collected for licensed hazardous waste disposal.[7]
-
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous waste, and the container defaced before disposal, following institutional guidelines.[11]
-
Contaminated Clothing : Contaminated protective clothing should be placed in a regulated area for decontamination or disposed of as hazardous waste.[1]
Emergency Procedures
Spill Response
-
Small Spill (<1 L) :
-
Large Spill (>1 L) :
Personnel Exposure
-
Skin Contact :
-
Eye Contact :
-
Inhalation :
-
Ingestion :
Workflow for Handling Chlorinated Methyl Compounds
Caption: Workflow for the safe handling of chlorinated methyl compounds.
References
- 1. 1910.1052 App A - Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride | Occupational Safety and Health Administration [osha.gov]
- 2. chembridgesgroup.com [chembridgesgroup.com]
- 3. shellcarcareproducts.com [shellcarcareproducts.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Methylene Chloride - Facts No. 5 | Occupational Safety and Health Administration [osha.gov]
- 6. Methylene Chloride - Facts No. 11 | Occupational Safety and Health Administration [osha.prod.pace.dol.gov]
- 7. benchchem.com [benchchem.com]
- 8. ohsonline.com [ohsonline.com]
- 9. osha.gov [osha.gov]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. nj.gov [nj.gov]
- 13. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Methylene Chloride - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. technoclone.com [technoclone.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
